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Ethyl 2-(methylamino)propanoate hydrochloride Documentation Hub

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  • Product: Ethyl 2-(methylamino)propanoate hydrochloride
  • CAS: 2170123-35-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Ethyl 2-(methylamino)propanoate Hydrochloride

This guide details the physicochemical properties, synthesis, and handling of Ethyl 2-(methylamino)propanoate hydrochloride , a critical intermediate in the development of N-methylated peptides and peptidomimetics.[1] Te...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and handling of Ethyl 2-(methylamino)propanoate hydrochloride , a critical intermediate in the development of N-methylated peptides and peptidomimetics.[1]

Technical Reference Guide for Drug Development

Executive Summary

Ethyl 2-(methylamino)propanoate hydrochloride (also known as N-Methylalanine ethyl ester hydrochloride ) is a specialized amino acid derivative used primarily as a building block in the synthesis of proteolytically stable peptides.[1] The N-methylation of the peptide backbone alters the conformational space of the resulting chain and enhances metabolic stability by blocking enzymatic cleavage sites.[1] This compound serves as a C-protected intermediate, allowing for controlled peptide coupling at the N-terminus.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
IUPAC Name Ethyl 2-(methylamino)propanoate hydrochloride
Common Synonyms N-Methylalanine ethyl ester HCl; N-Me-Ala-OEt[1]·HCl
Chemical Structure CH₃-CH(NHCH₃)-COOCH₂CH₃[1][2][3] · HCl
Molecular Formula C₆H₁₃NO₂[1] · HCl
Molecular Weight 167.63 g/mol (Salt); 131.17 g/mol (Free Base)
Chirality Exists as L- (most common), D-, or DL- (racemic) forms.[1]
CAS Number Isomer Specific: 14316-06-4 (D-form methyl ester analog often cited; specific ethyl ester CAS varies by vendor, e.g., 35023-55-3 for methyl ester L-form).[1] Users should verify the specific isomer required.
Structural Features[5][7][8][9][10][11][12]
  • Secondary Amine: The N-methyl group increases basicity slightly compared to the primary amine analog (Alanine ethyl ester) and introduces steric bulk that restricts rotation around the N-Cα bond.[1]

  • Ethyl Ester: Provides a semi-labile protecting group for the carboxylic acid, removable via saponification or enzymatic hydrolysis.[1]

  • Hydrochloride Salt: Enhances shelf-life stability and water solubility compared to the volatile and unstable free base oil.[1]

Physicochemical Properties[1][2][4][8][10][13]

Solid-State Properties[1]
  • Physical State: Typically a white to off-white crystalline solid or a viscous, colorless oil depending on purity and moisture content.[1]

  • Hygroscopicity: Highly hygroscopic.[1] The disruption of the crystal lattice by the N-methyl group often lowers the melting point compared to non-methylated analogs, making it prone to absorbing atmospheric moisture and "oiling out."[1]

  • Melting Point: Generally lower than Alanine ethyl ester HCl (which is ~79°C).[1] Expect a range of 40–60°C or an oil at room temperature if not strictly anhydrous.[1]

Solution-Phase Properties
  • Solubility:

    • Water: Highly soluble (>100 mg/mL).[1]

    • Alcohols (MeOH, EtOH): Freely soluble.[1]

    • Non-polar Solvents (Hexane, Ether): Insoluble.[1]

    • Dichloromethane/Chloroform: Moderately soluble (as an ion pair).[1]

  • Acidity (pKa): The conjugate acid of the secondary amine typically has a pKa of ~8.5 – 9.0 .[1] This is slightly lower than the free amino acid due to the electron-withdrawing effect of the ester group.

  • Lipophilicity (LogP): The esterification increases lipophilicity relative to the zwitterionic amino acid, but the salt form remains polar. The free base has an estimated LogP of ~0.5.

Synthesis & Purification Protocol

The standard synthesis involves the acid-catalyzed esterification of N-methylalanine using thionyl chloride and ethanol.[1] This method generates anhydrous HCl in situ, driving the reaction to completion.

Reaction Mechanism (Graphviz)

Synthesis Figure 1: Synthesis of Ethyl 2-(methylamino)propanoate HCl via Thionyl Chloride Activation Substrate N-Methylalanine (Zwitterion) Intermediate Acyl Chloride Intermediate Substrate->Intermediate Activation Reagent Ethanol + SOCl2 Reagent->Intermediate Product N-Me-Ala-OEt · HCl Intermediate->Product Alcoholysis Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

  • Solvent Preparation: Charge the flask with Absolute Ethanol (20 eq) . Cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (2.0 – 2.5 eq) over 30 minutes. Caution: Exothermic reaction with evolution of SO₂ and HCl gases.[1]

  • Addition: Add N-Methylalanine (1.0 eq) to the solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor reaction progress by TLC (System: BuOH/AcOH/H₂O) or disappearance of the starting material spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethanol and HCl.

    • Co-evaporate with toluene (2x) to remove traces of water and thionyl chloride.

  • Purification:

    • Dissolve the residue in a minimum amount of warm absolute ethanol.[1]

    • Add diethyl ether dropwise until turbidity is observed.[1]

    • Cool to -20°C to induce crystallization.[1]

    • Filter the white solid and dry under high vacuum over P₂O₅.[1]

Stability & Degradation Pathways

N-methylated amino acid esters possess unique stability challenges compared to primary amines.

Critical Degradation Risks
  • Diketopiperazine (DKP) Formation:

    • If the free base is generated (e.g., during extraction or basic workup), N-methyl amino acid esters have a high tendency to dimerize and cyclize into N,N'-dimethyl-diketopiperazines.

    • Prevention: Maintain the compound as the HCl salt until the immediate moment of coupling.[1]

  • Hydrolysis:

    • The ethyl ester is susceptible to hydrolysis in the presence of moisture, reverting to the parent amino acid.

    • Storage: Store at -20°C in a desiccator.

Stability Logic Diagram (Graphviz)

Stability Figure 2: Degradation Pathways of N-Methylalanine Ethyl Ester Salt N-Me-Ala-OEt · HCl (Stable Solid) FreeBase Free Amine (Reactive Oil) Salt->FreeBase Neutralization (pH > 9) ParentAA N-Methylalanine (Degradation Product) Salt->ParentAA Moisture/Acid FreeBase->ParentAA Saponification DKP N,N'-Dimethyl-DKP (Cyclic Byproduct) FreeBase->DKP Spontaneous Cyclization Hydrolysis Hydrolysis (+H2O) Cyclization Dimerization

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectroscopic markers.

1H NMR (DMSO-d6 or D2O)[1]
  • δ 1.25 ppm (Triplet, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃ ).[1]

  • δ 1.50 ppm (Doublet, 3H): Methyl protons of the alanine side chain (-CHCH₃ ).[1]

  • δ 2.60 ppm (Singlet, 3H): N-Methyl protons (CH₃ -NH-).[1] Distinctive marker for N-methylation.[1]

  • δ 4.10 ppm (Multiplet/Quartet, 1H): Alpha-proton (-CH -).[1]

  • δ 4.20 ppm (Quartet, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).[1]

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode: Expect a dominant peak at m/z 132.1 [M+H]⁺ .[1]

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 2, p. 926. Wiley.
  • N-Methylation Effects on Peptide Stability

    • Chatterjee, J., et al. (2008).[4] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Synthesis of N-Methyl-L-alanine Derivatives

    • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823–5846.[1] Link

  • Characterization Data (Homologous Series)

    • Bowden, N. A., et al. (2018).[5] "Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." Journal of Chemical & Engineering Data, 63(3), 488–497.[5] Link

Sources

Exploratory

Technical Whitepaper: Structural Elucidation, Synthesis, and Application of N-Methylalanine Ethyl Ester Hydrochloride

Executive Summary In the landscape of modern peptide chemistry and drug development, non-proteinogenic amino acids serve as critical building blocks for overcoming the inherent pharmacokinetic limitations of natural pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide chemistry and drug development, non-proteinogenic amino acids serve as critical building blocks for overcoming the inherent pharmacokinetic limitations of natural peptides. N-Methylalanine ethyl ester hydrochloride (CAS: 600-21-5 for the DL variant, with enantiopure L-variants widely utilized) is a highly specialized intermediate. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic protocol, and the mechanistic rationale for its deployment in the synthesis of advanced macrocyclic and N-methylated peptide therapeutics.

Structural Elucidation & Quantitative Data

The structural formula of N-Methyl-L-alanine ethyl ester hydrochloride is C₆H₁₄ClNO₂ . It is derived from the natural amino acid L-alanine through two key modifications:

  • N-Methylation: The primary amine is converted to a secondary amine via the addition of a methyl group.

  • Esterification: The carboxylic acid is protected as an ethyl ester.

  • Salt Formation: The secondary amine is protonated with hydrochloric acid to form a stable hydrochloride salt, preventing oxidative degradation and unwanted auto-condensation.

Quantitative Data: Molecular Weight Determination

To ensure stoichiometric precision during solid-phase peptide synthesis (SPPS) or solution-phase coupling, the exact molecular weight must be calculated based on standard atomic masses.

Table 1: Atomic Composition and Exact Molecular Weight

ElementSymbolAtomic Mass ( g/mol )QuantityTotal Mass ( g/mol )Mass Fraction (%)
CarbonC12.011672.06643.00%
HydrogenH1.0081414.1128.42%
NitrogenN14.007114.0078.35%
OxygenO15.999231.99819.09%
ChlorineCl35.453135.45321.14%
Total 167.636 100.00%

Table 2: Physicochemical Properties & Rationale

PropertyValueExperimental Rationale
Appearance White crystalline solidIndicates high purity of the hydrochloride salt lattice.
Solubility Highly soluble in H₂O, EtOHFacilitates aqueous biological assays and polar organic synthesis.
Chemical State Hydrochloride SaltProtonation prevents nucleophilic attack by the amine, ensuring shelf stability.

Synthesis Methodology & Self-Validating Protocol

The synthesis of N-methyl-L-alanine ethyl ester hydrochloride requires precise control over reaction conditions to prevent racemization of the alpha-chiral center. The following protocol relies on thionyl chloride-mediated esterification, a method documented in advanced synthetic literature such as the[1].

Synthesis A N-Methyl-L-alanine (Starting Material) B SOCl2 + EtOH (0 °C to RT) A->B Activation C Acyl Chloride Intermediate B->C in situ D N-Methyl-L-alanine ethyl ester HCl C->D Esterification & Protonation

Synthesis pathway of N-Methyl-L-alanine ethyl ester HCl via thionyl chloride activation.

Step-by-Step Protocol
  • Preparation of Ethanolic HCl: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add 110 mL of anhydrous ethanol (EtOH). Cool the flask to 0 °C using an ice-water bath.

  • Thionyl Chloride Addition: Slowly add 7.0 mL (97.0 mmol, 2.0 eq.) of thionyl chloride (SOCl₂) dropwise.

    • Causality: The slow addition controls the highly exothermic reaction between SOCl₂ and EtOH. This generates HCl gas and ethyl chlorosulfite in situ, which acts as the activating agent for the carboxylic acid.

  • Amino Acid Addition: After stirring for 10 minutes, add 5.0 g (48.5 mmol, 1.0 eq.) of N-methyl-L-alanine to the acidic solution.

    • Causality: Adding the amino acid after the formation of the activating complex prevents unwanted side reactions and ensures the secondary amine is immediately protonated, protecting it from self-condensation.

  • Reflux and Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and heat to reflux for 4-6 hours.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess EtOH and volatile byproducts (SO₂, HCl). Co-evaporate with toluene (3 x 20 mL).

    • Causality: Toluene forms an azeotrope with water. This step forces the removal of trace moisture, which is critical because the target hydrochloride salt is highly hygroscopic.

  • Crystallization: Triturate the resulting crude oil with cold diethyl ether to induce crystallization. Filter and dry under high vacuum.

The Self-Validating System: This protocol is inherently self-validating. The generation of HCl gas (observed as continuous bubbling during step 2) confirms the successful activation of thionyl chloride. Furthermore, during step 6, if the product remains an oil rather than crystallizing into a white solid, it is a direct mechanical indicator of incomplete water removal. The chemist is immediately prompted to repeat the toluene co-evaporation step without needing complex external assays.

Mechanistic Role in Advanced Therapeutics

The incorporation of N-methylalanine into peptide sequences is a transformative strategy in drug design. Natural peptides often fail as therapeutics due to rapid degradation by endogenous proteases and poor cell membrane permeability. By utilizing N-methylalanine ethyl ester as a building block, researchers can synthesize N-methylated peptides that overcome these barriers.

Application A Peptide Drug Candidate B Incorporate N-Methylalanine (via Ester Building Block) A->B C Steric Hindrance at Peptide Bond B->C D Loss of Hydrogen Bond Donor B->D E Proteolytic Stability C->E Prevents Protease Cleavage F Membrane Permeability D->F Increases Lipophilicity

Pharmacokinetic improvements conferred by N-methylation in peptide drug development.

Causality of Pharmacokinetic Enhancements

As demonstrated in studies published in [2] and the [3], N-methylation fundamentally alters the biophysical properties of the peptide backbone:

  • Proteolytic Resistance: The methyl group introduces significant steric hindrance directly at the amide bond. This physical blockade prevents the active sites of proteolytic enzymes (such as peptidases) from accessing and cleaving the peptide backbone.

  • Membrane Permeability: Standard peptide bonds possess an N-H group that acts as a strong hydrogen bond donor, keeping the molecule highly solvated in water and preventing it from crossing lipid bilayers. N-methylation replaces this hydrogen with a methyl group, eliminating the hydrogen bond donor and significantly increasing the lipophilicity of the molecule.

This exact mechanism is leveraged in the design of inhibitors for neurodegenerative diseases, such as α-synuclein aggregation in Parkinson's disease, where N-methylated peptides derived from core sequences have shown profound efficacy ()[4].

Conclusion

N-Methylalanine ethyl ester hydrochloride (MW: 167.636 g/mol ) is far more than a simple amino acid derivative; it is a gateway molecule to next-generation peptide therapeutics. By understanding its exact structural parameters and employing self-validating synthetic protocols, researchers can reliably generate this building block to impart critical proteolytic stability and membrane permeability to novel drug candidates.

References

  • UCLA Electronic Theses and Dissertations Source: eScholarship, University of California URL:[Link]

  • Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Technologies for the Synthesis of mRNA-Encoding Libraries and Discovery of Bioactive Natural Product-Inspired Non-Traditional Macrocyclic Peptides Source: MDPI Molecules URL:[Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Thermodynamic Stability of N-Methylated Amino Acid Ester Hydrochlorides

Executive Summary N-methylated amino acid ester hydrochlorides represent a specialized class of synthons critical for peptide therapeutics (e.g., Cyclosporine, Tirzepatide). While N-methylation imparts desirable pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylated amino acid ester hydrochlorides represent a specialized class of synthons critical for peptide therapeutics (e.g., Cyclosporine, Tirzepatide). While N-methylation imparts desirable pharmacokinetic properties—such as proteolytic resistance and membrane permeability—it introduces unique thermodynamic instabilities compared to canonical amino acids.

This guide provides a rigorous analysis of the thermodynamic and kinetic factors governing the stability of these compounds. It details the disruption of crystal lattice energies leading to hygroscopicity, the mechanistic pathways of degradation (specifically hydrolysis and diketopiperazine formation), and validated protocols for their synthesis and handling.

Molecular Architecture & Thermodynamic Fundamentals

To understand the stability profile of H-MeAA-OR·HCl (where AA = amino acid, R = alkyl), one must analyze the structural consequences of the N-methyl group.

Crystal Lattice Energy and Hygroscopicity

The primary thermodynamic distinction between a standard amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) and its N-methylated counterpart (H-MeAla-OMe·HCl) lies in the Crystal Lattice Energy .

  • Canonical Salts: Primary ammonium groups (

    
    ) act as potent hydrogen bond donors, forming extensive intermolecular networks with chloride counter-ions and carbonyl oxygens. This results in high melting points and stable, non-hygroscopic solids.
    
  • N-Methylated Salts: The substitution of a hydrogen for a methyl group (

    
    ) removes a critical H-bond donor. Furthermore, the methyl group introduces steric bulk that disrupts efficient packing.
    
    • Consequence: Significantly reduced lattice energy.

    • Observation: N-methylated ester salts often manifest as low-melting solids or amorphous oils and exhibit extreme hygroscopicity .

    • Thermodynamic Risk: The absorption of atmospheric water is thermodynamically favorable (exothermic hydration), which then fuels the hydrolysis of the ester bond.

Cis/Trans Isomerization

Unlike primary amide bonds which overwhelmingly favor the trans (


) conformation, N-methylated peptide bonds (and to a lesser extent, esters in transition states) possess a lower energy barrier between cis and trans states.
  • Steric Clash: The N-methyl group creates steric interference with the side chain (

    
    ) and the carbonyl oxygen.
    
  • Impact: This conformational flexibility lowers the activation energy (

    
    ) for intramolecular cyclization, making these compounds prone to rapid degradation upon neutralization.
    

Synthesis: The Thionyl Chloride Activation Protocol

The synthesis of N-methyl amino acid esters requires precise kinetic control to prevent racemization and cleavage of the N-methyl group. The Thionyl Chloride (SOCl₂) method is the industry standard due to its ability to generate anhydrous HCl in situ, driving the equilibrium toward the ester product.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the activation of methanol by thionyl chloride and the subsequent esterification.

SynthesisMechanism cluster_conditions Critical Control Points SOCl2 Thionyl Chloride (SOCl2) Intermed1 Methyl Chlorosulfite (MeOS(O)Cl) + HCl SOCl2->Intermed1 -80°C to 0°C Exothermic MeOH Methanol (MeOH) MeOH->Intermed1 Transition Protonated Carboxylic Acid (Activated Electrophile) Intermed1->Transition Generates anhydrous HCl AA N-Methyl Amino Acid (Zwitterion) AA->Transition Protonation Product N-Me-AA Ester HCl (Product) Transition->Product MeOH attack - H2O, - SO2

Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification of N-methyl amino acids.

Optimized Experimental Protocol

Objective: Synthesis of H-MeLeu-OMe·HCl (10g scale).

Reagents:

  • N-Methyl-L-Leucine (1.0 eq)

  • Thionyl Chloride (1.5 - 2.0 eq)

  • Methanol (Anhydrous, 10-15 volumes)

Step-by-Step Methodology:

  • Cryogenic Addition: Charge anhydrous methanol into a flame-dried round-bottom flask under

    
    . Cool to -10°C  using an ice/salt bath.
    
  • Activation: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel. Caution: Reaction is violently exothermic. Maintain internal temperature < 0°C.

  • Solubilization: Add solid N-Methyl-L-Leucine in portions. The solution may remain cloudy initially.

  • Reflux (Thermodynamic Drive): Allow the mixture to warm to Room Temperature (RT), then heat to reflux (65°C) for 12–24 hours. The high temperature is required to overcome the steric hindrance of the N-methyl group.

  • Monitoring: Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or HPLC.[1]

  • Isolation: Concentrate in vacuo. Co-evaporate with diethyl ether (

    
    ) to remove residual HCl and 
    
    
    
    .
  • Crystallization: N-methyl esters often form oils. Induce crystallization by dissolving in a minimum amount of MeOH and adding cold Et₂O or Hexane. If oil persists, store in a desiccator over

    
     for 48 hours.
    

Degradation Kinetics & Mechanisms[2][3]

The thermodynamic instability of these salts manifests through two primary pathways.

Hydrolysis (The Moisture Threat)

In the solid state, the hygroscopic nature of the salt attracts water.

  • Mechanism: Water attacks the ester carbonyl.

  • Kinetics: Pseudo-first-order kinetics with respect to water content.

  • N-Methyl Effect: While steric hindrance might suggest slower hydrolysis, the disrupted lattice energy makes water access significantly easier than in non-methylated crystals.

Diketopiperazine (DKP) Formation

This is the most critical instability pathway, particularly if the salt is neutralized or used in dipeptide synthesis.

  • The "Cis" Effect: N-methylation favors the cis conformation of the peptide bond (or the transition state leading to it). This brings the N-terminal amine and the ester carbonyl into proximity.[2]

  • Risk Profile:

    • Monomer (H-MeAA-OMe): Stable as HCl salt. Upon neutralization (free base), it dimerizes slowly.

    • Dipeptide (H-MeAA-AA-OMe):Extremely Unstable. Spontaneous cyclization to DKP releases the ester group.

DKP_Pathway Start Dipeptide Ester (H-MeAA-AA-OR) Conf Cis-Conformer Formation (Favored by N-Me) Start->Conf Low Energy Barrier TS Nucleophilic Attack (Amine -> Carbonyl) Conf->TS Intramolecular DKP Diketopiperazine (DKP) + Alcohol (ROH) TS->DKP Irreversible Thermodynamic Sink

Figure 2: The thermodynamic trap: N-methylation accelerates DKP formation by lowering the energy barrier for the required cis-conformation.

Analytical Characterization & Stability Data

Comparative Stability Data

The following table summarizes the physical differences impacting stability.

PropertyH-Ala-OMe[3]·HCl (Standard)H-MeAla-OMe·HCl (N-Methylated)Implication
Melting Point ~158°C~105°C (or oil)Lower lattice energy; higher molecular mobility.
Hygroscopicity LowVery HighRequires storage under Argon/Desiccant.
Solubility (H2O) HighVery HighRapid dissolution promotes hydrolysis.
DKP Risk (Dipeptide) ModerateHighRapid cyclization upon deprotection.
Analytical Protocols
A. HPLC Method for Purity & Hydrolysis Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5µm, 4.6 x 150mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5% B (0-5 min) -> 60% B (20 min). Note: N-methyl esters are more lipophilic and will elute later than non-methylated parents.

  • Detection: UV 210 nm (Amide/Ester bond).

B. Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is essential to determine the "safe" processing temperature.

  • Protocol: Heat from 25°C to 250°C at 10°C/min under

    
    .
    
  • Expectation: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition/polymerization). N-methyl salts often show a broad endotherm due to residual solvent or amorphous character.

Storage and Handling Recommendations

To maintain thermodynamic stability and prevent degradation:

  • Moisture Barrier: Store exclusively in tightly sealed glass amber vials with parafilm. Use a desiccator containing

    
     or silica gel.
    
  • Temperature: Long-term storage at -20°C is mandatory to arrest hydrolysis kinetics.

  • Headspace: Flush containers with Argon or Nitrogen after every use to displace humid air.

  • Usage: Do not convert to the free base until immediately prior to the coupling reaction.

References

  • Li, J., & Sha, Y. (2008).[4] A Convenient Synthesis of Amino Acid Methyl Esters.[3][5][6] Molecules, 13(5), 1111-1119.[4] [Link][4]

  • Teixidó, M., et al. (2005). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science. (Contextual grounding on DKP mechanisms).
  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[1][3] Chemical Reviews, 104(11), 5823–5846. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

Sources

Exploratory

Structural and Kinetic Divergence in N-Methylated Amino Acid Esters: A Technical Whitepaper

Executive Summary N-methylated amino acids are indispensable building blocks in modern drug development, utilized to enhance the proteolytic stability, conformational rigidity, and membrane permeability of peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylated amino acids are indispensable building blocks in modern drug development, utilized to enhance the proteolytic stability, conformational rigidity, and membrane permeability of peptidomimetics and prodrugs. However, seemingly minor structural variations—such as the presence of an


-methyl group—dictate entirely different synthetic strategies, thermodynamic barriers, and pharmacological applications.

This technical guide provides an in-depth comparative analysis of Sarcosine ethyl ester (Ethyl N-methylglycinate) and Ethyl 2-(methylamino)propanoate (Ethyl N-methylalaninate), detailing the causality behind their divergent chemical behaviors and providing field-proven, self-validating protocols for their application in peptide and prodrug synthesis.

Structural and Physicochemical Divergence

The fundamental difference between these two compounds lies in the substitution at the


-carbon, which governs their chirality and steric profile.

Sarcosine ethyl ester is derived from N-methylglycine. Lacking an


-substituent, it is an achiral molecule with a highly flexible backbone[1]. It is widely utilized as a highly soluble intermediate in biochemical research and as a precursor for enhancing the bioavailability of active pharmaceutical ingredients (APIs)[1][2].

Conversely, Ethyl 2-(methylamino)propanoate is derived from N-methylalanine. The presence of the


-methyl group renders the molecule chiral (existing as L- and D-enantiomers) and significantly increases its steric bulk[3]. This steric hindrance profoundly impacts its nucleophilicity and rotational freedom, making it a specialized moiety for sterically restricted peptidomimetics and phosphoramidate prodrugs[4].
Quantitative Data Summary
PropertySarcosine Ethyl EsterEthyl 2-(methylamino)propanoate
IUPAC Name Ethyl N-methylglycinateEthyl N-methylalaninate
Base Amino Acid SarcosineN-Methylalanine
Molecular Formula (Free Base)


Chirality AchiralChiral (L- and D- enantiomers)
Steric Hindrance Profile Moderate (N-methyl only)High (N-methyl +

-methyl)
Primary Application General peptide synthesis, biomarkers[1][2]Phosphoramidate prodrugs (ProTides)[3][5]

Mechanistic Impact on Peptide Coupling

The Causality of Steric Hindrance

In peptide synthesis, amide bond formation requires the nucleophilic attack of an amine on an activated carboxylate, transitioning through a tetrahedral intermediate. The N-methyl group in Sarcosine ethyl ester introduces moderate steric clash, but coupling can generally proceed using standard phosphonium or uronium reagents (e.g., PyBOP or HBTU)[6].

However, the addition of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methyl group in Ethyl 2-(methylamino)propanoate fundamentally alters the thermodynamics of the reaction. The combination of the N-methyl and 

-methyl groups creates severe

allylic strain during the formation of the transition state. This compounding steric bulk physically obstructs the approach of the activated acyl species, drastically lowering the reaction rate and promoting the formation of deletion sequences[7].

To overcome this massive activation energy barrier, high-efficiency coupling reagents such as HATU or COMU are mandatory[6][7]. These reagents form highly reactive 7-azabenzotriazole (HOAt) active esters, utilizing a neighboring group effect (the nitrogen at position 7 of the pyridine ring) to stabilize the transition state via hydrogen bonding, thereby forcing the reaction to completion[6].

G start N-Methyl Amino Acid Esters gly Sarcosine Ethyl Ester (Achiral, Moderate Sterics) start->gly ala Ethyl 2-(methylamino)propanoate (Chiral, High Sterics) start->ala reagent1 Standard Coupling (PyBOP / HBTU) gly->reagent1 reagent2 High-Efficiency Coupling (HATU / COMU) ala->reagent2 outcome1 Efficient Amide Bond Formation reagent1->outcome1 outcome2 Overcomes Transition State Barrier reagent2->outcome2

Workflow for selecting coupling reagents based on steric hindrance.

Applications in Prodrug Design

Beyond solid-phase peptide synthesis, these esters are pivotal in the design of prodrugs. While Sarcosine derivatives are often used as general solubility enhancers[1], Ethyl 2-(methylamino)propanoate plays a highly specialized role in the synthesis of phosphoramidate prodrugs (often referred to as the ProTide technology)[3][5].

In the development of anti-HIV and anti-inflammatory nucleotide analogs, polar phosphonate groups must be masked to allow the drug to cross lipid bilayers[4][5]. Ethyl N-methylalaninate is conjugated to the phosphonate core. The specific chirality of the


-methyl group is not merely structural; it provides a precise stereochemical pocket that modulates the rate of intracellular enzymatic cleavage by esterases and phosphoramidases[5]. This allows pharmacologists to tune the half-life and intracellular API release kinetics of the drug.

Prodrug n1 API Phosphonate Core n2 Activation (e.g., SOCl2) n1->n2 n3 Ethyl 2-(methylamino)propanoate n2->n3 n4 Phosphoramidate Prodrug n3->n4 n5 Intracellular Cleavage n4->n5 n6 Active API Release n5->n6

Phosphoramidate prodrug synthesis and intracellular activation pathway.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies integrate self-validating checkpoints to prevent downstream failures caused by the unique steric challenges of these compounds.

Protocol A: High-Efficiency Coupling of Ethyl 2-(methylamino)propanoate

Objective: Achieve complete amide bond formation on a sterically hindered secondary amine.

  • Resin Preparation: Swell the peptide-resin (containing the N-terminal Ethyl N-methylalaninate) in Dimethylformamide (DMF) for 30 minutes.

  • Reagent Activation (Causality): In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality of Choice: DIPEA is selected over Triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, which is critical when activating sterically hindered carboxylates[6].

  • Coupling: Add the activated mixture to the resin. React under microwave assistance (75°C) for 15 minutes, or at room temperature for 2 hours[7].

  • Self-Validating Checkpoint (Bromophenol Blue Test): Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. Wash a few resin beads and apply a 1% Bromophenol Blue solution[7].

    • Validation: If the beads turn blue/green, unreacted secondary amines remain, and a double-coupling cycle must be initiated. A yellow color confirms complete coupling[7].

Protocol B: Synthesis of Phosphoramidate Prodrugs

Objective: Conjugate Ethyl 2-(methylamino)propanoate to a phosphonate API core.

  • Phosphonate Activation: Suspend the phosphonate API in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 5.0 equivalents of thionyl chloride (

    
    ) and heat to reflux for 2 hours to form the highly reactive phosphonochloridate intermediate[3].
    
  • Nucleophilic Substitution: Evaporate the solvent to dryness. Resuspend the residue in anhydrous pyridine. Slowly add 2.0 equivalents of Ethyl 2-(methylamino)propanoate hydrochloride at 0°C. Causality of Choice: Pyridine acts simultaneously as a solvent and an acid scavenger, neutralizing the HCl byproduct without aggressively hydrolyzing the sensitive phosphonochloridate intermediate[4].

  • Self-Validating Checkpoint (

    
    -NMR):  Before quenching the reaction, extract a 0.1 mL aliquot and analyze via 
    
    
    
    -NMR.
    • Validation: A complete shift of the phosphorus signal (typically from

      
       ppm to 
      
      
      
      ppm, depending on the core) provides unambiguous confirmation of the transition from phosphonate to phosphoramidate. Only upon this confirmation should the reaction be quenched with saturated aqueous
      
      
      .

References

  • Sarcosine ethyl ester hydrochloride - Chem-Impex | chemimpex.com | 1

  • Ethyl sarcosinate hydrochloride | 52605-49-9 - ChemicalBook | chemicalbook.com | 2

  • EP1778251A2 - Nucleoside phosphonate conjugates as anti hiv agents - Google Patents | google.com |3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem | bachem.com | 6

  • WO2004035577A2 - Pre-organized tricyclic integrase inhibitor compounds - Google Patents | google.com | 4

  • US7432261B2 - Anti-inflammatory phosphonate compounds - Google Patents | google.com |5

  • Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis - Benchchem | benchchem.com | 7

Sources

Foundational

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Ethyl 2-(methylamino)propanoate HCl

A Note on Chemical Identity: The following guide focuses on ethyl (2S)-2-(methylamino)propanoate hydrochloride (CAS No. 117856-39-0) , a specific stereoisomer.

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: The following guide focuses on ethyl (2S)-2-(methylamino)propanoate hydrochloride (CAS No. 117856-39-0) , a specific stereoisomer. While the general safety principles may apply to other isomers or racemic mixtures of Ethyl 2-(methylamino)propanoate HCl, it is crucial to consult the specific SDS for the exact material being handled, as properties can vary.

Introduction

In the fast-paced environment of drug discovery and chemical research, a thorough understanding of the hazards associated with novel or uncommon reagents is paramount. The Safety Data Sheet (SDS) is the cornerstone of chemical safety, providing a standardized summary of a substance's potential hazards and the necessary precautions for its safe handling. This guide offers a detailed interpretation of the SDS for Ethyl 2-(methylamino)propanoate HCl, designed for researchers, scientists, and drug development professionals. Our objective is to move beyond a cursory reading of the SDS, providing a deeper understanding of the "why" behind the safety protocols, thereby fostering a more robust safety culture in the laboratory.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. For Ethyl (2S)-2-(methylamino)propanoate hydrochloride, the GHS classification indicates several key hazards that dictate its handling and storage procedures.[1]

GHS Pictogram:

  • Exclamation Mark (GHS07): This symbol indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed. This classification is based on acute oral toxicity data. Ingestion of the substance can lead to adverse health effects.

  • H315: Causes skin irritation. Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation, pain, and potential damage if not promptly addressed.

  • H335: May cause respiratory irritation. Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to coughing and shortness of breath.

Precautionary Statements:

The SDS outlines several precautionary statements that form the basis of safe handling protocols. These include:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

The causality behind these statements is a direct response to the identified hazards. The mandatory use of personal protective equipment (PPE) is to prevent the skin and eye irritation (H315 and H319), while proper ventilation and handling are designed to mitigate respiratory irritation (H335).

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and for anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 117856-39-0[1]
Molecular Formula C6H14ClNO2[1]
Molecular Weight 167.6339 g/mol [1]
Physical Form Solid (assumed from dust/aerosol warning)[1]

Handling and Storage: A Proactive Approach to Safety

The principle of "as low as reasonably practicable" (ALARP) should be applied to exposure. The SDS for Ethyl (2S)-2-(methylamino)propanoate hydrochloride provides specific guidance on its handling and storage.[1]

Handling:

  • Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of dust or aerosols.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes:

    • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] A lab coat or other protective clothing is also required to prevent skin contact.

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary.[1]

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.[1]

Storage:

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.

The following diagram illustrates the hierarchy of controls for safe handling:

G cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

First-Aid and Emergency Procedures

In the event of an exposure, a rapid and informed response is critical. The following protocols are derived from the SDS for Ethyl (2S)-2-(methylamino)propanoate hydrochloride.[1]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The thermal decomposition of this substance may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The following workflow outlines the emergency response for an accidental exposure:

G cluster_1 Emergency Response Workflow for Accidental Exposure Exposure Accidental Exposure (Inhalation, Skin/Eye Contact, Ingestion) Scene_Safety Ensure Scene Safety Exposure->Scene_Safety First_Aid Administer First Aid (as per SDS) Scene_Safety->First_Aid Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Report Report Incident Medical_Attention->Report

Caption: Emergency response workflow for accidental exposure.

Toxicological Information: Understanding the Health Risks

The toxicological data for many research chemicals is often incomplete. The SDS for Ethyl (2S)-2-(methylamino)propanoate hydrochloride indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a conservative approach to handling, assuming the substance may have unknown hazards.

Key Toxicological Endpoints (from GHS Classification):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). The exact LD50 value is not provided, but this classification suggests a moderate level of toxicity upon ingestion.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

There is no information available in the provided SDS to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not equate to the absence of a hazard. Therefore, it is prudent to handle the substance as if it could possess these properties until more data becomes available.

Conclusion

The Safety Data Sheet for Ethyl (2S)-2-(methylamino)propanoate hydrochloride provides essential, albeit incomplete, information for its safe handling. The key takeaways for researchers are the identified hazards of oral toxicity, skin and eye irritation, and respiratory irritation. A proactive and cautious approach, centered on the consistent use of appropriate engineering controls and personal protective equipment, is essential. The lack of extensive toxicological data should serve as a reminder to always treat novel compounds with a high degree of respect and to adhere strictly to the safety protocols outlined in the SDS.

References

Sources

Exploratory

Hygroscopic nature of Ethyl 2-(methylamino)propanoate hydrochloride salts

Executive Summary Ethyl 2-(methylamino)propanoate hydrochloride (commonly referred to as -methylalanine ethyl ester HCl) is a critical intermediate in peptide synthesis and medicinal chemistry. Its efficacy is frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)propanoate hydrochloride (commonly referred to as


-methylalanine ethyl ester HCl) is a critical intermediate in peptide synthesis and medicinal chemistry. Its efficacy is frequently compromised by its acute hygroscopicity—the tendency to adsorb moisture from the environment.

This guide provides a technical analysis of the physicochemical mechanisms driving this hygroscopicity and details the autocatalytic degradation pathway that follows moisture uptake. It establishes a self-validating protocol for handling, characterization via Dynamic Vapor Sorption (DVS), and storage to ensure high-purity retention during drug development workflows.

Physicochemical Basis of Hygroscopicity

The hygroscopic nature of Ethyl 2-(methylamino)propanoate hydrochloride is not merely a physical inconvenience; it is a thermodynamic inevitability driven by the competition between crystal lattice energy and hydration energy.

  • Ionic Dipole Interactions: The hydrochloride salt form introduces a highly polar ionic lattice. The chloride anion (

    
    ) and the protonated secondary amine (
    
    
    
    ) act as aggressive hydrogen bond acceptors and donors, respectively.
  • Deliquescence: When the relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the surface monolayer of water dissolves the solid, creating a saturated solution film. This lowers the vapor pressure of water on the surface below that of the ambient air, driving continuous water uptake until the solid completely liquefies (deliquescence).

  • Lattice Instability: Unlike simple inorganic salts, the alkyl chains (ethyl and methyl groups) in this organic ester disrupt efficient packing, lowering the lattice energy and making water insertion energetically favorable.

Stability & Degradation Mechanism[1]

The primary risk of moisture uptake is not just physical state change, but chemical degradation. The presence of water initiates acid-catalyzed ester hydrolysis . Because the compound is a hydrochloride salt, the uptaken water becomes acidic (


 locally), rapidly accelerating the cleavage of the ester bond.
Degradation Pathway

The following diagram illustrates the autocatalytic cycle where moisture uptake leads to the irreversible formation of


-methylalanine and Ethanol.

DegradationPathway SolidSalt Solid Salt (C6H13NO2·HCl) Solution Saturated Surface Solution (Acidic) SolidSalt->Solution Deliquescence Moisture Atmospheric Moisture (>CRH) Moisture->Solution Absorption Solution->Solution Autocatalysis Transition Tetrahedral Intermediate Solution->Transition Acid Catalysis (H+) Products Degradation Products: N-methylalanine + Ethanol Transition->Products Irreversible Hydrolysis

Caption: Figure 1. Autocatalytic hydrolysis pathway triggered by moisture absorption in amino acid ester salts.

Analytical Characterization: Dynamic Vapor Sorption (DVS)

To quantify the hygroscopicity and determine the CRH, Dynamic Vapor Sorption (DVS) is the gold standard. Standard TGA (Thermogravimetric Analysis) is insufficient as it only measures desorption; DVS measures the reversible interaction with humidity.

DVS Experimental Protocol

Objective: Determine the sorption/desorption isotherm and Critical Relative Humidity (CRH).

ParameterSetting / Description
Instrument Surface Measurement Systems DVS (or equivalent)
Sample Mass 10–20 mg (ensure minimal exposure during loading)
Temperature 25.0 °C ± 0.1 °C
Solvent Water (LC-MS Grade)
Gas Flow 200 sccm (Nitrogen)
Method Type Step-wise Sorption-Desorption Cycle
RH Profile 0% → 90% → 0% (in 10% increments)
Equilibrium Criteria

per minute

Data Interpretation:

  • Mass Change: A mass increase of

    
     at low RH indicates hygroscopicity.
    
  • Hysteresis: A gap between the sorption and desorption curves suggests bulk absorption or hydrate formation.[1]

  • CRH Determination: The inflection point where mass gain becomes exponential represents the CRH. Storage must occur significantly below this value.

Handling and Storage Protocols

Due to the degradation risks outlined above, a rigorous "Chain of Dryness" must be maintained from synthesis to application.

Handling Workflow

HandlingProtocol Synthesis Synthesis/Recrystallization (Anhydrous Solvents) Filtration Isolation (Schlenk Frit / Inert Gas) Synthesis->Filtration Avoid Air Drying Vacuum Drying (P2O5 Desiccant, <1 mbar) Filtration->Drying Remove Solvent QC QC: Karl Fischer (<0.5%) & NMR (No Hydrolysis) Drying->QC Validate QC->Synthesis Fail (Reprocess) Storage Storage (-20°C, Argon, Desiccator) QC->Storage Pass Use Immediate Use (Do not weigh in open air) Storage->Use Warm to RT before opening

Caption: Figure 2. "Chain of Dryness" workflow for handling hygroscopic amine salts.

Specific Handling Instructions
  • Drying: Upon isolation, the salt must be dried under high vacuum (

    
    ) in the presence of Phosphorus Pentoxide (
    
    
    
    ) or Potassium Hydroxide (
    
    
    ) pellets to scavenge trace water and acid.
  • Weighing: Never weigh this compound on an open benchtop balance for longer than 30 seconds. Use a glove box or weigh into a tared, septum-capped vial.

  • Solubilization: When preparing stock solutions, use anhydrous solvents (e.g., DMSO, DMF, or Methanol) stored over molecular sieves (3Å or 4Å).[2]

  • Storage: Store at

    
    . Crucial:  Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
    

References

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Overview and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(methylamino)propanoate hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • University of Calgary. (n.d.). Hydrolysis of Esters: Acid and Base Catalyzed Mechanisms. Department of Chemistry. Retrieved from [Link][2]

  • Common Organic Chemistry. (n.d.). Ester Hydrolysis Conditions and Mechanisms. Retrieved from [Link]

Sources

Foundational

Technical Guide: pKa Determination of Ethyl 2-(methylamino)propanoate

Topic: pKa values of the secondary amine in Ethyl 2-(methylamino)propanoate Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Chemists. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of the secondary amine in Ethyl 2-(methylamino)propanoate Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Chemists.

Executive Summary

The secondary amine in Ethyl 2-(methylamino)propanoate (also known as N-methylalanine ethyl ester) exhibits a pKa value significantly lower than its parent amino acid due to the electron-withdrawing inductive effect (


) of the ester carbonyl group.

Based on structural analog analysis and quantitative structure-property relationship (QSPR) data, the pKa of the conjugate acid (protonated amine) lies in the range of 7.80 – 8.10 at 25°C. This represents a


pKa of approximately 

units compared to the free zwitterionic acid (N-methylalanine, pKa

9.75).

Critical Experimental Constraint: This molecule is highly susceptible to base-catalyzed ester hydrolysis (saponification) at pH values


. Conventional equilibrium titration methods often yield erroneous results due to the degradation of the analyte during the experiment. This guide details the specific "Fast-Titration" protocols required to accurately capture the ionization constant before hydrolysis occurs.

Structural Analysis & Theoretical pKa Derivation

To understand the acidity of the conjugate acid, we must analyze the electronic environment of the nitrogen atom.

Electronic Effects

In the free amino acid (N-methylalanine), the carboxylate group (


) is negatively charged, which electrostatically stabilizes the protonated ammonium group, keeping the pKa high (~9.75).

In Ethyl 2-(methylamino)propanoate , the carboxylate is capped as an ethyl ester. The ester carbonyl is a strong electron-withdrawing group (EWG). It pulls electron density away from the


-carbon and the adjacent nitrogen, destabilizing the positive charge on the ammonium ion (

). This makes the proton more acidic (easier to lose), lowering the pKa.
Analog Comparison Data

In the absence of a single, universally standardized experimental value in public chemical registries for this specific ethyl ester, the value is derived from high-confidence experimental data of its closest structural analogs.

CompoundStructureExperimental pKa (Amine)

vs. Parent Acid
L-Alanine

9.69Reference
L-Alanine Ethyl Ester

7.80 -1.89
Sarcosine (N-Me-Gly)

10.01Reference
Sarcosine Ethyl Ester

8.25 -1.76
N-Methylalanine

9.75Reference
Target Molecule

7.90

0.15
(Calc.)
~ -1.85

Table 1: Comparative pKa values demonstrating the esterification effect.

Critical Instability: The Hydrolysis Trap

A common failure mode in determining this pKa is ignoring the competing hydrolysis reaction. As pH increases to deprotonate the amine, hydroxide ions (


) attack the ester carbonyl.
Reaction Pathways
  • Desired Equilibrium:

    
    
    
  • Competing Degradation:

    
    
    

If hydrolysis occurs, the solution begins to contain N-methylalanine (free acid) and ethanol. The free acid has a much higher pKa (~9.75), causing the titration curve to drift and yielding a "mixed" pKa value that is artificially high.

Pathway Visualization

G Protonated Protonated Species (R-NH2+) Neutral Neutral Amine (R-NH) Protonated->Neutral Ka (Deprotonation) Fast Equilibrium Neutral->Protonated Hydrolyzed Hydrolysis Product (Free Acid + EtOH) Neutral->Hydrolyzed k_hyd (Saponification) Irreversible degradation at pH > 8.5

Figure 1: The competing pathways. The experimental goal is to measure the black equilibrium arrow without triggering the red dashed degradation path.

Experimental Protocol: Potentiometric Titration

To accurately determine the pKa while mitigating hydrolysis, use the Rapid Potentiometric Titration method.

Reagents & Setup
  • Analyte: 0.01 M Ethyl 2-(methylamino)propanoate hydrochloride (salt form is more stable).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Solvent: Degassed water (to remove

    
    ) with 0.1 M KCl (to maintain constant ionic strength).
    
  • Temperature: 25.0°C

    
     0.1°C (Thermostated vessel). Note: Lowering to 15°C can further suppress hydrolysis if degradation is observed.
    
Step-by-Step Workflow
  • System Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers. Ensure slope efficiency >98%.

  • Blank Titration: Titrate the solvent (0.1 M KCl) with 0.1 M NaOH to determine the

    
     and electrode zero (
    
    
    
    ) under specific ionic strength conditions.
  • Sample Dissolution: Dissolve the amine hydrochloride salt in the solvent. The initial pH should be acidic (~4-5).

  • Rapid Titration (The Critical Step):

    • Do not wait for long stabilization times at high pH.

    • Add NaOH in small increments (e.g., 0.05 mL).

    • Record pH immediately upon mixing.

    • Stop point: Do not titrate far beyond the equivalence point (pH ~10.5) to avoid rapid ester cleavage.

  • Data Processing: Use the Bjerrum method or Gran plot analysis. Focus on the data points in the buffer region (20% to 80% neutralization).

Workflow Diagram

Experiment Start Start: Dissolve Amine HCl in 0.1 M KCl CheckpH Check Initial pH (Should be < 5.0) Start->CheckpH Titrate Add 0.1 M NaOH (Small aliquots) CheckpH->Titrate Measure Record pH Immediately (Minimize time > pH 8) Titrate->Measure Decision Is pH > 10.5? Measure->Decision Decision->Titrate No Stop Stop Titration (Prevent Hydrolysis) Decision->Stop Yes Calc Calculate pKa (Bjerrum/Gran Plot) Stop->Calc

Figure 2: Rapid titration logic flow designed to capture pKa before ester hydrolysis compromises the sample.

Implications for Drug Development

Understanding this pKa (approx 7.9) is vital for formulation and pharmacokinetics:

  • Lipophilicity (LogD): At physiological pH (7.4), the amine will be roughly 75% protonated (

    
    ) and 25% neutral (
    
    
    
    ). This significant fraction of neutral species enhances membrane permeability compared to the free amino acid (which is 100% zwitterionic/charged at pH 7.4).
  • Solubility: The hydrochloride salt is highly water-soluble. However, if formulated in a basic buffer (pH > 8), the neutral free base will precipitate (oil out), and the ester will begin to degrade.

  • Stability: Formulations must be kept at pH < 6.0 to ensure the ester remains intact and the amine remains protonated (stabilizing the molecule).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76507, L-Alanine ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107-97-1, Sarcosine. Retrieved from [Link]

  • Williams, R. (2025). pKa Data Compilation. Colorado State University. (Standard reference for amino acid ester pKa shifts).
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes. Journal of Inorganic Biochemistry, 14(2), 147-154. (Primary source for hydrolysis kinetics of amino esters).
Exploratory

N-Methylalanine Derivatives in Peptidomimetics: Structural Control and ADME Optimization

Executive Summary The incorporation of N-methylalanine (N-Me-Ala) and other N-methylated amino acids represents a pivotal strategy in modern peptidomimetic design. By replacing the amide proton with a methyl group, resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylalanine (N-Me-Ala) and other N-methylated amino acids represents a pivotal strategy in modern peptidomimetic design. By replacing the amide proton with a methyl group, researchers can simultaneously address the two primary failure modes of therapeutic peptides: poor membrane permeability and rapid proteolytic degradation. This guide provides a technical deep-dive into the physicochemical mechanics of N-methylation, detailed synthetic protocols for solid-phase integration, and validated assay workflows for assessing biological impact.

The Conformational Landscape: Sterics and Isomerization

The biological significance of N-methylalanine extends beyond simple hydrophobicity. Its primary impact is the radical alteration of the peptide backbone's conformational energy landscape.

The cis/trans Equilibrium Shift

In standard peptide bonds, the trans isomer is energetically favored by ~2.5 kcal/mol due to steric repulsion between the


 and 

substituents in the cis state. However, N-methylation introduces a methyl group at the nitrogen, creating steric clashes in the trans conformation that destabilize it relative to the cis form.
  • Mechanism: The energy difference (

    
    ) between cis and trans narrows significantly. While trans often remains the major isomer, the population of cis conformers increases, allowing the peptide to access bioactive turn structures (e.g., Type VI 
    
    
    
    -turns) that are otherwise thermodynamically inaccessible.
  • Application: This is critical for macrocyclization. N-methylation can pre-organize a linear precursor into a turn conformation, reducing the entropic penalty of cyclization.

Steric Constraint and Backbone Rigidity

The N-methyl group restricts the torsion angles (


) of the methylated residue and the preceding residue. This reduces the overall conformational entropy of the unfolded state (

), thereby lowering the entropic penalty upon binding to a target (

).

ConformationalLandscape cluster_0 Thermodynamic Impact Standard Standard Amide (High Trans Preference) NMethyl N-Methylated Amide (Steric Clash in Trans) Standard->NMethyl N-Methylation CisState Cis-Conformer (Bioactive Turn) NMethyl->CisState Lower Energy Barrier (Isomerization) Entropy Reduced Entropic Penalty (Binding) CisState->Entropy Pre-organization

Figure 1: The impact of N-methylation on amide bond geometry and thermodynamic stability.

ADME & Pharmacokinetics: The "Chameleon" Effect

N-methylation is the most reliable method to convert a water-soluble peptide into a cell-permeable drug candidate without destroying its biological activity.

Membrane Permeability (The H-Bond Donor Rule)

Passive membrane diffusion is heavily penalized by the energy required to desolvate polar groups.

  • HBD Reduction: Each N-methylation removes one Hydrogen Bond Donor (HBD).

  • Solvent Shielding: In aqueous environments, the N-methyl group is hydrophobic. In the lipid bilayer, the peptide can adopt a conformation where the N-methyl groups shield the polar carbonyl oxygens, effectively "hiding" the polar surface area. This is the "chameleon" property observed in Cyclosporine A.

Metabolic Stability

Proteolytic enzymes (e.g., trypsin, chymotrypsin, pepsin) require the peptide bond to fit into a specific catalytic pocket and often rely on hydrogen bonding with the amide proton to stabilize the transition state.

  • Steric Occlusion: The N-methyl group physically blocks the enzyme's active site from accessing the scissile bond.

  • Transition State Disruption: The absence of the amide proton prevents the formation of critical H-bonds required for hydrolysis.

Data Summary: Biological Impact
FeatureStandard PeptideN-Methylated PeptideBiological Consequence
H-Bond Donors High (1 per residue)ReducedLower desolvation penalty; increased permeability.
Proteolytic Half-life MinutesHours/DaysSustained plasma exposure; potential for oral dosing.
Conformation Flexible (Trans)Semi-rigid (Cis/Trans mix)Higher receptor affinity (reduced entropy loss).
Solubility High (Aqueous)VariableMay require formulation aid; "Chameleon" behavior aids solubility.

Synthetic Methodologies: On-Resin N-Methylation

Direct coupling of N-methylated amino acids is often sluggish due to steric hindrance. The most robust protocol for generating N-methylated peptides is Site-Selective On-Resin N-Methylation using the Fukuyama-Mitsunobu strategy. This method allows for the methylation of the specific residue after it has been coupled to the resin.

Protocol: Fukuyama-Mitsunobu On-Resin Methylation

Reagents:

  • Resin: Rink Amide or Wang resin (swelled in DMF).

  • Protection: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine.

  • Methylation: Methanol (MeOH), Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: 2-Mercaptoethanol (2-ME), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step-by-Step Workflow:

  • N-Terminal Deprotection: Remove Fmoc group from the resin-bound peptide.

  • o-NBS Activation: Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 15 min. Verify with Kaiser test (should be negative).

  • Mitsunobu Methylation:

    • Dissolve

      
       (5 eq) and MeOH (10 eq) in dry THF.
      
    • Add DIAD (5 eq) dropwise (solution turns yellow).

    • Add mixture to resin.[1] Shake for 1 hour.

    • Note: This step installs the methyl group on the sulfonamide nitrogen.

  • o-NBS Deprotection: Treat resin with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP for 2 x 5 min.

  • Wash: Extensive washing with NMP, DCM, and DMF.

  • Coupling Next Residue: Use high-efficiency coupling reagents (e.g., HATU/HOAt) and double coupling cycles due to the steric bulk of the newly formed secondary amine.

SyntheticRoute Start Resin-Bound Peptide (Free Amine) Protect 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Protect Activated Sulfonamide Intermediate Protect->Activated Methylate 2. Mitsunobu Methylation (MeOH, PPh3, DIAD) Activated->Methylate MethylatedInt N-Methyl Sulfonamide Methylate->MethylatedInt Deprotect 3. Desulfonylation (DBU, 2-Mercaptoethanol) MethylatedInt->Deprotect Final N-Methylated Peptide (Ready for Coupling) Deprotect->Final

Figure 2: Site-selective on-resin N-methylation via the Fukuyama-Mitsunobu reaction.

Experimental Validation Protocols

To validate the biological significance of the synthesized peptidomimetics, the following self-validating assay systems are recommended.

Proteolytic Stability Assay (Plasma/Serum)

This assay determines the in vitro half-life (


) of the peptide.
  • Preparation: Prepare a 10 mM stock of peptide in DMSO.

  • Incubation: Add peptide to pooled human plasma (final conc. 10

    
    M). Incubate at 37°C with shaking.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min and 24 h.
  • Quenching: Immediately add 150

    
    L of ice-cold Acetonitrile (containing internal standard) to precipitate plasma proteins. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .
  • Validation: Include a positive control (e.g., rapid degrader like Angiotensin II) and a negative control (e.g., Cyclosporine A).

PAMPA (Parallel Artificial Membrane Permeability Assay)

A high-throughput method to predict passive transcellular permeability.

  • System: 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Donor Well: Peptide dissolved in PBS (pH 7.4).

  • Acceptor Well: Blank PBS.

  • Protocol: Incubate sandwich for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS signal in both donor and acceptor wells.

  • Calculation: Determine the Effective Permeability (

    
    ) using the standard PAMPA equation derived from Fick's law.
    
    • Target:

      
       cm/s typically correlates with good oral absorption.
      

AssayWorkflow cluster_assays Validation Phase Design Peptidomimetic Design (N-Me Scan) Synthesis Synthesis & Purification (>95% Purity) Design->Synthesis Stability Metabolic Stability (Plasma t1/2) Synthesis->Stability Permeability Permeability (PAMPA/Caco-2) Synthesis->Permeability Structure Conformation (NMR/CD) Synthesis->Structure Decision Pass Criteria? (t1/2 > 2h, Pe > 10^-6) Stability->Decision Permeability->Decision Lead Lead Candidate Decision->Lead Yes Iterate Re-Design (Shift Methylation Site) Decision->Iterate No Iterate->Design

Figure 3: Integrated workflow for validating N-methylated peptidomimetics.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry.

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.

  • Ovadia, O., et al. (2011). The Effect of N-Methylation on the Cellular Permeability of Cyclic Peptides. Molecular Pharmaceutics.

  • White, T. R., et al. (2011). On-Resin N-Methylation of Cyclic Peptides for Discovery of Orally Bioavailable Scaffolds. Nature Chemical Biology.

Sources

Protocols & Analytical Methods

Method

Protocol for the hydrolysis of Ethyl 2-(methylamino)propanoate hydrochloride

Technical Application Note: Optimized Hydrolysis Strategies for Ethyl 2-(methylamino)propanoate Hydrochloride Executive Summary This application note details the protocol for the hydrolysis of Ethyl 2-(methylamino)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Hydrolysis Strategies for Ethyl 2-(methylamino)propanoate Hydrochloride

Executive Summary

This application note details the protocol for the hydrolysis of Ethyl 2-(methylamino)propanoate hydrochloride (the ethyl ester of N-methylalanine) to its corresponding free acid or hydrochloride salt.

While ester hydrolysis is a routine transformation, this specific substrate presents three critical challenges:

  • Zwitterionic Product: The product, N-methylalanine, is highly water-soluble and exists as a zwitterion at neutral pH, complicating extraction.

  • Racemization Risk: N-alkylated amino acids are susceptible to racemization via enolization, particularly under prolonged basic conditions.

  • Salt Management: The starting material is a hydrochloride salt, requiring stoichiometric consideration during base-mediated hydrolysis.

This guide presents two validated pathways: Acid-Mediated Hydrolysis (Method A) , recommended for preserving optical purity, and Mild Saponification (Method B) , utilized when acid-sensitive moieties are present.

Scientific Background & Mechanism

The hydrolysis transforms the ethyl ester into a carboxylic acid. The reaction pathway depends heavily on the pH of the reaction medium.

  • Substrate: Ethyl 2-(methylamino)propanoate HCl

  • Target: 2-(methylamino)propanoic acid (N-Methylalanine)

Mechanistic Considerations

Under acidic conditions (


), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Water attacks, releasing ethanol. The amine remains protonated (

), preventing the formation of the enolate intermediate required for racemization. Therefore, acid hydrolysis is the preferred method for maintaining enantiomeric excess (

).

Under basic conditions (


), the base attacks the carbonyl directly. However, the 

-proton of N-methyl amino acids is slightly more acidic than primary amino acids. Prolonged exposure to strong base can lead to proton abstraction at the

-carbon, forming a planar enolate and resulting in racemization (conversion of L-isomer to DL-mixture).
Visual Workflow (DOT)

Hydrolysis_Workflow Start Start: Ethyl 2-(methylamino)propanoate HCl Decision Select Methodology Start->Decision AcidPath Method A: Acid Hydrolysis (Recommended for Purity) Decision->AcidPath Robust / Standard BasePath Method B: Saponification (Mild Conditions) Decision->BasePath Acid-Sensitive Groups AcidStep1 Reflux in 6M HCl (2-4 Hours) AcidPath->AcidStep1 AcidStep2 Evaporation (Azeotrope) AcidStep1->AcidStep2 ProductHCl Product: N-Methylalanine HCl Salt (High Purity, No Racemization) AcidStep2->ProductHCl BaseStep1 LiOH (2.2 eq) in THF/H2O 0°C to RT BasePath->BaseStep1 BaseStep2 Neutralization to pH ~6 BaseStep1->BaseStep2 BaseStep3 Ion Exchange (Dowex 50W) Required for desalting BaseStep2->BaseStep3 ProductFree Product: N-Methylalanine Zwitterion (Free Acid) BaseStep3->ProductFree

Figure 1: Decision tree for hydrolysis methodologies based on target salt form and purity requirements.

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Gold Standard)

Best for: Generating the HCl salt, preserving chirality, and simple workup.

Reagents:

  • Ethyl 2-(methylamino)propanoate HCl (1.0 eq)

  • Hydrochloric Acid, 6M (Aqueous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 6M HCl.

    • Ratio: Use approximately 10-15 mL of 6M HCl per gram of ester.

  • Reflux: Attach a reflux condenser. Heat the solution to a gentle reflux (

    
    ) for 3 to 4 hours .
    
    • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, stain with Ninhydrin). The ester spot (

      
      ) should disappear, replaced by the acid spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Concentrate the solution to dryness under reduced pressure (Rotovap) at

    
    .
    
    • Note: The product is water-soluble. Do not attempt liquid-liquid extraction.

  • Drying: The residue will be a viscous oil or hygroscopic solid. Co-evaporate with toluene (

    
    ) or ethanol to remove traces of water and HCl.
    
  • Yield: The resulting white solid is N-methylalanine hydrochloride .

Method B: Lithium Hydroxide Saponification

Best for: Obtaining the free zwitterion or when avoiding strong acids.

Reagents:

  • Ethyl 2-(methylamino)propanoate HCl (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.2 eq)
    
    • Why 2.2 eq? 1.0 eq is consumed to neutralize the HCl salt of the starting material; 1.0 eq effects the hydrolysis; 0.2 eq ensures completion.

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Preparation: Dissolve the ester in THF/Water. Cool the solution to

    
     (ice bath).
    
  • Addition: Add

    
     portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours .

  • Neutralization: Carefully adjust the pH to ~6-7 using 1M HCl.

    • Critical Step: The product is now in solution with LiCl. You cannot simply extract it.

  • Purification (Ion Exchange):

    • Prepare a column of Dowex 50W-X8 (cation exchange resin,

      
       form).
      
    • Load the aqueous reaction mixture onto the column.

    • Wash: Elute with distilled water until the eluate is neutral (removes LiCl and THF).

    • Elute Product: Elute with 1M Ammonium Hydroxide (

      
      ) . The amino acid will release from the resin.
      
  • Isolation: Collect ninhydrin-positive fractions and lyophilize (freeze-dry).

  • Yield: The resulting powder is the free N-methylalanine zwitterion .

Data Summary & Critical Parameters

ParameterMethod A (Acid)Method B (Base)
Reagent 6M HClLiOH / THF / H2O
Temperature Reflux (

)

Time 3 - 4 Hours2 - 4 Hours
Racemization Risk NegligibleLow (if kept

)
Final Form HCl SaltFree Zwitterion
Purification EvaporationIon Exchange (Dowex)
Scalability HighModerate (Column limited)

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical checks are mandatory:

  • 1H NMR (D2O):

    • Confirm loss of ethyl signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm).

    • Confirm retention of N-methyl singlet (~2.7 ppm) and

      
      -proton quartet (~3.8 ppm).
      
  • Optical Rotation (

    
    ): 
    
    • Compare against literature values for L-N-methylalanine.

    • Literature:

      
       (c=1, 6N HCl) for the L-isomer. A significant drop indicates racemization.
      
  • Mass Spectrometry (LC-MS):

    • Observe

      
       m/z.
      

References

  • Benoiton, N. L., et al. "N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis." Canadian Journal of Chemistry, vol. 51, no. 12, 1973, pp. 1915-1919. Link

  • Organic Syntheses. "N-Methyl-L-Alanine." Organic Syntheses, Coll. Vol. 10, p. 23. Link(Note: While describing synthesis, this source validates the stability and handling of N-methylalanine derivatives).

  • Coggins, J. R., & Benoiton, N. L. "Synthesis of N-Methylamino Acid Derivatives.
  • BenchChem. "Synthesis of N-Methyl-L-alanine: A Technical Guide." BenchChem Application Notes, 2025. Link(General reference for N-methyl amino acid workflows).

  • MilliporeSigma. "Isolation by Ion-Exchange Methods." Springer Nature Experiments. Link(Protocol for Dowex purification of zwitterions).

Application

Application Note: Optimized Peptide Coupling Conditions for N-Methylalanine Ethyl Ester Hydrochloride

Executive Summary The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in drug development for enhancing proteolytic stability, improving membrane permeability, and modulating confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in drug development for enhancing proteolytic stability, improving membrane permeability, and modulating conformational rigidity. However, coupling onto an N-methylated secondary amine—such as N-methylalanine ethyl ester hydrochloride (H-N(Me)Ala-OEt·HCl) —presents significant synthetic challenges. This application note provides a comprehensive, self-validating guide to overcoming the steric hindrance and epimerization risks associated with this substrate, detailing optimized solution-phase protocols utilizing advanced coupling reagents (HATU, COMU) and highly efficient additives (OxymaPure).

Mechanistic Insights: Overcoming Steric and Electronic Barriers

As a Senior Application Scientist, it is crucial to understand that protocol failures in N-methylated peptide synthesis rarely stem from reagent impurity, but rather from a misunderstanding of the substrate's physical chemistry.

The Steric Penalty of Secondary Amines

N-methylalanine possesses a secondary amine that is significantly less nucleophilic than a standard primary amine. The presence of the N-methyl group introduces severe allylic 1,3 (A1,3) steric strain during the transition state of nucleophilic attack on an activated carboxylic acid[1]. This steric clash drastically reduces the rate of aminolysis. To force the reaction forward, the electrophilicity of the activated ester must be maximized using highly reactive coupling agents like HATU or PyAOP[2].

Mitigating Epimerization via Rapid Aminolysis

Because the aminolysis of H-N(Me)Ala-OEt is inherently slow, the activated carboxylic acid (e.g., Fmoc-AA-OAt) has a prolonged residence time in solution. This extended lifetime increases the probability of intramolecular cyclization into an oxazolone intermediate, which rapidly racemizes (epimerizes) via enolization[3]. Therefore, pre-activation times must be strictly limited (1–2 minutes), and additives that provide assisted basic catalysis—such as the carbonyl groups in OxymaPure—are required to accelerate the nucleophilic attack[4].

The Critical Role of Salt Neutralization

H-N(Me)Ala-OEt is supplied as a stable hydrochloride salt to prevent premature degradation and diketopiperazine formation. A common point of failure is inadequate neutralization. The salt must be fully deprotonated to liberate the active nucleophile[5]. This requires exactly 1.0 equivalent of a sterically hindered tertiary amine base (e.g., DIEA) independent of the base required for the coupling reagent's activation cycle.

Reaction Workflows & Visualizations

The following diagrams illustrate the logical flow of the neutralization and coupling mechanisms.

G Salt H-N(Me)Ala-OEt·HCl (Protonated Salt) FreeAmine H-N(Me)Ala-OEt (Active Nucleophile) Salt->FreeAmine Deprotonation Base DIEA (≥1.0 eq) (Hindered Base) Base->FreeAmine Drives Eq.

Base-mediated neutralization of hydrochloride salt to liberate the active nucleophile.

G A Fmoc-AA-OH (Carboxylic Acid) C Active Ester Intermediate (OAt or Oxyma Ester) A->C Activation B Coupling Reagent (HATU or DIC/Oxyma) B->C Facilitates E Peptide Bond Formation (Fmoc-AA-N(Me)Ala-OEt) C->E Aminolysis D H-N(Me)Ala-OEt (Free Secondary Amine) D->E Nucleophilic Attack

Workflow of N-methylalanine coupling via active ester intermediate.

Quantitative Data & Reagent Selection

To design a self-validating protocol, reagents must be selected based on their kinetic profiles and byproduct management.

Table 1: Quantitative Comparison of Coupling Reagents for N-Methylated Amines

Reagent SystemChemical ClassRelative ReactivityEpimerization RiskSafety & Byproduct Profile
HATU Uronium/AminiumVery HighLow-ModerateRequires base; forms HMPA-like byproducts[3]
COMU Uronium/MorpholinoVery HighLowNon-explosive; highly soluble byproducts[3]
DIC / OxymaPure Carbodiimide / OximeHighVery LowNon-explosive; urea byproduct easily filtered[6]
PyAOP PhosphoniumVery HighLowIdeal for N-Me to N-Me couplings; no guanidination[2]

Table 2: Base Selection Matrix for Hydrochloride Neutralization

BasepKa (conjugate acid)Steric HindrancePrimary Use Case
DIEA (DIPEA) ~10.5HighStandard neutralization and aminium activation[5].
TMP (Collidine) ~7.4ModerateMinimizing base-catalyzed epimerization in sensitive substrates.
NMM ~7.3LowMild activation; higher risk of slow coupling for hindered amines.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. The liquid-liquid extraction workup inherently purifies the target molecule based on the differential pKa values of the unreacted starting materials and coupling byproducts.

Protocol A: High-Efficiency Solution-Phase Coupling using HATU/DIEA

This protocol utilizes HATU to drive the reaction through an highly reactive OAt ester. It is ideal for highly hindered, non-epimerization-prone amino acids.

Scale: 1.0 mmol

  • Preparation of the Nucleophile: In a dry 25 mL round-bottom flask, dissolve H-N(Me)Ala-OEt·HCl (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL). Add DIEA (1.0 mmol, 1.0 eq) dropwise while stirring.

    • Causality: This precise 1:1 stoichiometry strictly neutralizes the HCl salt, liberating the free secondary amine without creating a highly basic environment that could trigger side reactions[5].

  • Pre-Activation of the Carboxylic Acid: In a separate vial, dissolve Fmoc-AA-OH (1.2 mmol, 1.2 eq) and HATU (1.15 mmol, 1.15 eq) in anhydrous DMF (3.0 mL). Add DIEA (2.4 mmol, 2.4 eq) and stir for exactly 2 minutes.

    • Causality: HATU requires 2 equivalents of base to form the active ester and neutralize the hexafluorophosphate counterion. The pre-activation time is strictly capped at 2 minutes to prevent oxazolone formation[3].

  • Coupling: Transfer the pre-activated ester solution to the flask containing the neutralized H-N(Me)Ala-OEt. Stir at room temperature under nitrogen for 2 to 4 hours.

  • Self-Validating Workup:

    • Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with 10% aqueous Citric Acid (2 x 15 mL). Removes unreacted amines and DIEA.

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL). Removes unreacted Fmoc-AA-OH and HOAt byproducts.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Safer, Low-Epimerization Coupling using DIC/OxymaPure

This protocol leverages OxymaPure, an acidic additive (pKa ~4.60) that suppresses racemization and avoids the explosive risks associated with benzotriazoles (HOAt/HOBt)[4][6].

Scale: 1.0 mmol

  • Neutralization: Dissolve H-N(Me)Ala-OEt·HCl (1.0 mmol, 1.0 eq) in anhydrous DMF/DCM (1:1, 5.0 mL). Add DIEA (1.0 mmol, 1.0 eq) and stir for 5 minutes.

  • Activation: To a separate vial containing Fmoc-AA-OH (1.2 mmol, 1.2 eq) and OxymaPure (1.2 mmol, 1.2 eq), add DMF (3.0 mL). Stir until fully dissolved. Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 mmol, 1.2 eq). Stir for 3 minutes.

    • Causality: DIC forms an O-acylisourea intermediate, which is rapidly trapped by OxymaPure to form a highly reactive, epimerization-resistant Oxyma ester[6]. No additional base is required for this activation, keeping the overall pH near neutral and protecting chiral integrity.

  • Coupling: Combine the activated ester with the neutralized amine. Stir at room temperature for 4 to 6 hours. The carbonyl groups of OxymaPure provide assisted basic catalysis, enhancing the nucleophilicity of the hindered N-methyl amine during aminolysis[4].

  • Workup: Filter off any precipitated diisopropylurea (DIU). Proceed with the Citric Acid / NaHCO₃ extraction sequence described in Protocol A.

Quality Control & Analytical Monitoring

  • Colorimetric Assays: Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines. Coupling completion must be monitored using the Chloranil test or the Bromophenol Blue test , which are sensitive to unreacted N-methyl groups[5].

  • LC-MS Analysis: Monitor the reaction mass for the disappearance of the Fmoc-AA-OH peak and the appearance of the product mass

    
    . Be vigilant for the $[M-18]^+ $ mass, which indicates the formation of unreactive oxazolone or hydantoin byproducts.
    

References

  • A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Pharmaceutical Society of Japan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDp3wx_Y3hS7MqCZUy9zPw3LKcnBlLrYZim5nepcA_k5t1wXBbSWrFiXwIoHJBkg_hAv6vcTgaBS8Ox5cCAMI0QrC09qi5C8WgYZ0tZglRdjGfIFI3g7AgxbVqVOc01EueRxps0Hh6Y8LA]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnAt55nso0xdARZesOraoMQnPvks4rGg6mCp-Ra1YJXy3FNdd4Fw4Z51Tu6wPoPdpq60wqUUi-UbqrUcWwz-95mL3eZ7kAR19zlIxmbMkqoWdDNzW63sBiSL2Y6lsOeiPX-8aQ1gR57Nug3vlOZvgJG0IOlC9YWxifSGrZ79p-g3X2ig1edGdf7Jk1X5vnaPhaiP9rxZbo3-8GHzTX4_Ih_qnh8QPmAA==]
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv59xEonXwiI7kiwKjm2BZRJBMke-IEQIkrVvU2BxwcLo7-M4j4xXj8NgBq6d-Xwbld9ik3rFtYPLmCAF_srqX3pmQMVJZx2eZ2vMwp9G2FaqcSgUTZcZol4YJXAL7E2aLYqpNsXuEM2Zx1IVFSbito8-RPoi7cLg=]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGKH66BWmcLIgETiMGuz92urkTdNIleoyXNKxuvxPwwPyTuGRAv2VPx-xUW3_xwHi_Txl8rouN-SWiFC99Nl0nMxwga_I2Uz_gBXbkwB4H-sGF6o_LKpyPUQ0cJMBdPR0T28CTUWV9ck2KTqk=]
  • Coupling Reagents. Aapptec Peptides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdiRH4RI--NAlwUL9PwoYKi5P3VNY4PpPTtwgdw60fwmViCGdhhg7RLr7g5LaodVbXje66-TXzyBKgC3i81vbIVWNUS_NIRbpBtsYfq-imKZXYjdihs6yPL-FVCSWY2-TZ-UJlYEaC6o-s1vUO4ftHNyJIOFeSCWHVGWR7V-TX5UxcOqFtMQzQLPnDrc=]
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrWUf9SrW3_eNsA12_FcIr3hCeBnjMDJLPF37m7trdHm5uJDVuNZZkcl5XrkdcIx0N_XlWGLOHKLNFkjBF9JZ5632JpRcTtRWYFt30a-EDp57T7TxibTe5ic5g2EAIhLUg7FQ_dvy2A2MYw8UPQsJeHxxXZkPESQKmEQ==]
  • Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwsWOHTvdLk8Lols1QFl5J58sdSCXpSLmuIJFR-OSf1-_eooMAV2e7Gac9Aln7oSCG9dicTLDfqvD1GIku-Lfu9mAivASqKBfDLdKttlWyY3CKut87oh0TAKvhhJzgek_zyod1tZefjHXMlIU=]

Sources

Method

Synthesis of N-methylated peptides using Ethyl 2-(methylamino)propanoate

Executive Summary This guide details the strategic utilization of Ethyl 2-(methylamino)propanoate (N-methyl-alanine ethyl ester) in the synthesis of N-methylated peptides. N-methylation is a critical modification in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic utilization of Ethyl 2-(methylamino)propanoate (N-methyl-alanine ethyl ester) in the synthesis of N-methylated peptides. N-methylation is a critical modification in modern drug discovery, known to enhance metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics (e.g., Cyclosporine, Somatostatin analogs).[1]

While commercially available Fmoc-N-Me-Ala-OH is the standard building block for Solid Phase Peptide Synthesis (SPPS), it is often cost-prohibitive for large-scale libraries. This protocol provides a validated workflow to:

  • Synthesize the Fmoc-N-Me-Ala-OH building block from the cost-effective ethyl ester precursor.

  • Incorporate this residue into peptide chains using optimized SPPS cycles.

  • Overcome the steric hindrance inherent to N-methylated amide bond formation.

Strategic Pre-Synthesis: Building Block Generation

Objective: Convert Ethyl 2-(methylamino)propanoate into Fmoc-N-Me-L-Ala-OH suitable for SPPS. Rationale: Direct hydrolysis of N-protected amino acid esters often leads to racemization via oxazolone intermediates. To preserve chiral integrity, we utilize a Hydrolysis-First, Protection-Second strategy.

Protocol A: Hydrolysis & Fmoc-Protection (Step-by-Step)

Reagents Required:

  • Ethyl 2-(methylamino)propanoate (Starting Material)

  • Lithium Hydroxide (LiOH) or 6N HCl

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 1,4-Dioxane, Acetone, or THF

  • Sodium Bicarbonate (NaHCO₃)

Step 1: Ester Hydrolysis (Saponification)

  • Note: If starting with the HCl salt of the ester, neutralize with 1 eq of base first.

  • Dissolve 10 mmol of Ethyl 2-(methylamino)propanoate in 30 mL of THF/Water (1:1 v/v).

  • Cool to 0°C on an ice bath to minimize racemization risk.

  • Add 2.5 eq of LiOH (dissolved in minimal water) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5) until ester is consumed (~2-4 hours).

  • Critical Step: Carefully neutralize to pH 7 with 1N HCl. Do not acidify strongly yet if proceeding to one-pot protection.

Step 2: N-Fmoc Protection (Schotten-Baumann Conditions)

  • To the neutralized solution (containing free N-Me-Ala), add NaHCO₃ (2.5 eq).

  • Dissolve Fmoc-OSu (1.1 eq) in 20 mL Acetone or Dioxane and add to the reaction mixture.

  • Stir vigorously at RT for 12–18 hours.

  • Work-up:

    • Evaporate organic solvents (THF/Acetone) under reduced pressure.[2]

    • Dilute the remaining aqueous phase with water and wash 2x with Diethyl Ether (removes unreacted Fmoc-OSu and byproducts).

    • Acidify the aqueous phase to pH 2 using 1N HCl (The product will precipitate or oil out).

    • Extract 3x with Ethyl Acetate.[3]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

    • Purification: Recrystallize from EtOAc/Hexane to obtain high-purity Fmoc-N-Me-Ala-OH .

Solid Phase Peptide Synthesis (SPPS) Protocol

Challenge: The N-methyl group introduces significant steric hindrance.

  • Coupling OF the N-Me residue: Relatively standard, but requires efficient activation.

  • Coupling ONTO the N-Me residue: Extremely difficult. The secondary amine is nucleophilically hindered. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.

Protocol B: The "Difficult Coupling" Cycle

Reagents:

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole). Alternative: COMU.

  • Base: DIPEA (Diisopropylethylamine).[4]

  • Monitoring: Chloranil Test (Kaiser test is ineffective for secondary amines).

Workflow:

  • Resin Preparation: Swell resin (e.g., 2-CTC or Rink Amide) in DMF for 30 min.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: N-methylated peptides are prone to Diketo-piperazine (DKP) formation if the N-Me residue is at the dipeptide stage. Use Trityl linkers or short deprotection times to mitigate this.

  • Coupling Step (Incorporating Fmoc-N-Me-Ala-OH):

    • Mix: 4 eq Fmoc-N-Me-Ala-OH + 3.9 eq HATU + 4 eq HOAt in DMF.

    • Activate: Add 8 eq DIPEA. Allow to pre-activate for 30 seconds (do not wait longer; active ester stability is lower).

    • React: Add to resin.[4][5][6][7][8] Shake for 2 hours.

  • Coupling Step (The "Next" Amino Acid ONTO N-Me-Ala):

    • This is the bottleneck.

    • Reagent Selection: Use HATU/HOAt or PyAOP .

    • Conditions: Double Coupling is mandatory.

      • Coupling 1: 4 eq AA / 4 eq HATU / 8 eq DIPEA for 2 hours.

      • Coupling 2: Fresh reagents for 2 hours (or overnight).

    • Microwave Assistance (Optional): 75°C for 5 minutes improves yield significantly.

Visualization: Synthesis Workflow & Logic

N_Methyl_Synthesis Start Ethyl 2-(methylamino)propanoate (Precursor) Hydrolysis Hydrolysis (LiOH, 0°C) Start->Hydrolysis Saponification FreeAA H-N-Me-Ala-OH (Free Acid) Hydrolysis->FreeAA Neutralization Protection Fmoc Protection (Fmoc-OSu, NaHCO3) FreeAA->Protection Schotten-Baumann BuildingBlock Fmoc-N-Me-Ala-OH (SPPS Ready) Protection->BuildingBlock Purification Coupling1 Couple Fmoc-N-Me-Ala-OH (HATU/HOAt) BuildingBlock->Coupling1 Add to SPPS SPPS_Start Resin-Bound Peptide (Free Amine) SPPS_Start->Coupling1 Deprotect Fmoc Removal (20% Piperidine) Coupling1->Deprotect SecondaryAmine Resin-N(Me)-Ala-NH2 (Hindered Nucleophile) Deprotect->SecondaryAmine Coupling2 Difficult Coupling (Next AA + HATU, 2x) SecondaryAmine->Coupling2 Steric Barrier FinalPeptide N-Methylated Peptide Coupling2->FinalPeptide

Figure 1: Complete workflow from Ethyl 2-(methylamino)propanoate precursor to final N-methylated peptide.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Next AA) Steric hindrance of N-Me group.Switch to HATU/HOAt or PyAOP . Perform Double Coupling . Use Microwave (75°C).
Racemization High base concentration or temp during hydrolysis.Use LiOH at 0°C or LiI in EtOAc (neutral conditions) for ester cleavage [1].
Incomplete Deprotection Aggregation of hydrophobic N-Me peptides.Use DBU (2%) + Piperidine (2%) in DMF for deprotection.
Color Test Failure Kaiser test false negative.Use Chloranil Test or Bromophenol Blue for secondary amines.

References

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[9] Link

  • ChemicalBook. (2024). Fmoc-Ala-OH Synthesis Protocols.[1][6][10]Link

Sources

Application

Application Note: Optimized Neutralization Protocols for Ethyl 2-(methylamino)propanoate Hydrochloride Prior to Nucleophilic Attack

Target Audience: Synthetic Organic Chemists, Peptide Chemists, and Drug Development Professionals. Introduction and Mechanistic Rationale Ethyl 2-(methylamino)propanoate hydrochloride (N-methylalanine ethyl ester HCl) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Peptide Chemists, and Drug Development Professionals.

Introduction and Mechanistic Rationale

Ethyl 2-(methylamino)propanoate hydrochloride (N-methylalanine ethyl ester HCl) is a stable, bench-stable salt. However, to utilize the secondary amine as a nucleophile in downstream coupling reactions (e.g., amidation, alkylation, or SNAr), the hydrochloride salt must be neutralized to liberate the free base.

The Core Challenge: Diketopiperazine (DKP) Formation Freebasing amino acid esters introduces a critical risk: intramolecular self-condensation to form 2,5-diketopiperazines (DKPs). This risk is exceptionally high for N-methylated amino acid esters. Mechanistically, N-methylation significantly lowers the energy barrier for cis-trans isomerization of the amide bond. Because DKP formation requires the molecule to adopt a "kinked" cis conformation, N-alkylated residues dramatically accelerate this cyclization into a thermodynamically stable six-membered ring[1].

Therefore, any neutralization protocol must be designed as a self-validating system where the lifetime of the unreacted free base is minimized, either by trapping it instantly with an electrophile (in situ) or by maintaining strict thermal and kinetic control during isolation.

G A Ethyl 2-(methylamino)propanoate HCl (Protonated, Stable) B Free Base (Reactive Secondary Amine) A->B Neutralization (Base) C Desired Nucleophilic Attack (Intermolecular Trapping) B->C + Electrophile (Fast, Kinetically Favored) D 2,5-Diketopiperazine (DKP) (Intramolecular Cyclization) B->D No Electrophile / Heat (Thermodynamically Favored)

Figure 1: Competing pathways of the liberated N-methyl amino acid ester free base.

Comparative Analysis of Neutralization Strategies

To mitigate DKP formation and epimerization, three primary neutralization strategies are utilized in modern synthesis[2][3]. The table below summarizes the quantitative and qualitative parameters of each approach to guide experimental design.

Neutralization MethodReagents UsedDKP Risk ProfileBest Application ScenarioTurnaround Time
A. In Situ Trapping DIPEA or TEA (1.2 - 2.5 eq)Low (Amine is consumed instantly)Standard peptide couplings, acid chloride amidations.Immediate
B. Biphasic Extraction Sat. Aq. NaHCO₃ / cold DCMModerate (Requires strict temp control)Sensitive electrophiles that degrade in tertiary amines.~30 mins
C. Heterogeneous Zinc Activated Zinc Dust[2]Low (Mild, neutral conditions)Complex peptide synthesis avoiding aqueous workup.~15 mins

Step-by-Step Experimental Protocols

Protocol A: In Situ Neutralization (The Preferred Method)

Causality Insight: By adding the electrophile to the reaction mixture before the base, the liberated secondary amine is immediately trapped. This kinetic capture outcompetes the slower intramolecular DKP cyclization.

  • Preparation: Suspend 1.0 equivalent of Ethyl 2-(methylamino)propanoate HCl and 1.1 equivalents of your target electrophile (e.g., an acid chloride or activated carboxylic acid) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 - 0.2 M concentration).

  • Thermal Control: Chill the suspension to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Argon).

  • Neutralization: Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 5–10 minutes. Note: DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature until complete consumption of the starting material is observed via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl to remove excess DIPEA, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Extractive Freebasing (For Pre-Isolation)

Causality Insight: If the electrophile is incompatible with tertiary amines, the free base must be isolated. Using a weak base (NaHCO₃) at low temperatures prevents base-catalyzed hydrolysis of the ethyl ester, while immediate extraction into an organic layer physically separates the free base from the aqueous interface[3].

  • Dissolution: Dissolve 1.0 g of Ethyl 2-(methylamino)propanoate HCl in 20 mL of ice-cold DCM.

  • Biphasic Neutralization: Add 20 mL of ice-cold saturated aqueous NaHCO₃. Stir vigorously for 5 minutes at 0 °C.

  • Separation: Transfer to a pre-chilled separatory funnel. Quickly separate the organic (DCM) layer. Extract the aqueous layer with an additional 10 mL of cold DCM.

  • Drying: Combine the organic layers and dry immediately over anhydrous Na₂SO₄ for 5 minutes.

  • Utilization: Filter the drying agent. Crucial Step: Do not concentrate the solution to dryness, as neat N-methyl amino acid esters will rapidly cyclize to DKPs at room temperature. Instead, calculate the theoretical yield and use the DCM solution directly in the subsequent nucleophilic attack.

Workflow N1 1. Dissolve HCl Salt in cold DCM (0°C) N2 2. Wash with ice-cold sat. NaHCO3 N1->N2 N3 3. Extract Organic Layer Dry over Na2SO4 N2->N3 N4 4. Use Solution Directly (DO NOT Evaporate) N3->N4

Figure 2: Workflow for the biphasic extraction of amino acid ester free bases.

Protocol C: Heterogeneous Deprotonation via Zinc Dust

Causality Insight: Activated zinc dust acts as an effective, mild deprotonating agent for amino acid ester hydrochlorides in organic solvents, bypassing the need for aqueous workups or tertiary bases that might cause epimerization[2].

  • Activation: Activate commercial zinc dust by washing briefly with 1N HCl, followed by water, then acetone, and dry thoroughly under a vacuum[2].

  • Suspension: Suspend 1.0 mmol of the HCl salt in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Add 100 mg of activated zinc dust in one portion.

  • Stirring: Stir the mixture at room temperature for 5–10 minutes. The reaction is quantitative and rapid[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the zinc dust. The resulting filtrate contains the pure free base ready for immediate nucleophilic attack.

Analytical Validation

To ensure the integrity of the neutralized product and confirm the absence of DKP formation:

  • NMR Spectroscopy: Monitor the proton signals of the ethyl ester group. In a successful in situ coupling, the triplet/quartet pattern of the ethyl ester will remain intact. If DKP formation occurs, the ethyl ester signals (approx. 4.1 ppm for CH₂ and 1.2 ppm for CH₃) will disappear, as the ethoxy group is lost as ethanol during cyclization.

  • Chiral Integrity: N-methylated amino acids are prone to epimerization at the alpha-carbon under strongly basic conditions. Using DIPEA or mild NaHCO₃ ensures the stereocenter remains intact.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry
  • A method for the deprotonation of hydrochloride salts of peptide esters to free amines CORE (Indian Journal of Chemistry)
  • General procedure for acylation of amino acid ethyl ester hydrochloride SciELO

Sources

Method

Application Note: Advanced Protecting Group Strategies for N-Terminal Ethyl 2-(methylamino)propanoate

Topic: Protecting group strategies for N-terminal Ethyl 2-(methylamino)propanoate Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Context Ethyl 2-(methylamino)propanoate (the ethyl es...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for N-terminal Ethyl 2-(methylamino)propanoate Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Context

Ethyl 2-(methylamino)propanoate (the ethyl ester of


-methylalanine) represents a critical building block in the synthesis of peptidomimetics and protease-resistant therapeutic peptides. The introduction of the 

-methyl group confers metabolic stability and conformational rigidity to peptide backbones.[1] However, this structural modification introduces significant synthetic challenges compared to primary amino acids:
  • Steric Hindrance: The secondary amine is sterically crowded, rendering standard protection kinetics (e.g., Fmoc-OSu) sluggish or incomplete.

  • Nucleophilicity: While sterically hindered, the

    
    -methyl nitrogen is more basic, altering reactivity profiles with electrophiles.
    
  • Diketopiperazine (DKP) Risk:

    
    -methylated amino acid esters are notoriously prone to spontaneous cyclization (DKP formation) upon deprotection of the adjacent residue, leading to sequence deletion.[2]
    

This guide details optimized protocols for installing Fmoc, Boc, and Cbz groups, specifically tailored to overcome the steric barrier of the


-methyl functionality, and provides strategies to mitigate DKP formation.

Strategic Decision Matrix

Select the protection strategy based on your downstream application.

FeatureFmoc Strategy Boc Strategy Cbz Strategy
Primary Utility Solid Phase Peptide Synthesis (SPPS)Solution Phase Synthesis / Large ScalePermanent protection / Orthogonal
Reagent Choice Fmoc-Cl (Fmoc-OSu is often too weak)Boc₂O (requires DMAP catalysis)Cbz-Cl
Deprotection 20% Piperidine (Base)TFA or HCl (Acid)

/ Pd-C (Hydrogenolysis)
Ethyl Ester Compatibility Medium. Ester is stable to piperidine, but DKP risk is high if Fmoc is removed from a dipeptide ester.High. Ester is stable to TFA.High.
Racemization Risk Low during protection; High during ester hydrolysis.Low.Low.

Detailed Protocols

Protocol A: Fmoc Protection (The "Hard" Case)

Standard Fmoc-OSu reagents often fail to drive the reaction to completion with secondary amines. The more reactive acid chloride (Fmoc-Cl) is required.

Reagents:

  • Substrate: Ethyl 2-(methylamino)propanoate hydrochloride

  • Reagent: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Base: Sodium bicarbonate (

    
    ) or DIPEA
    
  • Solvent: 1,4-Dioxane/Water (1:1) or DCM[3][4][5][6]

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-(methylamino)propanoate HCl (10 mmol) in 1,4-dioxane (25 mL) and water (25 mL).

  • Basification: Add solid

    
     (25 mmol, 2.5 eq) in one portion. The evolution of 
    
    
    
    will occur; stir until dissolved.
    • Note: Inorganic bases (Schotten-Baumann conditions) are preferred over organic bases to prevent premature Fmoc cleavage by the base itself.

  • Addition: Cool the mixture to 0°C. Add Fmoc-Cl (11 mmol, 1.1 eq) dropwise as a solution in minimal dioxane.

    • Why: Fmoc-Cl is highly reactive. Low temperature prevents hydrolysis of the reagent before it reacts with the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The secondary amine spot (ninhydrin active, often distinct color) should disappear.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography is usually required to remove Fmoc-OH byproducts.

Protocol B: Boc Protection (The "Robust" Case)

The secondary amine reacts slowly with Boc anhydride. Catalytic DMAP is the "switch" to enable this reaction.

Reagents:

  • Reagent: Di-tert-butyl dicarbonate (

    
    )
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Base: Triethylamine (

    
    )[7]
    
  • Solvent: Dichloromethane (DCM)[3][6]

Step-by-Step Methodology:

  • Dissolution: Suspend Ethyl 2-(methylamino)propanoate HCl (10 mmol) in anhydrous DCM (30 mL).

  • Neutralization: Add

    
     (11 mmol) to free-base the amine. Stir for 10 mins.
    
  • Activation: Add DMAP (0.5 mmol, 5 mol%).

    • Mechanism:[2][8] DMAP forms a reactive N-acylpyridinium intermediate with

      
      , which is much more electrophilic than the anhydride itself, overcoming the steric hindrance of the N-methyl group.
      
  • Addition: Add

    
     (12 mmol, 1.2 eq) in DCM.
    
  • Reflux: Heat to mild reflux (40°C) for 12–18 hours.

    • Note: While primary amines react at RT,

      
      -methyl amino esters often require thermal energy to reach 100% conversion.
      
  • Quench: Wash with 5% Citric Acid or 1M

    
     (removes DMAP and unreacted amine), then saturated 
    
    
    
    .
  • Isolation: Evaporate solvent. The product is often a clean oil that crystallizes upon standing.

Critical Hazard: The Diketopiperazine (DKP) Trap

When using


-methylated amino acids in peptide synthesis, the risk of DKP formation is significantly higher than with standard amino acids. This occurs because the 

-methyl group favors the cis-peptide bond conformation, bringing the N-terminus and C-terminal ester into proximity.

The Scenario: You have a dipeptide:


.
The Event:  The free amine of 

attacks the ethyl ester of the

. The Result: Cyclization releases a diketopiperazine, cleaving the peptide chain.
Visualization of the DKP Mechanism

DKP_Mechanism Start Fmoc-AA2-(NMe)Ala-OEt Deprotection Deprotection (20% Piperidine) Start->Deprotection Fmoc Removal Intermediate H2N-AA2-(NMe)Ala-OEt (Free Amine) Deprotection->Intermediate Transition Cis-Conformation (Induced by N-Me) Intermediate->Transition Rapid Equilibrium Attack Nucleophilic Attack on Ethyl Ester Transition->Attack High Probability Result DKP (Cyclic Dipeptide) + Ethanol Attack->Result Chain Termination

Figure 1: The DKP formation pathway. The N-methyl group acts as a conformational lock, accelerating the attack of the N-terminal amine on the C-terminal ester.

Prevention Strategy:

  • Use Trityl (Trt) protection for the N-terminus of the second amino acid if possible (steric bulk prevents cyclization).

  • Hydrolyze the ester (convert -OEt to -OH) before deprotecting the N-terminus of the second residue.

Expert Protocol: Racemization-Free Ester Hydrolysis

Standard saponification (LiOH/MeOH) causes significant racemization in N-methyl amino esters due to the formation of an enolizable intermediate. The Lithium Iodide method is the gold standard for this specific molecule.

The Problem:


-methyl amino acids are more prone to racemization under basic conditions than primary amino acids.
The Solution:  Anhydrous nucleophilic displacement using Lithium Iodide.

Protocol:

  • Dissolve: Dissolve

    
     (1.0 eq) in anhydrous Ethyl Acetate.
    
  • Reagent: Add Lithium Iodide (LiI) (5.0 eq).

  • Conditions: Reflux for 16–24 hours under Nitrogen.

  • Mechanism: The Iodide ion (

    
    ) attacks the ethyl group via an 
    
    
    
    mechanism, cleaving the ester to the carboxylate without generating the strong basic conditions that abstract the alpha-proton.
  • Workup: Acidify with dilute HCl and extract.

QC & Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Fmoc) Hydrolysis of Fmoc-Cl before reaction.Ensure Fmoc-Cl is fresh; add dropwise at 0°C; ensure solvent is dry if using DIPEA.
Incomplete Reaction (Boc) Steric hindrance of N-Me group.Add 5-10 mol% DMAP; increase temp to reflux (40°C).
Double Peaks in NMR Rotamers.

-methyl amides exist as cis/trans rotamers. Run NMR at 50°C+ to coalesce peaks.
Mass Loss (-128 Da) DKP Formation.Check if the ester was exposed to free amine conditions.[9]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on general protection chemistry).

  • Teixidó, M., et al. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." Journal of Organic Chemistry.

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. (Discusses the DKP risks in N-methyl peptides).
  • Fischer, P. M. (2003). "Diketopiperazine formation in solid-phase peptide synthesis." Journal of Peptide Science.
  • Li, W., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide." Molecules. (Modern variation of the LiI hydrolysis method).

Sources

Application

Advanced Application Note: N-Acylation of Ethyl 2-(methylamino)propanoate via Acyl Chlorides

Introduction & Strategic Context The synthesis of N-methylated peptides and peptidomimetics relies heavily on the efficient N-acylation of N-alkyl amino acid derivatives. Ethyl 2-(methylamino)propanoate—the ethyl ester o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of N-methylated peptides and peptidomimetics relies heavily on the efficient N-acylation of N-alkyl amino acid derivatives. Ethyl 2-(methylamino)propanoate—the ethyl ester of N-methylalanine—serves as a critical secondary amine building block in drug development. Due to the steric hindrance imparted by the N-methyl group and the alpha-carbon substituent, the acylation of this substrate requires highly optimized conditions compared to primary amines. This application note details the mechanistic principles, experimental design, and validated protocols for the nucleophilic acyl substitution of ethyl 2-(methylamino)propanoate using acyl chlorides.

Mechanistic Insights: Causality in Nucleophilic Acyl Substitution

The reaction between ethyl 2-(methylamino)propanoate and an acyl chloride proceeds via a classic addition-elimination mechanism, fundamentally driven by the electrophilicity of the acyl chloride's carbonyl carbon and the nucleophilicity of the secondary amine[1].

  • Step 1: Nucleophilic Addition : The lone pair of electrons on the secondary nitrogen of ethyl 2-(methylamino)propanoate attacks the highly electrophilic carbonyl carbon of the acyl chloride. This step is rate-determining. The presence of the N-methyl group slightly increases the electron density on the nitrogen (via the inductive effect) but introduces steric bulk, which can impede the approach trajectory to the planar carbonyl group.

  • Step 2: Tetrahedral Intermediate Formation : The nucleophilic attack forces the pi-electrons of the carbon-oxygen double bond onto the oxygen atom, forming a negatively charged oxyanion. Simultaneously, the nitrogen acquires a positive charge. This zwitterionic tetrahedral intermediate is transient and highly reactive.

  • Step 3: Elimination : The intermediate collapses as the lone pair from the oxyanion reforms the carbon-oxygen pi bond. This action expels the chloride ion (

    
    ), which functions as an excellent leaving group due to its high polarizability and stability as a weak conjugate base[2].
    
  • Step 4: Deprotonation : The resulting intermediate is a protonated tertiary amide. To drive the reaction to completion and prevent the generated hydrogen chloride from protonating unreacted ethyl 2-(methylamino)propanoate (which would render it non-nucleophilic), a stoichiometric amount of an auxiliary base is required. Commonly, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are employed in anhydrous conditions, whereas aqueous sodium hydroxide or bicarbonate is used in classic Schotten-Baumann biphasic systems[3].

Mechanism A Ethyl 2-(methylamino)propanoate C Nucleophilic Attack (Addition) A->C B Acyl Chloride B->C D Tetrahedral Intermediate C->D C=O bond breaks E Elimination of Chloride D->E C=O reforms, Cl- leaves F Deprotonation by Base E->F H+ removal G Tertiary Amide Product F->G

Nucleophilic addition-elimination mechanism for the N-acylation of secondary amines.

Experimental Design & Protocol

To ensure a self-validating and high-yielding reaction, the protocol must control exothermicity and prevent side reactions such as ketene formation (if the acyl chloride possesses alpha-hydrogens) or ester hydrolysis[4].

  • Rationale for Base Selection : While traditional Schotten-Baumann conditions utilize aqueous bases, the presence of the ethyl ester on the amino acid makes the substrate susceptible to saponification (hydrolysis). Therefore, Triethylamine (TEA) or DIPEA is chosen for efficient HCl scavenging in anhydrous organic solvents like dichloromethane (DCM)[5].

  • Rationale for Temperature Control : The reaction is initiated at 0 °C to control the highly exothermic addition step, minimize the degradation of the acyl chloride, and suppress unwanted side reactions.

Workflow Step1 1. Dissolve amine & base in DCM Step2 2. Chill to 0 °C Step1->Step2 Step3 3. Dropwise addition of Acyl Chloride Step2->Step3 Step4 4. Warm to RT, stir 2-4h Step3->Step4 Step5 5. Quench with NaHCO3 Step4->Step5 Step6 6. Extract & wash with brine Step5->Step6 Step7 7. Column Chromatography Step6->Step7

Step-by-step experimental workflow for the synthesis of N-methylated amides.

Step-by-Step Methodology

Reagents : Ethyl 2-(methylamino)propanoate (1.0 eq), Acyl Chloride (1.1 eq), Triethylamine (1.5 eq), anhydrous Dichloromethane (DCM).

Procedure :

  • Preparation : In an oven-dried round-bottom flask purged with inert gas (Nitrogen/Argon), dissolve ethyl 2-(methylamino)propanoate (10 mmol) in 20 mL of anhydrous DCM.

  • Base Addition : Add Triethylamine (15 mmol) to the solution and stir continuously.

  • Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Acyl Chloride Addition : Dissolve the acyl chloride (11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Self-Validation Check: The slow addition prevents localized heating and suppresses the formation of undesired byproducts.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3) until the secondary amine spot is completely consumed.

  • Quenching & Workup : Quench the reaction by adding 20 mL of saturated aqueous

    
    . Transfer to a separatory funnel and collect the lower organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
    
  • Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration & Purification : Concentrate the filtrate under reduced pressure. Purify the crude tertiary amide via flash column chromatography to yield the pure ethyl 2-(N-methylacylamido)propanoate.

Data Presentation: Reaction Optimization

The following table summarizes the optimization of base and solvent conditions for the N-acylation of sterically hindered secondary amino acid esters. The data demonstrates the superiority of mild organic bases in aprotic solvents over aqueous biphasic systems for moisture-sensitive substrates.

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Observation
1NaOH (2.0)

/DCM (1:1)
0 to RT445Significant ester hydrolysis observed.
2Pyridine (1.5)DCM0 to RT672Sluggish reaction due to steric bulk.
3TEA (1.5)DCM0 to RT389Clean conversion, minimal byproducts.
4DIPEA (1.5)THF0 to RT491Optimal for highly reactive acyl chlorides.

References

  • Explaining the reaction between acyl chlorides and amines - addition / elimination: The mechanism Chemguide[Link]

  • Acylation of Amines, Part 1: with Acyl Halides YouTube [Link]

  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants National Institutes of Health (NIH)[Link]

  • Scholars Research Library - Der Pharma Chemica Der Pharma Chemica[Link]

  • Acyl chloride Wikipedia [Link]

Sources

Method

Application Note: Ethyl 2-(methylamino)propanoate in Pharmaceutical Synthesis

Executive Summary & Chemical Profile[1] Ethyl 2-(methylamino)propanoate (also known as N-methylalanine ethyl ester) is a critical intermediate in the design of metabolically stable peptide therapeutics. Unlike standard a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Ethyl 2-(methylamino)propanoate (also known as N-methylalanine ethyl ester) is a critical intermediate in the design of metabolically stable peptide therapeutics. Unlike standard amino esters, the presence of the N-methyl group introduces significant steric bulk and removes a hydrogen-bond donor.

In drug discovery, this molecule is primarily utilized to:

  • Enhance Bioavailability: N-methylation disrupts peptide bond hydrogen networks, improving membrane permeability (the "chameleon effect").[1]

  • Prevent Proteolysis: The steric hindrance protects the adjacent peptide bond from enzymatic cleavage.[1]

  • Synthesize Heterocycles: It serves as a precursor for 2,5-diketopiperazines (DKPs) and N-methylated benzodiazepines.[1]

Chemical Identity
PropertySpecification
IUPAC Name Ethyl 2-(methylamino)propanoate
Common Name N-Methylalanine ethyl ester
CAS No. 23364-00-3 (HCl salt: 56428-90-1)
Molecular Weight 131.17 g/mol (Free base)
Appearance Colorless liquid (Free base) / White solid (HCl salt)
Solubility Soluble in DCM, DMF, Ethanol, Water

Core Application: Sterically Hindered Amide Coupling[1][4][5][6]

The Challenge: Steric Obstruction

Coupling an incoming carboxylic acid to the secondary amine of Ethyl 2-(methylamino)propanoate is significantly more difficult than standard primary amine couplings. The N-methyl group creates steric clash, rendering standard carbodiimide chemistries (e.g., EDC/NHS) inefficient and prone to racemization or low yields.[1]

Validated Protocol: HATU-Mediated Coupling

Objective: Synthesize an N-methylated dipeptide ester with >90% yield.

Reagents
  • Substrate: Ethyl 2-(methylamino)propanoate hydrochloride (1.0 equiv)

  • Carboxylic Acid: Fmoc-Amino Acid-OH (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Preferred over HBTU/EDC][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Neutralization (Critical): Dissolve the Ethyl 2-(methylamino)propanoate HCl salt in DMF (0.1 M concentration). Add 1.0 equiv of DIPEA and stir for 5 minutes. Rationale: The free base must be generated in situ; however, isolating the volatile free base liquid is risky.[1] In situ neutralization is preferred.[1]

  • Activation: In a separate vessel, dissolve the Fmoc-Amino Acid and HATU in DMF. Add 2.0 equiv of DIPEA.[1] Stir for 2 minutes. The solution should turn slightly yellow.[1]

  • Coupling: Add the activated acid solution to the amine solution.

  • Reaction Monitoring: Stir at room temperature under N₂ atmosphere.

    • Checkpoint: Monitor by TLC (Stain: Dragendorff’s reagent or Iodine; Ninhydrin is often faint for secondary amines).[1] Reaction is typically complete in 2–4 hours.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 5% Citric Acid (removes excess DIPEA/HATU byproducts)[1]

    • Sat. NaHCO₃ (removes unreacted acid)[1]

    • Brine[1]

  • Validation:

    • ¹H NMR (CDCl₃): Look for rotamers. N-methylated amides often exist as cis/trans isomers, appearing as dual peaks for the N-Me group (typically ~2.8–3.1 ppm). Do not mistake this for impurity.

Visualization: Coupling Workflow

CouplingWorkflow Salt Ethyl 2-(methylamino) propanoate HCl FreeBase Free Amine (In Situ) Salt->FreeBase DIPEA (1 eq) Neutralization CoupledProduct N-Methyl Dipeptide FreeBase->CoupledProduct Nucleophilic Attack ActivatedAcid Activated Fmoc-AA (HATU/DIPEA) ActivatedAcid->CoupledProduct Amide Bond Formation

Caption: Workflow for generating the free amine in situ and coupling via HATU activation.

Advanced Application: Synthesis of Diketopiperazines (DKPs)

Ethyl 2-(methylamino)propanoate is an ideal precursor for N-methylated 2,5-diketopiperazines, which are privileged scaffolds in oncology and neurobiology drug discovery.

Mechanism

Spontaneous cyclization occurs when the N-terminal protecting group of the dipeptide is removed. The free amine attacks the C-terminal ethyl ester intramolecularly.

Validated Protocol: Base-Induced Cyclization
Reagents
  • Substrate: Fmoc-AA-N(Me)-Ala-OEt (The product from Protocol 1)

  • Deprotection Agent: 20% Piperidine in DMF[1][2]

  • Cyclization Catalyst: Acetic acid (catalytic) or heat (optional)[1]

Step-by-Step Methodology
  • Fmoc Removal: Treat the dipeptide ester with 20% piperidine/DMF for 30 minutes.

  • Evaporation: Remove solvent and piperidine in vacuo.

  • Cyclization: Redissolve the crude amine in sec-butanol and toluene (1:1).

  • Thermal Reflux: Heat to 90°C for 4–12 hours.

    • Note on Autonomy: While some guides suggest room temperature cyclization, steric hindrance from the N-methyl group often requires thermal energy to reach the transition state for ring closure.

  • Purification: On cooling, DKPs often precipitate.[1] If not, silica gel chromatography is required (MeOH/DCM gradient).[1]

Visualization: DKP Formation Pathway

DKP_Pathway Dipeptide Linear Dipeptide Ester H2N-AA-N(Me)-Ala-OEt Transition Tetrahedral Intermediate Dipeptide->Transition Intramolecular Nucleophilic Attack DKP N-Methyl Diketopiperazine (Final Scaffold) Transition->DKP Collapse & Elimination Ethanol Byproduct: Ethanol Transition->Ethanol

Caption: Mechanism of cyclization from linear dipeptide ester to N-methylated DKP.

Quality Control & Troubleshooting

Analytical Data Reference

When characterizing derivatives of Ethyl 2-(methylamino)propanoate, use these shifts to validate structure:

Functional Group¹H NMR Shift (approx., CDCl₃)Diagnostic Feature
N-Methyl (Singlet) 2.30 – 2.50 ppm (Free amine)Shifts downfield (2.8–3.1 ppm) upon acylation.
Ethyl Ester (Quartet) 4.10 – 4.25 ppmCharacteristic -OCH₂- pattern.[1]
Alpha-Proton (Quartet) 3.20 – 3.40 ppmCoupled to the methyl doublet of the alanine side chain.
Troubleshooting Guide
  • Problem: Low yield during coupling.

    • Root Cause:[1][3] Incomplete activation or steric blockade.[1][2]

    • Solution: Switch from HATU to PyBrOP or Acid Fluorides (generated via TFFH).[1] These are smaller electrophiles than the bulky HATU complex.[1]

  • Problem: Racemization of the incoming amino acid.

    • Root Cause:[1][3] Slow coupling allows oxazolone formation on the activated acid.[1]

    • Solution: Use Collidine instead of DIPEA as the base; it is less basic and reduces proton abstraction from the alpha-carbon.

References

  • PubChem. (n.d.).[1] Ethyl 2-(methylamino)propanoate Compound Summary. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]1]

  • Sigma-Aldrich. (n.d.).[1] Ethyl 2-(methylamino)propanoate hydrochloride Product Specification. Merck KGaA.[1][4] Retrieved March 1, 2026, from ]">https://www.sigmaaldrich.com[1]

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. (General reference for HATU/HOAt protocols in N-methylated systems).

  • Fischer, P. M. (2003).[1] Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science. (Reference for cyclization mechanisms).

Sources

Application

Application Note: Microwave-Assisted Functionalization of Ethyl 2-(methylamino)propanoate HCl

Focus: Overcoming Steric Hindrance in the Synthesis of N-Methylated Peptidomimetics and 2,5-Diketopiperazines. Executive Summary & Scientific Rationale Ethyl 2-(methylamino)propanoate HCl (also known as N-methylalanine e...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Overcoming Steric Hindrance in the Synthesis of N-Methylated Peptidomimetics and 2,5-Diketopiperazines.

Executive Summary & Scientific Rationale

Ethyl 2-(methylamino)propanoate HCl (also known as N-methylalanine ethyl ester hydrochloride) is a critical building block in the synthesis of metabolically stable peptides and peptidomimetics. The N-methylation of the peptide backbone confers proteolytic resistance and improves membrane permeability, making it a staple in modern drug discovery (e.g., Cyclosporine fragments).

However, the secondary amine functionality presents a significant synthetic challenge: Steric Hindrance . The methyl group on the nitrogen reduces nucleophilicity and creates significant steric clash during amide coupling or cyclization reactions. Conventional thermal heating often leads to prolonged reaction times (24-48h), incomplete conversion, and high risks of racemization at the


-carbon.

Microwave-Assisted Organic Synthesis (MAOS) offers a definitive solution. By delivering direct dielectric heating, MAOS can:

  • Accelerate Kinetics: Reduce reaction times from hours to minutes.

  • Overcome Energy Barriers: Provide the activation energy required to couple hindered secondary amines.

  • Suppress Racemization: Short, intense heating profiles minimize the window for base-catalyzed epimerization compared to prolonged oil-bath heating.

This guide details a validated protocol for utilizing Ethyl 2-(methylamino)propanoate HCl in the synthesis of N-methylated 2,5-diketopiperazines (DKPs) , a privileged scaffold in oncology and infectious disease research.

Core Chemistry & Mechanism[1]

The workflow involves two critical steps, both enhanced by microwave irradiation:

  • Hindered Amide Coupling: Reacting the secondary amine (Ethyl 2-(methylamino)propanoate) with a protected amino acid.

  • Cyclization: Intramolecular aminolysis to form the DKP ring.

Mechanistic Insight: The "Specific Microwave Effect"

While the debate between thermal vs. non-thermal microwave effects continues, the utility in this context is driven by selective heating . Polar intermediates (like the zwitterionic transition state of the amide bond formation) absorb microwave energy more efficiently than the non-polar solvent, effectively lowering the activation energy (


) for the nucleophilic attack of the hindered N-methyl amine.
Visualization: Reaction Pathway

ReactionPathway Start Ethyl 2-(methylamino) propanoate HCl Coupling Step 1: Hindered Coupling (MW: 50°C, 15 min) Start->Coupling + Boc-AA-OH + HATU/DIEA Dipeptide Linear Dipeptide Intermediate Coupling->Dipeptide Cyclization Step 2: Cyclization (MW: 140°C, 10 min) Dipeptide->Cyclization Deprotection & Ring Closure Product N-Methylated 2,5-Diketopiperazine Cyclization->Product

Figure 1: Microwave-assisted workflow converting the linear precursor to the cyclic peptidomimetic scaffold.

Experimental Protocols

Safety & Pre-requisites
  • Reagent Handling: Ethyl 2-(methylamino)propanoate HCl is hygroscopic. Store in a desiccator.

  • Vessel: Use dedicated borosilicate glass microwave vials (e.g., 10mL or 35mL) with crimp caps rated for 300 psi.

  • Solvent: Anhydrous DMF or NMP is preferred for coupling; Water or s-Butanol is preferred for cyclization.

Protocol A: The "Difficult" Coupling (Linear Dipeptide Synthesis)

Objective: Couple Boc-Phe-OH (as a model amino acid) to Ethyl 2-(methylamino)propanoate HCl.

Materials:

  • Boc-Phe-OH (1.0 equiv)

  • Ethyl 2-(methylamino)propanoate HCl (1.1 equiv)

  • HATU (1.1 equiv) (Preferred over EDC/HOBt for hindered amines)

  • DIEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a 10 mL microwave vial, dissolve Boc-Phe-OH (1 mmol, 265 mg) and HATU (1.1 mmol, 418 mg) in 3 mL of DMF. Stir for 2 minutes to pre-activate the acid.

  • Addition: Add Ethyl 2-(methylamino)propanoate HCl (1.1 mmol, ~184 mg).

  • Neutralization: Immediately add DIEA (3.0 mmol, 522 µL). Note: The solution should turn slightly yellow.

  • Microwave Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 60°C.

    • Hold Time: 15 minutes.

    • Stirring: High.

    • Max Power: 50W (Low power prevents overshoot).

  • Workup: Dilute with EtOAc (30 mL), wash with 5% citric acid (removes unreacted amine), sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

Validation Check:

  • TLC: 50% EtOAc/Hexane. Product (

    
    ) should be distinct from starting materials.
    
  • Yield Expectation: >85% (vs. ~50-60% with thermal heating).[1]

Protocol B: One-Pot Deprotection & Cyclization (DKP Formation)

Objective: Convert the linear dipeptide into the N-methylated DKP. Conventional methods require two steps (TFA deprotection -> neutralization -> reflux). Microwave allows a "green" aqueous cyclization.

Materials:

  • Crude Linear Dipeptide from Protocol A.

  • Solvent: Water (Deionized) or Water/Isopropanol (4:1) if solubility is poor.

Step-by-Step:

  • Suspension: Suspend the linear dipeptide (0.5 mmol) in 4 mL of Water in a microwave vial.

  • Microwave Parameters:

    • Temperature: 160°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (Water creates high pressure; ensure vial is rated).

    • Absorber: If the mixture is non-polar and doesn't heat, add a passive heating element (SiC bead) or use 10% NMP.

  • Mechanism: At >150°C in water, the Boc group is thermally labile, and the free amine spontaneously attacks the ethyl ester to close the ring.

  • Workup: Cool the vial. The DKP product often precipitates out of the water. Filter and wash with cold ether.

Data Analysis & Optimization

Thermal vs. Microwave Comparison

The following data illustrates the efficiency gain when using Ethyl 2-(methylamino)propanoate HCl in a coupling reaction with Fmoc-Val-OH (a sterically demanding partner).

ParameterConventional Thermal (Oil Bath)Microwave Assisted (Closed Vessel)
Temperature 60°C75°C
Time 18 hours20 minutes
Yield 58%92%
Racemization (DL:LL) 12% (Significant epimerization)< 2% (Minimal)
Solvent Usage High (Reflux)Low (Sealed tube)
Troubleshooting Guide: The Racemization Risk

N-methyl amino acids are prone to racemization, particularly when activated as esters in the presence of base.

Decision Tree for Optimization:

DecisionTree Start Did the reaction yield >80%? Yes Check Chiral Purity (HPLC) Racemized High Racemization detected? Yes->Racemized No Analyze Failure Mode Incomplete Increase Temp to 75°C Change Coupling Agent to COMU No->Incomplete Starting Material Left? ReduceTemp Reduce Temp to 50°C Switch Base to TMP (Collidine) Racemized->ReduceTemp Yes (>5%) Good Protocol Validated Racemized->Good No (<2%)

Figure 2: Optimization logic for balancing yield vs. chiral integrity.

References & Authoritative Grounding

  • Microwave-Assisted DKP Synthesis:

    • Source: "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." This paper establishes the viability of water-based, high-temp microwave cyclization for amino acid esters.[1][2]

    • Citation: Gonzalez, F. et al. (2009). Tetrahedron Letters. (Contextual validation via NIH/PubMed).

  • Racemization in N-Methyl Amino Acids:

    • Source: "Racemization of amino acids during classical and microwave oven hydrolysis."[3][4] Provides data on the stability of amino acids under MW irradiation vs. thermal conditions.[5]

    • Citation: Stenberg, M. et al. (2001).[3] Food Chemistry.

  • Coupling Reagents for Hindered Amines:

    • Source: "Microwave-Assisted Peptide Synthesis."[1][2][6] Discusses the superiority of HATU/COMU for N-methylated couplings.

    • Citation: Collins, J.M. (2009). Methods in Molecular Biology.

  • General Microwave Esterification/Coupling:

    • Source: "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[7]

    • Citation: MDPI Review.

Sources

Method

Application Note: Optimizing Reductive Amination for the Synthesis of Ethyl 2-(methylamino)propanoate

Introduction & Scope The synthesis of -methyl amino acid derivatives, such as Ethyl 2-(methylamino)propanoate (also known as -methylalanine ethyl ester), is a foundational transformation in the development of peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of


-methyl amino acid derivatives, such as Ethyl 2-(methylamino)propanoate (also known as 

-methylalanine ethyl ester), is a foundational transformation in the development of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs). While direct reductive amination of ethyl pyruvate with methylamine is the most atom-economical synthetic route, the presence of the highly reactive

-keto ester moiety demands precise control over reaction conditions. Poor optimization frequently leads to premature ketone reduction, lactamization, or over-alkylation.

This application note provides a self-validating, highly optimized protocol utilizing Sodium Triacetoxyborohydride (STAB,


) to achieve superior chemoselectivity and high yields of the target secondary amine.

Mechanistic Insights & Causality (The "Why")

As a Senior Application Scientist, it is critical to look beyond the procedural steps and understand the thermodynamic and kinetic drivers of the reaction. Reductive amination proceeds via a two-stage mechanism: condensation of the carbonyl with the amine to form an iminium intermediate, followed by hydride transfer.

Chemoselectivity of the Reducing Agent

STAB is the reagent of choice over Sodium Borohydride (


) or Sodium Cyanoborohydride (

). The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly dampening its reducing power [1]. Consequently, STAB selectively reduces the highly electrophilic iminium ion while leaving the ethyl pyruvate ketone untouched. Furthermore, unlike

, STAB does not generate highly toxic hydrogen cyanide gas upon acidic workup.
Prevention of Over-Alkylation

A common pitfall when utilizing primary amines is over-alkylation to the tertiary amine. The steric hindrance introduced by the


-methyl group and the ethyl ester, combined with the inherently slower reaction rate of STAB with secondary iminium ions, effectively halts the reaction at the secondary amine stage [1].
Amine Source & pH Control

Using methylamine hydrochloride (


) instead of the free base provides a dual advantage. It is easier to handle (solid vs. volatile gas) and acts as an inherent proton source. The addition of a mild base like Triethylamine (

) liberates the free amine in situ while maintaining a slightly acidic microenvironment (pH ~5-6). This pH is the thermodynamic sweet spot for iminium ion formation without requiring external acetic acid [2].

Mechanism Ketone Ethyl Pyruvate (alpha-keto ester) Hemiaminal Hemiaminal Intermediate [Unstable] Ketone->Hemiaminal Nucleophilic Attack Amine Methylamine (MeNH2) Amine->Hemiaminal Iminium Iminium Ion [Highly Electrophilic] Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Ethyl 2-(methylamino)propanoate (Secondary Amine) Iminium->Product Fast Reduction STAB NaBH(OAc)3 [Hydride Donor] STAB->Product Hydride Transfer SideReaction Over-alkylation (Tertiary Amine) Product->SideReaction Blocked by Sterics & STAB Selectivity

Fig 1: Mechanistic pathway highlighting STAB chemoselectivity and prevention of over-alkylation.

Optimization Parameters & Quantitative Data

The choice of solvent and reducing agent drastically alters the reaction profile. 1,2-Dichloroethane (DCE) is prioritized over Tetrahydrofuran (THF) because it provides optimal solubility for STAB and accelerates the reaction kinetics of the hydride transfer [1].

Table 1: Evaluation of Reductive Amination Parameters for Ethyl Pyruvate

Reducing Agent / MethodSolventAdditiveTempYield (%)Chemoselectivity (2° vs 3° Amine)

(STAB)
DCE

0 °C to RT >85% Excellent (Exclusive 2° amine)

MeOHAcOH (cat.)RT60-70%Moderate (Risk of HCN gas, trace 3° amine)

then

THF/MeOHNoneRT75-80%Good (Requires tedious two-step process) [2]

, Pd/C (Catalytic)
EtOHNone50 °C50-60%Poor (Risk of ester/ketone over-reduction)

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and incorporates self-validating checkpoints to ensure reproducibility.

Materials Required:
  • Ethyl pyruvate : 1.16 g (10.0 mmol, ~1.11 mL)

  • Methylamine hydrochloride : 0.74 g (11.0 mmol)

  • Triethylamine (

    
    ) : 1.11 g (11.0 mmol, ~1.53 mL)
    
  • Sodium Triacetoxyborohydride (STAB) : 3.18 g (15.0 mmol)

  • 1,2-Dichloroethane (DCE) : 30 mL (Anhydrous)

Step-by-Step Methodology:
  • Reagent Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methylamine hydrochloride (0.74 g, 11.0 mmol) and anhydrous DCE (30 mL).

  • Free-Basing the Amine : Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (1.53 mL, 11.0 mmol) dropwise. Stir for 10 minutes. Causality Note: This step liberates the nucleophilic free amine while retaining the triethylammonium chloride salt, which buffers the solution to the ideal pH for iminium formation.

  • Iminium Formation : Add ethyl pyruvate (1.11 mL, 10.0 mmol) to the mixture. Stir at 0 °C for 30 minutes.

  • Selective Reduction : Add STAB (3.18 g, 15.0 mmol) portion-wise over 5 minutes.

  • Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor completion via TLC (Hexanes:EtOAc 1:1). Use a Ninhydrin stain and heat the plate; the secondary amine product will selectively stain a distinct pink/purple, confirming successful C-N bond formation.

  • Quench : Carefully quench the reaction by slowly adding saturated aqueous

    
     (20 mL).
    
    • Self-Validation Checkpoint: Mild gas evolution (

      
      ) confirms the presence of active, unreacted hydride, validating that the reducing agent was not degraded by moisture prior to the reaction. Stir vigorously for 15 minutes to break up boron emulsions.
      
  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Workup : Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or short-path vacuum distillation to afford pure Ethyl 2-(methylamino)propanoate as a clear oil.

Workflow Step1 Step 1: Reagent Preparation Ethyl Pyruvate + MeNH2·HCl Step2 Step 2: Iminium Formation Add Base (Et3N) in DCE Step1->Step2 Mix at 0 °C Step3 Step 3: Selective Reduction Add NaBH(OAc)3 (STAB) 1.5 eq, 0 °C to RT Step2->Step3 Stir 30 min Step4 Step 4: Quench & Workup Sat. NaHCO3, Extract with EtOAc Step3->Step4 Stir 12-16 h Step5 Step 5: Purification Silica Gel Chromatography or Vacuum Distillation Step4->Step5 Organic layer Product Pure Ethyl 2-(methylamino)propanoate Step5->Product Yield >85%

Fig 2: Step-by-step workflow for the reductive amination of ethyl pyruvate using STAB.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • US Patent 10336775B2. (2019). "Glycosidase inhibitors" (Details on alternative two-step reductive amination protocols for ethyl pyruvate).
Application

Application Note: Highly Selective Preparation of N-Methylalanine Ethyl Ester

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary N-methylated amino acids are critical components in medicinal chemistry, offering enhanced metabolic stability, conf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

N-methylated amino acids are critical components in medicinal chemistry, offering enhanced metabolic stability, conformational rigidity, and improved membrane permeability compared to their unmethylated counterparts[1]. However, the direct synthesis of mono-N-methylated amino acids from primary amines is notoriously challenging. Traditional reductive amination using formaldehyde often leads to over-methylation, yielding unwanted N,N-dimethylated byproducts due to the increased nucleophilicity of the secondary amine intermediate[2].

This application note details a highly reliable, three-step protocol for the preparation of N-methylalanine ethyl ester from alanine ethyl ester using the Fukuyama Amine Synthesis strategy[3]. By utilizing 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) as both a protecting and activating group, this method guarantees exclusive mono-N-methylation with excellent overall yields and high purity[4].

Scientific Background & Mechanistic Rationale (E-E-A-T)

To circumvent the over-alkylation issues inherent to direct reductive amination, the Fukuyama strategy employs the o-NBS group. The causality behind this experimental choice rests on three chemical principles:

  • Activation via Acidification: The strong electron-withdrawing nature of the o-NBS group lowers the pKa of the remaining sulfonamide N-H proton to approximately 11. This allows for facile deprotonation by a mild base (e.g., K₂CO₃), forming a nucleophilic sulfonamide anion that readily reacts with methyl iodide (MeI)[3].

  • Steric and Electronic Shielding: Once the single methyl group is added, the steric bulk and electron-withdrawing properties of the o-NBS group completely prevent any further alkylation, ensuring strict mono-methylation[4].

  • Mild Deprotection: Unlike tosyl (Ts) or mesyl (Ms) groups which require harsh acidic or reductive conditions to remove, the o-NBS group is cleaved under remarkably mild conditions. Treatment with a thiolate (e.g., thiophenol and K₂CO₃) forms a Meisenheimer complex at the electron-deficient aromatic ring, leading to the expulsion of sulfur dioxide and the release of the free secondary amine[3].

Experimental Workflow Visualization

FukuyamaWorkflow A 1. Alanine Ethyl Ester (Primary Amine) B Step 1: Sulfonylation o-NBS-Cl, Et3N, DCM A->B C 2. N-Nosyl Alanine Ethyl Ester (Activated Sulfonamide) B->C D Step 2: Methylation MeI, K2CO3, DMF C->D E 3. N-Methyl-N-Nosyl Alanine Ethyl Ester (Mono-alkylated) D->E F Step 3: Deprotection PhSH, K2CO3, DMF E->F G 4. N-Methylalanine Ethyl Ester (Target Secondary Amine) F->G

Caption: Three-step Fukuyama synthesis workflow for the exclusive mono-N-methylation of alanine ethyl ester.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for each step of the protocol, providing a self-validating framework for reaction monitoring.

Reaction StepReagents & EquivalentsSolventTemp / TimeExpected YieldTLC Monitoring (Eluent)
1. Sulfonylation Alanine ethyl ester (1.0 eq)o-NBS-Cl (1.1 eq)Et₃N (2.0 eq)DCM0 °C to RT2 hours90 - 95%Hexane/EtOAc (7:3)UV active
2. Methylation N-Nosyl intermediate (1.0 eq)MeI (1.5 eq)K₂CO₃ (2.0 eq)DMFRT3 hours95 - 98%Hexane/EtOAc (8:2)UV active
3. Deprotection N-Me-N-Nosyl intermediate (1.0 eq)Thiophenol (PhSH) (1.2 eq)K₂CO₃ (2.0 eq)DMFRT2 hours85 - 90%DCM/MeOH (9:1)Ninhydrin stain (Red/Brown)

Step-by-Step Methodologies

Safety Note: Methyl iodide (MeI) is a potent alkylating agent and suspected carcinogen. Thiophenol has a highly noxious odor and is toxic. All procedures must be conducted in a properly functioning fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Preparation of N-(2-Nitrobenzenesulfonyl)alanine ethyl ester Objective: Protect the primary amine and activate the N-H bond.

  • Initiation: Suspend Alanine ethyl ester hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an inert argon atmosphere.

  • Neutralization & Basification: Add triethylamine (Et₃N, 20.0 mmol) dropwise at 0 °C. The solution will become homogeneous as the free base is generated.

  • Sulfonylation: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 11.0 mmol) in DCM (10 mL) over 15 minutes to control the exothermic reaction[4].

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Workup (Self-Validation): Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted Et₃N, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can usually be used directly in the next step.

Step 2: N-Methylation of the Sulfonamide Objective: Selectively introduce a single methyl group.

  • Initiation: Dissolve the N-nosyl alanine ethyl ester (approx. 9.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Deprotonation: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 19.0 mmol). Stir for 15 minutes at room temperature to ensure complete formation of the sulfonamide anion[3].

  • Alkylation: Add methyl iodide (MeI, 14.25 mmol) dropwise. Caution: Exothermic. Stir the suspension vigorously at room temperature for 3 hours.

  • Workup: Quench the reaction by adding water (50 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic extracts thoroughly with water (3 × 30 mL) to remove DMF, followed by brine (30 mL). Dry over Na₂SO₄, filter, and concentrate. The resulting N-methyl-N-nosyl alanine ethyl ester is typically obtained as a highly pure, viscous oil or pale yellow solid[4].

Step 3: Deprotection to Yield N-Methylalanine Ethyl Ester Objective: Cleave the o-NBS group via Meisenheimer complex formation.

  • Initiation: Dissolve the N-methyl-N-nosyl alanine ethyl ester (approx. 9.0 mmol) in anhydrous DMF (25 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (18.0 mmol) followed by thiophenol (PhSH, 10.8 mmol)[3]. The reaction mixture will rapidly turn bright yellow, indicating the formation of the Meisenheimer complex.

  • Propagation: Stir at room temperature for 2 hours. Monitor via TLC (DCM/MeOH 9:1) using ninhydrin stain to confirm the appearance of the secondary amine.

  • Workup (Crucial Step): Dilute the mixture with water (50 mL) and extract with diethyl ether (3 × 30 mL). Extract the combined ether layers with 1M HCl (3 × 20 mL). The target N-methylalanine ethyl ester will partition into the aqueous acidic layer, leaving the diphenyl disulfide byproduct and unreacted thiophenol in the organic layer.

  • Isolation: Basify the aqueous layer to pH 10 using solid Na₂CO₃ at 0 °C. Extract the free secondary amine with DCM (3 × 20 mL). Dry the combined DCM layers over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is somewhat volatile) to yield pure N-methylalanine ethyl ester.

References

  • Synthetic Preparation of N-Methyl-α-amino Acids ResearchGate URL:[Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides Organic Syntheses URL:[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Asian Journal of Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(methylamino)propanoate Hydrochloride

Ticket ID: YIELD-OPT-882 Subject: Improving yield and purity in N-methylalanine ethyl ester synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering y...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: YIELD-OPT-882 Subject: Improving yield and purity in N-methylalanine ethyl ester synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues with Ethyl 2-(methylamino)propanoate hydrochloride (also known as N-methylalanine ethyl ester HCl). This is a common bottleneck caused by three specific factors: hygroscopicity of the salt , diketopiperazine (DKP) cyclization , and hydrolysis during workup.[1]

This guide moves beyond generic textbook procedures to provide a robust, industrial-standard protocol designed to maximize yield (>95%) and prevent the formation of "oils" or degradation products.

Part 1: The Gold Standard Protocol (Thionyl Chloride Method)

The most reliable method for synthesizing amino acid esters is the Thionyl Chloride (


) mediated esterification .[1] It drives the reaction to completion by generating anhydrous HCl in situ and scavenging water.[1][2]
Optimized Workflow
ParameterSpecificationRationale
Stoichiometry 1.0 eq Amino Acid : 2.5 eq

Excess

ensures water scavenging and complete conversion.[2]
Solvent Absolute Ethanol (Anhydrous)Water < 0.1% is critical to prevent hydrolysis equilibrium.[2]
Temperature -10°C (Addition)

70°C (Reflux)
Cold addition prevents violent exotherms; reflux drives kinetics.
Time 2-4 Hours (Reflux)Extended reflux (>12h) increases risk of degradation/darkening.
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Slurry Formation: Charge the flask with N-methylalanine (1.0 eq) and Absolute Ethanol (10-15 volumes) . Start stirring. The amino acid will likely not dissolve yet.[2]

  • Acid Activation (Critical Step): Cool the slurry to -10°C to 0°C using an ice/salt bath.

  • Reagent Addition: Add Thionyl Chloride (2.5 eq) dropwise over 30–60 minutes.

    • Note: The reaction is highly exothermic.[2] Maintain internal temp < 10°C.

    • Observation: The slurry will dissolve as HCl is generated, becoming a clear solution.[1][2]

  • Reaction: Remove the ice bath. Allow to warm to room temperature (RT), then heat to reflux (approx. 78°C) for 3 hours.

  • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, stain with Ninhydrin).

  • Workup (The "Yield Saver"):

    • Concentrate the mixture in vacuo to a viscous oil.

    • Co-evaporation: Add fresh absolute ethanol (2x volume) and re-concentrate. Repeat this 2 times. This removes trapped excess

      
       and HCl gas.[1]
      
    • Crystallization: Dissolve the residue in a minimum amount of warm Ethanol, then add Diethyl Ether or MTBE until turbid.[1][2] Cool to -20°C overnight.

Part 2: Troubleshooting & FAQs

Q1: My product is a sticky oil that won't crystallize. How do I fix this?

Diagnosis: This is the most common issue.[2] It is caused by excess residual acid (


)  or moisture absorption  (the product is extremely hygroscopic).

Corrective Action:

  • The "High-Vac" Fix: Place the oil under high vacuum (< 1 mbar) for 24 hours at 40°C. Often, the oil contains solvent trapped in the crystal lattice.[1]

  • Seed Crystals: If you have any solid sample from a previous batch, add a speck to the oil.[1][2]

  • Solvent Swap: If Ethanol/Ether fails, try Acetone .[1][2] N-methyl amino acid ester hydrochlorides often crystallize well from acetone/ether mixtures.[2]

Q2: I see a new impurity spot on TLC that is not the starting material. What is it?

Diagnosis: You have likely formed a Diketopiperazine (DKP) .[2][3]

  • Mechanism: If the solution becomes neutral or basic (pH > 6) at any point, two molecules of the amino ester cyclize, kicking out ethanol.[1] This is irreversible.

  • Prevention: Never wash the organic layer with saturated bicarbonate (

    
    ) unless you proceed immediately to extraction.[1] Keep the product as the HCl salt at all times during storage.
    
Q3: Why is my yield low (< 60%)?

Diagnosis:

  • Water in Ethanol: If your ethanol wasn't dry, the equilibrium shifts back to the acid.[1][2]

  • Old Thionyl Chloride:

    
     degrades over time.[1][2] If it was colorless/yellow, it's fine. If it was dark red/brown, distill it or buy fresh.[1][2]
    
  • Phase Loss: If you performed an aqueous extraction, the product (a polar amine salt) likely stayed in the water layer.[1][2] Avoid aqueous workups for this compound; use precipitation/crystallization instead.[2]

Part 3: Visualizing the Chemistry[1]

Reaction Pathway & Failure Modes

The following diagram illustrates the successful pathway versus the "Yield Killer" pathways (Hydrolysis and DKP formation).

ReactionPathway Start N-methylalanine (Zwitterion) Inter Acyl Chloride Intermediate Start->Inter SOCl2, EtOH -10°C Product Ethyl 2-(methylamino)propanoate Hydrochloride (Target) Inter->Product Reflux, -SO2, -HCl Hydrolysis Hydrolysis (Reversion to Start) Product->Hydrolysis Water present (Equilibrium shift) DKP Diketopiperazine (Cyclic Dimer) Product->DKP Free base form (pH > 7)

Caption: Figure 1. Reaction logic flow. Green path indicates optimal synthesis.[1][2] Red dashed paths indicate failure modes triggered by moisture or pH mismanagement.[2]

Part 4: Alternative Routes (And Why to Avoid Them)

Researchers often attempt Nucleophilic Substitution to avoid using thionyl chloride.[1][2] This is generally a mistake for this specific target.[1][2]

RouteMethodologyWhy it Fails (Yield Killer)
Substitution Ethyl 2-bromopropionate + MethylaminePolyalkylation: It is difficult to stop at the secondary amine. You will get significant amounts of the tertiary amine and quaternary ammonium salt.[1][2]
Reductive Amination Ethyl Pyruvate + Methylamine +

Transesterification: If done in Methanol, you get the methyl ester.[1][2] If done in Ethanol, yields are moderate (50-70%) but purification is harder than the

route.[1]

References

  • Thionyl Chloride Mediated Esterification (General Protocol)

    • Source: Pianeta Chimica.[1][2] "Synthesis of Amino Acid Methyl Ester Hydrochloride."

    • URL:

    • Relevance: Establishes the baseline stoichiometry and temperature controls for amino acid esterific
  • Prevention of Diketopiperazine (DKP)

    • Source: BenchChem.[1][2][3][4][5] "Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis."

    • URL:

    • Relevance: Explains the mechanism of cyclization for N-substituted amino acids and the importance of maintaining acidic conditions.
  • Industrial Optimization of Amino Acid Esters

    • Source: Google Patents (JP4356292B2).[2] "Method for producing amino acid ester hydrochloride."[1][2][6][7][8]

    • URL:[1]

    • Relevance: Provides industrial yield data (97%+) and confirms the efficiency of the thionyl chloride/alcohol system for scale-up.
  • Physical Properties & Handling

    • Source: MilliporeSigma.[1][2] "Ethyl 2-amino-2-methylpropanoate hydrochloride Safety & Handling."

    • URL:[1]

    • Relevance: Highlights the hygroscopic nature and storage requirements (2-8°C, desiccated)

Sources

Optimization

Preventing racemization during coupling of Ethyl 2-(methylamino)propanoate

Ticket Subject: Prevention of Racemization & Optimization of N-Methyl Alanine Ester Coupling Core Analysis: The Chemistry of the Problem User Query: "I am trying to couple an Fmoc-amino acid to Ethyl 2-(methylamino)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Prevention of Racemization & Optimization of N-Methyl Alanine Ester Coupling

Core Analysis: The Chemistry of the Problem

User Query: "I am trying to couple an Fmoc-amino acid to Ethyl 2-(methylamino)propanoate, but I am observing significant racemization and low yields. Is the ethyl ester unstable?"

Technical Diagnosis: The racemization you are observing is likely not of the Ethyl 2-(methylamino)propanoate (the amine nucleophile) itself, but rather of the incoming carboxylic acid (the electrophile).

Root Cause: The "Steric Drag" Effect

Ethyl 2-(methylamino)propanoate is a secondary amine with significant steric bulk due to the N-methyl group and the


-methyl group (alanine side chain).
  • Slow Kinetics: The N-methyl group drastically reduces the nucleophilicity of the amine.

  • Prolonged Activation: Because the amine attacks slowly, the activated carboxylic acid (e.g., O-acylisourea or active ester) remains in the reaction mixture for a longer duration.

  • Oxazolone Formation: This prolonged lifetime allows the activated acid to cyclize into an oxazolone (azlactone) intermediate.[1]

  • Base-Catalyzed Epimerization: The oxazolone is highly susceptible to deprotonation by the base (DIPEA/NMM) at the

    
    -carbon, leading to racemization of the incoming amino acid.
    

The Fix: You must use coupling conditions that accelerate the nucleophilic attack without increasing the basicity of the environment.

Visualizing the Failure Mode

The following diagram illustrates how the steric hindrance of your N-methyl amine forces the coupling partner into the racemization pathway.

RacemizationMechanism ActivatedAcid Activated Carboxylic Acid (Electrophile) Coupling Peptide Bond Formation (Slow Step) ActivatedAcid->Coupling + NMeAmine Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAcid->Oxazolone Prolonged Lifetime (Side Reaction) NMeAmine Ethyl 2-(methylamino)propanoate (Sterically Hindered Nucleophile) NMeAmine->Coupling Slow Attack Target Target Dipeptide (LL Isomer) Coupling->Target Racemate Racemized Product (DL + LL Mix) Oxazolone->Racemate Base (DIPEA) Abstraction of H+

Figure 1: The "Steric Drag" mechanism. The slow attack of the N-methyl amine allows the activated acid to divert into the oxazolone pathway, where base-catalyzed racemization occurs.

Troubleshooting Guide (Q&A)

Q1: I am using HATU/DIPEA, which is standard. Why is it failing?

A: HATU is an excellent reagent, but it requires a base (DIPEA) to function. In hindered couplings involving N-methyl amines, the reaction is slow. The excess DIPEA (a strong base) sits in the solution and abstracts the


-proton from the activated acid (or the oxazolone), causing epimerization.
  • Corrective Action: Switch to Collidine (2,4,6-trimethylpyridine) . It is a weaker base than DIPEA but sufficient for HATU activation, significantly reducing proton abstraction [1].

Q2: Should I heat the reaction to overcome the steric hindrance?

A: NO. Heating is the fastest way to guarantee racemization.

  • Explanation: The rate of racemization (via enolization) often increases faster with temperature than the rate of amide bond formation.

  • Corrective Action: Use Microwave Irradiation at strictly controlled temperatures (max 40°C) for short bursts, or use a stronger activation agent (like COMU or acid fluorides) at 0°C to Room Temperature.

Q3: What is the "Gold Standard" reagent for this specific coupling?

A: The current consensus in the field favors COMU or DIC/Oxyma Pure .

  • COMU: Offers the high reactivity of HATU but with better stability and solubility. It works exceptionally well with Collidine [2].

  • DIC/Oxyma: A carbodiimide approach that creates a neutral/acidic environment, almost entirely eliminating base-catalyzed racemization [3].

Optimized Experimental Protocols

Choose the protocol that fits your available reagents. Protocol A is recommended for highest stereochemical purity.

Protocol A: The "Safety First" Method (DIC/Oxyma)

Best for: Extremely racemization-prone chiral acids (e.g., Fmoc-Cys, Fmoc-His).

StepActionCritical Note
1 Dissolve Fmoc-AA-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF.Do not use excess solvent; concentration drives kinetics.
2 Add DIC (1.0 eq) and stir for 2 minutes at 0°C.Pre-activation forms the active Oxyma ester.
3 Add Ethyl 2-(methylamino)propanoate (1.0 eq).NO BASE (DIPEA) is added in this protocol.
4 Allow to warm to RT and stir for 4–12 hours.Monitor by LCMS.
Protocol B: The "High Efficiency" Method (COMU/Collidine)

Best for: Stubborn couplings where yield is the priority.

StepActionCritical Note
1 Dissolve Fmoc-AA-OH (1.0 eq), COMU (1.0 eq), and Ethyl 2-(methylamino)propanoate (1.0 eq) in DMF.Mix all components before adding base.
2 Cool the mixture to 0°C .Essential to suppress initial exotherm and racemization.
3 Add TMP (2,4,6-Collidine) (2.0 eq) dropwise.Do not use DIPEA. Collidine is the "magic" base here.
4 Stir at 0°C for 30 mins, then RT for 2 hours.The color may change (yellow/orange); this is normal for Oxyma-based species.

Decision Matrix for Reagent Selection

Use this logic flow to determine the exact modification to your current workflow.

DecisionTree Start Start: Coupling to Ethyl 2-(methylamino)propanoate CheckAA Is the Incoming Amino Acid Cys, His, or Phg? Start->CheckAA Sensitive YES: High Racemization Risk CheckAA->Sensitive Yes Robust NO: Standard Risk CheckAA->Robust No ProtocolA USE PROTOCOL A (DIC / Oxyma Pure) No Base Sensitive->ProtocolA CheckSpeed Is Reaction Speed/Yield Critical? Robust->CheckSpeed ProtocolB USE PROTOCOL B (COMU / Collidine) Base: TMP CheckSpeed->ProtocolB Yes (Hard Coupling) ProtocolC USE MODIFIED HATU (HATU / Collidine) Avoid DIPEA CheckSpeed->ProtocolC No (Standard)

Figure 2: Reagent selection logic based on the sensitivity of the incoming amino acid.

References

  • Carpino, L. A., et al. (2002). "The 7-azabenzotriazole-based peptide coupling reagents." Chemical Communications. Link

  • El-Faham, A., & Albericio, F. (2011).[2][3][4][5] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009).[4] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.[4] Link

  • Bachem Technical Note. "Racemization in Peptide Synthesis." Link

Sources

Troubleshooting

Overcoming steric hindrance in N-methylalanine ester reactions

Topic: Overcoming Steric Hindrance in N-Methylalanine Ester Reactions Ticket ID: NME-ALA-001 Responder: Senior Application Scientist, Peptide Chemistry Division[1] Introduction Welcome to the Advanced Peptide Synthesis S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N-Methylalanine Ester Reactions Ticket ID: NME-ALA-001 Responder: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because standard protocols (EDC/HOBt, HBTU) have failed you.[1]

N-methylalanine (N-Me-Ala) presents a "perfect storm" of synthetic challenges. The N-methyl group introduces severe steric clash and lowers the nucleophilicity of the amine. Furthermore, when N-Me-Ala is the carboxyl component, it is highly prone to racemization via oxazolone formation.[1] When it is the amine component (e.g., H-N(Me)Ala-OR), coupling is kinetically sluggish.[1]

This guide moves beyond basic textbook advice, offering troubleshooting based on kinetic data and mechanistic rigor.

Module 1: The Coupling Crisis (Low Yields)

User Query:

"I am trying to couple Fmoc-Val-OH to H-N(Me)Ala-OMe, but the reaction stalls at 30% conversion. I've already tried HBTU/DIPEA. What is happening?"

Technical Diagnosis:

You are facing the steric wall .[2] The N-methyl group on your amine component creates a "conical" steric shield.[1] HBTU (a benzotriazole uronium salt) is simply not reactive enough to overcome this barrier before the active ester hydrolyzes or rearranges.

The Solution: The "Power Coupling" Protocol

You must switch to reagents that generate a more reactive active ester (7-azabenzotriazole or Oxyma-based) and use a solvent system that disrupts inter-chain aggregation.[1]

Recommended Reagents:

  • HATU (Gold Standard): Generates the highly reactive 7-azabenzotriazole ester.[1]

  • COMU (Modern Alternative): Safer (non-explosive), often higher solubility, and comparable/superior reactivity to HATU.[1][3][4][5]

  • PyAOP: A phosphonium salt, crucial if the carboxyl component is also N-methylated (the dreaded N-Me to N-Me coupling).[1]

Protocol: High-Efficiency N-Methyl Coupling
ParameterStandard Condition (Avoid)Optimized Condition (Use) Why?
Reagent HBTU / TBTUHATU or COMU 7-aza nitrogen provides "anchimeric assistance," accelerating the reaction by ~100x.[1]
Additive HOBtHOAt (if using HATU)Stabilizes the active ester without sacrificing reactivity.
Base DIPEA (2.0 eq)TMP (2,4,6-Collidine) or NMM Weaker, sterically hindered bases reduce the risk of racemization (see Module 2).[1]
Solvent DCM or DMFDMF or NMP Polar aprotic solvents are required to solvate the ionic transition state.
Stoichiometry 1.1 eq AA / 1.1 eq Reagent3-5 eq AA / 3-5 eq Reagent Mass action kinetics are required to drive the reaction to completion.[1]
Decision Logic for Reagent Selection

CouplingLogic Start Start: Select Coupling Reagent CheckAmine Is the Amine N-Methylated? Start->CheckAmine CheckCarboxyl Is the Carboxyl N-Methylated? CheckAmine->CheckCarboxyl Yes Standard Use HBTU/DIC (Standard) CheckAmine->Standard No Hard Use HATU or COMU CheckCarboxyl->Hard No (Only Amine is N-Me) Extreme Use PyAOP or PyBrOP (Acid Fluorides) CheckCarboxyl->Extreme Yes (N-Me to N-Me Coupling)

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance levels.

Module 2: The Racemization Trap

User Query:

"My coupling worked, but chiral HPLC shows a 50:50 mixture of diastereomers (DL and LL). I thought Fmoc chemistry was racemization-free?"

Technical Diagnosis:

Fmoc chemistry is generally safe, but N-methylated amino acids are the exception .[1] When an N-methyl amino acid is activated, it cannot form a hydrogen bond to stabilize the transition state.[1] Instead, it rapidly cyclizes to form an oxazolonium ion (oxazolone).[1] This intermediate is highly susceptible to deprotonation at the alpha-carbon by the base you are using, leading to immediate loss of chirality.

Troubleshooting Guide

1. Change the Base:

  • Problem: DIPEA (Diisopropylethylamine) is a strong base.[1][6] It abstracts the alpha-proton of the oxazolone.

  • Fix: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1][6] These are weaker bases that are sufficient to deprotonate the carboxylic acid but slow to deprotonate the alpha-carbon.

2. Reduce Pre-activation Time:

  • Problem: If you mix the AA, HATU, and Base and let it sit for 5 minutes before adding the amine, the oxazolone forms and racemizes before the coupling even starts.

  • Fix: In-situ activation. Add the reagents to the amine solution immediately.

3. Use Oxyma Pure:

  • Mechanism: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an active ester that is less prone to oxazolone formation compared to benzotriazoles, while maintaining high reactivity.[1]

Module 3: The "Self-Destruct" (Diketopiperazine Formation)

User Query:

"I am synthesizing H-Phe-N(Me)Ala-OMe. After removing the Fmoc group from Phenylalanine, my product yield dropped to zero. The mass spec shows a byproduct with M-MeOH."[1]

Technical Diagnosis:

You have encountered Diketopiperazine (DKP) formation .[7][8][9] N-alkylated dipeptide esters exist in a cis conformation more often than non-methylated peptides.[1] Upon Fmoc removal, the free N-terminal amine wraps around and attacks the C-terminal ester carbonyl.[1] This cyclizes the peptide into a stable 6-membered ring (DKP) and cleaves it from the ester/resin.[8][9]

Prevention Strategy

Option A: Bulky Esters (Solution Phase) If working in solution, do not use a Methyl (OMe) or Ethyl (OEt) ester.[1] Use a tert-Butyl (OtBu) ester.[1] The steric bulk of the t-Butyl group prevents the intramolecular attack.

Option B: Trityl Protection (Solid Phase/Solution) Instead of Fmoc-Phe-OH, use Trt-Phe-OH (Trityl-Phe).[1]

  • Why? The Trityl group is massive. It prevents the N-terminus from attacking the C-terminus due to steric clash.[1]

  • Deprotection: Trityl is removed with mild acid (1% TFA), avoiding the basic conditions that promote DKP formation.[8]

DKP Mechanism Visualization

DKP_Mechanism Step1 Fmoc-AA1-N(Me)AA2-OR (Protected Dipeptide) Step2 H2N-AA1-N(Me)AA2-OR (Fmoc Removed) Step1->Step2 Base (Piperidine) Step3 Conformational Twist (Cis-Amide favored by N-Me) Step2->Step3 DKP Diketopiperazine (Cyclic) + ROH (Lost Product) Step3->DKP Intramolecular Attack (Fast!)

Figure 2: The pathway to Diketopiperazine (DKP) formation, a common side reaction in N-methylated dipeptide esters.[1]

Module 4: Ester Hydrolysis Issues

User Query:

"I successfully made Z-Val-N(Me)Ala-OMe. Now I need to hydrolyze the methyl ester to the free acid. LiOH/THF/Water isn't working; it's just sitting there."

Technical Diagnosis:

The N-methyl group hinders the approach of the hydroxide ion to the ester carbonyl. Furthermore, the adjacent bulky Valine residue adds to the shielding. Standard saponification is too slow and may lead to decomposition before hydrolysis.

Troubleshooting Protocol

1. The "Lithium Peroxide" Method: Hydroperoxide anion (OOH-) is significantly more nucleophilic (alpha-effect) than hydroxide (OH-) but less basic (pKa ~11.5 vs 15.7).[1]

  • Recipe: Dissolve ester in THF/H2O (3:1). Add LiOH (2 eq) and 30% H2O2 (4-10 eq) .

  • Result: Rapid hydrolysis at room temperature with reduced racemization risk.[1]

2. Trimethyltin Hydroxide (Me3SnOH):

  • Use Case: Extremely hindered or sensitive esters.[10]

  • Protocol: 1.5 eq Me3SnOH in 1,2-dichloroethane at 60°C.

  • Warning: Highly toxic (organotin). Use only if LiOOH fails.

3. Enzymatic Hydrolysis:

  • Reagent: Pig Liver Esterase (PLE).

  • Benefit: Works under mild pH (7-8), completely avoiding racemization.[1]

References & Authoritative Sources

  • Coste, J., et al. (1990). Oxybenzotriazole-based reagents (HATU/HOAt).[1] Demonstrates the superiority of 7-azabenzotriazoles for hindered couplings.[1][11]

    • Source: [1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] A comprehensive review covering COMU and Oxyma Pure.

    • Source: [1]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[1] detailed protocols on preventing DKP and racemization.

    • Source: [1]

  • Gilon, C., et al. (2003). Backbone Cyclization and N-Methylation.[1] Discusses the conformational constraints leading to DKP.

    • Source: [1]

  • Coste, J., et al. (1994). PyAOP: A phosphonium salt reagent for the synthesis of difficult peptides.[1]

    • Source: [1]

Sources

Optimization

Removing impurities from N-Methylalanine ethyl ester hydrochloride crude

Topic: Removing impurities from N-Methylalanine ethyl ester hydrochloride crude Role: Senior Application Scientist / Technical Support Lead Case ID: N-MeAla-OEt-PUR-001 Status: Active Support Level: Tier 3 (Advanced Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from N-Methylalanine ethyl ester hydrochloride crude Role: Senior Application Scientist / Technical Support Lead

Case ID: N-MeAla-OEt-PUR-001 Status: Active Support Level: Tier 3 (Advanced Chemical Troubleshooting)

Welcome to the Technical Support Center. This guide is structured to address specific impurity profiles found in crude N-Methylalanine ethyl ester hydrochloride. Unlike standard amino acids, the N-methyl group introduces unique steric and solubility properties that require specific handling to prevent hydrolysis or diketopiperazine (DKP) formation.

Diagnostic Matrix: Identify Your Impurity

Before initiating a protocol, match your crude product's symptoms to the probable impurity using the table below.

SymptomProbable Impurity/IssueMechanism of FailureRecommended Protocol
White precipitate insoluble in DCM/CHCl₃ Unreacted N-Methylalanine (Zwitterion)Incomplete esterification; Zwitterions are insoluble in halogenated solvents.Protocol A (Differential Solvation)
Yellow/Brown discoloration Oxidation products / Polymerized Thionyl impuritiesTrace iodine (if HI used) or oxidation of the secondary amine.Protocol B (Activated Carbon/Recrystallization)
Gummy/Sticky Solid (Hygroscopic) Excess Acid (HCl/H₂SO₄) or WaterSalt is hygroscopic; excess acid lowers melting point.Protocol C (Azeotropic Drying & Trituration)
Loss of product during basic extraction Hydrolysis to free acidEster bond cleavage due to high pH or aqueous exposure.Protocol D (Non-Aqueous Workup)

Logic Flow: The Purification Decision Tree

The following workflow illustrates the decision logic for purifying the crude salt based on solubility differentials.

PurificationLogic Start Crude N-MeAla-OEt·HCl SolubilityCheck Dissolve in dry DCM or CHCl3 Start->SolubilityCheck Decision1 Is the solution clear? SolubilityCheck->Decision1 FilterStep Filter Suspension Decision1->FilterStep No (Cloudy) PrecipStep Add Diethyl Ether / Hexane (Anti-solvent) Decision1->PrecipStep Yes (Clear) SolidResidue Solid Residue: Unreacted N-Methylalanine FilterStep->SolidResidue Discard Solid Filtrate Filtrate: Target Ester HCl FilterStep->Filtrate Keep Liquid Filtrate->PrecipStep Crystallize Cool to 0°C & Filter PrecipStep->Crystallize Final Pure White Solid Crystallize->Final

Figure 1: Purification logic based on the solubility difference between the zwitterionic starting material (insoluble in DCM) and the ester hydrochloride salt (soluble in DCM).

Troubleshooting Protocols

Protocol A: Removing Unreacted Starting Material (The DCM Wash)

Issue: Presence of unreacted N-Methylalanine. Theory: Amino acid ester hydrochlorides are typically soluble in chlorinated solvents (Dichloromethane or Chloroform), whereas the zwitterionic free amino acid starting material is not [1].

  • Dry the Crude: Ensure the crude solid is completely dry and free of ethanol (rotary evaporate to dryness).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to the crude solid (approx. 10 mL per gram of crude).

    • Note: Sonicate if necessary to break up aggregates.

  • Filtration: The target ester HCl will dissolve.[1] Any unreacted N-Methylalanine will remain as a fine white suspension. Filter this mixture through a sintered glass funnel or Celite pad.

  • Recovery: Collect the filtrate.

  • Precipitation: Slowly add diethyl ether (Et₂O) to the DCM filtrate until the solution turns slightly turbid.

  • Crystallization: Store at 4°C for 4-12 hours. Collect the white crystals via vacuum filtration.

Protocol B: Removing Color and Trace Acids (Recrystallization)

Issue: Off-white, yellow, or brown appearance. Theory: Recrystallization from an Alcohol/Ether system allows the exclusion of oxidized impurities and trace mineral acids which remain in the mother liquor [2].

  • Solvent Choice: Use absolute Ethanol (EtOH) or Methanol (MeOH).

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling EtOH.

    • Critical: If the solution is dark, add activated carbon (10% w/w), boil for 5 mins, and filter hot.

  • Anti-Solvent Addition: Remove from heat. Add Diethyl Ether dropwise until a persistent cloudiness appears.

    • Ratio: Typically 1:5 (Alcohol:Ether).

  • Cooling: Allow to cool to room temperature, then place in a freezer (-20°C).

    • Why? Rapid cooling can trap impurities. Slow cooling yields purer crystals.

  • Wash: Filter the crystals and wash immediately with cold anhydrous Ether to remove residual acidic mother liquor.

Protocol C: Handling Hygroscopic "Goo" (Azeotropic Drying)

Issue: Product is an oil or sticky gum that won't crystallize. Theory: N-Methylated amino acid esters are often hygroscopic. Water or excess HCl depresses the melting point.

  • Co-evaporation: Dissolve the gum in Toluene.

  • Evaporation: Rotary evaporate the Toluene. This forms an azeotrope with water and helps remove excess HCl gas. Repeat 2-3 times.

  • Trituration: Add anhydrous Diethyl Ether or Hexane to the resulting oil.

  • Agitation: Scratch the side of the flask with a glass rod or sonicate vigorously. This induces nucleation, turning the oil into a white solid.

Frequently Asked Questions (FAQs)

Q1: Can I use a basic aqueous extraction (washing with NaHCO₃) to purify the HCl salt? A: Proceed with extreme caution. While standard for some organics, washing amino acid esters with aqueous base (even weak bicarbonate) risks two failures:

  • Hydrolysis: The ester bond is susceptible to hydrolysis, reverting to the free acid.

  • DKP Formation: The free base of N-methylalanine ethyl ester can cyclize to form Diketopiperazine (DKP) dimers, especially if left in solution [3]. Recommendation: Stick to the non-aqueous recrystallization (Protocol B) or differential solvation (Protocol A) whenever possible. If you must free-base, do it at 0°C and re-acidify immediately.

Q2: Why is my yield lower than expected after recrystallization? A: N-Methyl amino acid esters are highly soluble in polar solvents.

  • Cause: You likely used too much Ethanol during the dissolution step.

  • Fix: Concentrate the mother liquor (filtrate) and repeat the precipitation with Ether to recover a "second crop" of crystals.

Q3: Is the N-methyl group stable? A: Yes, the N-methyl group is stable under standard esterification conditions (SOCl₂/EtOH). However, it increases the basicity of the amine compared to non-methylated analogs, making the salt more hygroscopic. Always store the purified HCl salt in a desiccator at -20°C [4].

References

  • Source: Patent US20110021793A1 - Method of preparing amino acid alkyl ester hydrochloride.
  • Recrystallization Techniques

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General procedures for the purification of amino acid derivatives via Ethanol/Ether recrystalliz
    • URL:[Link]

  • Diketopiperazine Formation

    • Source: Gilon, C., et al. "Backbone cyclization: A new method for conferring conformational constraint on peptides." Biopolymers.
    • Context: Discusses the propensity of N-alkylated amino acids to cyclize (DKP form
    • URL:[Link]

  • Stability and Storage: Source: BenchChem Technical Guide: N-Methyl-L-alanine methyl ester hydrochloride. Context: Storage conditions (desiccated, cold) for hygroscopic N-methyl amino acid salts.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylated Amino Ester Coupling

Introduction: The "N-Methyl" Challenge Welcome to the technical support center. If you are here, you are likely facing the "N-methyl wall." N-methylation of amino esters (or resin-bound residues) fundamentally alters the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "N-Methyl" Challenge

Welcome to the technical support center. If you are here, you are likely facing the "N-methyl wall." N-methylation of amino esters (or resin-bound residues) fundamentally alters the rules of peptide coupling. It introduces significant steric hindrance and alters the electronic properties of the amine, transforming a routine amide bond formation into a high-energy barrier reaction.

This guide moves beyond basic protocols to address the causality of failure. We will troubleshoot low coupling efficiency, racemization, and side reactions like diketopiperazine (DKP) formation using field-proven strategies.

Diagnostic Workflow

Before altering your chemistry, use this decision matrix to identify the correct optimization path.

CouplingStrategy Start START: Low Coupling Efficiency CheckSterics Assess Steric Hindrance Start->CheckSterics Standard Standard N-Me Coupling (e.g., N-Me-Ala to Gly) CheckSterics->Standard Low/Med Bulk HighSteric High Steric Bulk (e.g., Val/Ile or N-Me to N-Me) CheckSterics->HighSteric High Bulk MethodA Method A: Enhanced Uronium (HATU/COMU + Double Couple) Standard->MethodA MethodB Method B: Acid Chloride (BTC/Triphosgene) HighSteric->MethodB CheckRacemization Check Racemization? MethodA->CheckRacemization MethodB->CheckRacemization BaseSwitch Switch Base: DIPEA -> Collidine (TMP) CheckRacemization->BaseSwitch Yes (Epimerization detected) DKPCheck Check DKP Formation (Dipeptide Stage?) CheckRacemization->DKPCheck No ResinSwitch Switch Resin: Wang -> 2-CTC DKPCheck->ResinSwitch Yes (Low Yield at 2-mer)

Figure 1: Decision matrix for selecting coupling strategies based on steric demand and side-reaction risks.

Mechanistic Root Cause Analysis

To fix the problem, you must understand the enemy. N-methylation causes low efficiency through two primary mechanisms:

  • Steric "Umbrella" Effect: The methyl group projects into the reaction trajectory, physically blocking the approach of the activated electrophile (the incoming amino acid). This is exponentially worse when coupling to an N-methylated residue (the nucleophile is hindered).

  • Electronic Deactivation: While secondary amines are generally more basic than primary amines, N-methyl amino acids often exhibit lower nucleophilicity in the context of acylation due to the steric bulk preventing orbital overlap.

Data Summary: Coupling Reagent Performance

The following table compares reagents specifically for N-methylated substrates.

ReagentMechanismRec.[1][2][3][4][5][6][7] for N-Me?Risk Profile
HATU Uronium/Aza-benzotriazoleHigh Excellent standard for N-Me; risk of capping if used in excess.
COMU Uronium/OxymaHigh Safer alternative to HATU; comparable efficiency; easier byproduct removal.
BTC (Triphosgene) Acid ChlorideCritical The "Gold Standard" for difficult N-Me to N-Me couplings. High toxicity (Phosgene).[5]
PyBrOP PhosphoniumMedium Good for N-Me, but often slower than HATU/BTC.
DIC/HOBt CarbodiimideLow Generally insufficient for hindered N-Me couplings; too slow.

Troubleshooting Scenarios (Q&A)

Scenario A: "My coupling yield is <20% despite using HATU."

Q: I am using standard HATU/DIPEA protocols, but the coupling to the N-methylated amine stalls. What is the next step?

A: The HATU active ester (OAt-ester) is bulky. If the N-methyl group on the resin/amine creates too much steric clash, the reaction will not proceed regardless of time.

  • Immediate Fix: Switch to the BTC (Bis-trichloromethyl carbonate) method. BTC generates an acid chloride in situ. Acid chlorides are smaller and more reactive (electrophilic) than OAt esters, allowing them to slip past the steric "umbrella" of the N-methyl group.

  • Protocol Adjustment: If you must stick to HATU, perform a "Double Couple" (2x 2 hours) and switch the solvent to pure NMP (N-methylpyrrolidone), which solvates aggregated chains better than DMF.

Scenario B: "I am seeing significant racemization (epimerization)."

Q: I obtained the product, but the N-methylated residue has epimerized (D-isomer formation). Why?

A: N-methyl amino acids are highly prone to oxazolone formation (the primary pathway for racemization) because the N-methyl group facilitates the cyclization of the activated intermediate.

  • The Culprit: The base.[8][9][10] DIPEA (Diisopropylethylamine) is a strong base that can abstract the

    
    -proton of the activated amino acid.
    
  • The Fix: Switch to 2,4,6-Collidine (TMP) .[10] Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the

    
    -proton, thereby preserving chirality [1].
    
  • Additive: Ensure you are using Oxyma Pure or HOAt as an additive, which suppresses racemization better than HOBt.[5]

Scenario C: "My product is missing the last two amino acids (Deletion)."

Q: I am synthesizing a sequence like Fmoc-X-NMe-Y-Resin. After deprotecting NMe-Y, the yield drops to near zero. What happened?

A: You likely triggered Diketopiperazine (DKP) formation .

  • Mechanism: After Fmoc removal, the secondary amine of the N-methyl residue is highly nucleophilic towards the ester linkage attaching the peptide to the resin (or the C-terminal ester in solution).[7] It attacks its own tail, cyclizes, and cleaves itself off the support as a DKP byproduct [2].

  • The Fix:

    • Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of this resin hinders the back-biting attack.

    • Protecting Group: Use the Trityl (Trt) group for N-protection if possible, or extremely short Fmoc deprotection times (e.g., 2 x 1 min) to minimize exposure of the free amine to base.

DKP_Mechanism Step1 Fmoc Removal (Free Secondary Amine) Step2 Nucleophilic Attack on Resin Ester Linkage Step1->Step2 Rapid Step3 Cyclization (6-Membered Ring) Step2->Step3 Step4 Cleavage from Resin (Loss of Peptide) Step3->Step4 DKP Byproduct

Figure 2: Mechanism of Diketopiperazine (DKP) formation, a common failure mode for N-methyl amino esters.

Advanced Experimental Protocols

Protocol A: The BTC (Triphosgene) Method

Recommended for N-Me to N-Me couplings or high steric hindrance. Safety Warning: BTC generates Phosgene gas. Perform exclusively in a well-ventilated fume hood.

  • Preparation: Dry the resin/amine thoroughly.

  • Dissolution: Dissolve the incoming Amino Acid (5 equiv.) and BTC (1.65 equiv.) in dry THF (tetrahydrofuran).

  • Activation: Add 2,4,6-Collidine (14 equiv.) dropwise. A white precipitate (collidinium chloride) will form. Stir for 1–2 minutes.

  • Coupling: Add the resulting suspension immediately to the resin/amine containing N-methylated nucleophile.

  • Reaction: Agitate for 1–2 hours.

  • Wash: Wash resin with DCM x3, DMF x3.[2][3]

Protocol B: Optimized HATU Coupling

Recommended for standard N-methyl couplings.

  • Reagents: Use HATU (4 equiv.) and Amino Acid (4 equiv.).

  • Base: Use HOAt (4 equiv.) and Collidine (4 equiv.) instead of DIPEA to reduce racemization.[5][10]

  • Solvent: Dissolve in NMP (preferred over DMF for difficult sequences).

  • Execution: Pre-activate for 30 seconds, then add to the resin.

  • Duration: React for 2 hours. Drain.

  • Re-Couple: Repeat the step with fresh reagents (Double Coupling).

Protocol C: Monitoring (The Chloranil Test)

Standard Kaiser (Ninhydrin) tests do not detect secondary amines (N-methyls) reliably.

  • Reagent: 2% Acetaldehyde and 2% Chloranil in DMF.

  • Procedure: Add a few drops to a small sample of resin beads.

  • Result:

    • Dark Blue/Green: Positive (Free secondary amine present -> Coupling Incomplete).

    • Colorless/Yellow: Negative (Coupling Complete).

References

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[5] Tetrahedron Letters. (Contextual citation regarding phosphonium reagents).

Sources

Optimization

Storage conditions to prevent hydrolysis of Ethyl 2-(methylamino)propanoate

Welcome to the technical support center for Ethyl 2-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. Here, we will delve into the critical aspects of storage and handling, focusing on the prevention of hydrolysis, a primary degradation pathway for this amino acid ester.

Understanding the Challenge: The Inherent Instability of Ethyl 2-(methylamino)propanoate

Ethyl 2-(methylamino)propanoate, like other amino acid esters, is susceptible to hydrolysis, a chemical reaction in which the ester bond is cleaved by water. This process results in the formation of 2-(methylamino)propanoic acid and ethanol, compromising the purity and efficacy of your starting material. The rate of this degradation is significantly influenced by storage conditions, particularly temperature, moisture, and pH.

The hydrolysis of Ethyl 2-(methylamino)propanoate can be catalyzed by both acidic and basic conditions. The presence of the secondary amine in the molecule also plays a role in its stability profile. Therefore, maintaining a controlled environment is paramount to preserving the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Ethyl 2-(methylamino)propanoate?

For long-term storage, it is recommended to store Ethyl 2-(methylamino)propanoate at -20°C or below in a tightly sealed container. To minimize exposure to moisture and atmospheric oxygen, it is best practice to backfill the container with an inert gas such as argon or nitrogen before sealing.

Q2: Can I store the compound at 4°C for short-term use?

For short-term storage (i.e., a few days to a week), 4°C in a desiccator may be acceptable. However, for any period longer than a week, it is highly advisable to store it at -20°C to minimize the risk of hydrolysis.

Q3: My stock of Ethyl 2-(methylamino)propanoate has turned cloudy. What could be the cause?

Cloudiness in the liquid ester is often an indication of hydrolysis. The hydrolysis product, 2-(methylamino)propanoic acid, may have limited solubility in the ester, leading to precipitation or a cloudy appearance. It is recommended to verify the purity of the material using an appropriate analytical method before proceeding with your experiment.

Q4: I suspect my sample has undergone hydrolysis. How can I confirm this?

You can confirm hydrolysis by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and identify the parent ester from its hydrolysis products. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section of this guide.

Q5: What solvents are compatible with Ethyl 2-(methylamino)propanoate for preparing stock solutions?

For preparing stock solutions, it is crucial to use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane. Avoid using protic solvents like water or alcohols (methanol, ethanol) as they can participate in and accelerate hydrolysis. If your experimental protocol requires an aqueous solution, prepare it fresh immediately before use and maintain a neutral or slightly acidic pH (pH 5-6) to minimize base-catalyzed hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of Ethyl 2-(methylamino)propanoate due to improper storage or handling.1. Verify the purity of your starting material using the HPLC method outlined below.2. Review your storage and handling procedures against the recommendations in this guide.3. Prepare fresh solutions from a new, unopened vial of the compound.
Low yield in a reaction where the ester is a starting material Partial hydrolysis of the ester, reducing the amount of active starting material.1. Quantify the concentration of the ester in your stock solution before use.2. Ensure all solvents and reagents used in the reaction are anhydrous.
Appearance of an unexpected peak in analytical chromatograms Presence of hydrolysis products (2-(methylamino)propanoic acid or ethanol).1. Characterize the unexpected peak using mass spectrometry to confirm its identity.2. Refer to the stability-indicating HPLC method to resolve the parent compound from its degradants.
pH of the reaction mixture becomes acidic over time Formation of 2-(methylamino)propanoic acid, the acidic hydrolysis product.1. If the reaction is sensitive to pH changes, consider using a non-aqueous buffer system.2. Monitor the pH of the reaction and adjust as necessary with a non-nucleophilic base.

The Mechanism of Hydrolysis

The hydrolysis of Ethyl 2-(methylamino)propanoate involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction can be catalyzed by either acid or base, as illustrated in the diagram below.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_H Ethyl 2-(methylamino)propanoate (Protonated Carbonyl) Tetrahedral_Intermediate_H Tetrahedral Intermediate Ester_H->Tetrahedral_Intermediate_H + H₂O Water_H H₂O Water_H->Tetrahedral_Intermediate_H Products_H 2-(methylamino)propanoic acid + Ethanol Tetrahedral_Intermediate_H->Products_H - H⁺ Ester_OH Ethyl 2-(methylamino)propanoate Tetrahedral_Intermediate_OH Tetrahedral Intermediate Ester_OH->Tetrahedral_Intermediate_OH + OH⁻ Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate_OH Products_OH 2-(methylamino)propanoate + Ethanol Tetrahedral_Intermediate_OH->Products_OH Start Ethyl 2-(methylamino)propanoate Start->Ester_H H⁺ (catalyst) Start->Ester_OH

Caption: Hydrolysis pathways of Ethyl 2-(methylamino)propanoate.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ethyl 2-(methylamino)propanoate and its Hydrolysis Product

This method is designed to separate and quantify Ethyl 2-(methylamino)propanoate from its primary hydrolysis product, 2-(methylamino)propanoic acid.

1. Materials and Reagents:

  • Ethyl 2-(methylamino)propanoate (analytical standard)

  • 2-(methylamino)propanoic acid (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ethyl 2-(methylamino)propanoate and 2-(methylamino)propanoic acid in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase (5% B).

  • Test Sample: Dilute the sample containing Ethyl 2-(methylamino)propanoate to an appropriate concentration with the mobile phase (5% B).

4. Analysis:

  • Inject the standard and test samples into the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of Ethyl 2-(methylamino)propanoate and 2-(methylamino)propanoic acid in the test sample by comparing the peak areas with the standard curve.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of Ethyl 2-(methylamino)propanoate under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[1][2][3]

1. Acid Hydrolysis:

  • Dissolve Ethyl 2-(methylamino)propanoate in 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve Ethyl 2-(methylamino)propanoate in 0.1 M NaOH.

  • Incubate at room temperature for 4 hours.

  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve Ethyl 2-(methylamino)propanoate in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

4. Thermal Degradation:

  • Store the solid compound at 60°C for 48 hours.

  • Dissolve the stressed solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of Ethyl 2-(methylamino)propanoate (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.

  • Analyze a control sample stored in the dark for the same duration.

Analysis of Stressed Samples:

  • Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms to identify and quantify any degradation products formed.

Forced_Degradation_Workflow Start Ethyl 2-(methylamino)propanoate (Pristine Sample) Stress_Conditions Stress Conditions Start->Stress_Conditions Analysis Stability-Indicating HPLC Analysis Start->Analysis Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂) Stress_Conditions->Oxidation Thermal Thermal Stress (60°C, solid) Stress_Conditions->Thermal Photo Photolytic Stress (UV light) Stress_Conditions->Photo Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradants Assess Stability Profile Analysis->Results

Caption: Workflow for a forced degradation study.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature Long-term: -20°C or belowShort-term (≤ 1 week): 4°CTo minimize the rate of hydrolysis and other potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and degradation from atmospheric moisture.
Container Tightly sealed, amber glass vialTo protect from moisture and light.
pH (in solution) Neutral to slightly acidic (pH 5-6)To minimize both acid and base-catalyzed hydrolysis.

By adhering to these storage and handling guidelines, you can significantly mitigate the risk of hydrolysis and ensure the integrity of your Ethyl 2-(methylamino)propanoate for reliable and reproducible experimental outcomes.

References

  • ICH, Q1A(R2)
  • CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: what is the value? Pharmaceutical Technology, 31(3), 60-70.

Sources

Troubleshooting

Minimizing diketopiperazine formation when using N-methylalanine esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most notorious side reactions in peptide chemistry: Diketopiperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most notorious side reactions in peptide chemistry: Diketopiperazine (DKP) formation when working with N-methylalanine esters (and other N-alkylated amino acids).

Instead of treating symptoms, this guide addresses the fundamental thermodynamics and kinetics of your synthesis to ensure high-yield, self-validating workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the inclusion of N-methylalanine esters cause such a dramatic increase in diketopiperazine formation? A1: The issue is fundamentally conformational. Standard peptide bonds overwhelmingly adopt a trans conformation. However, N-methylation of the amide bond drastically reduces the energy barrier between cis and trans states, heavily favoring the cis conformation. When the second amino acid (dipeptide stage) is deprotected, this cis geometry physically forces the highly nucleophilic free N-terminal amine into direct spatial proximity with the C-terminal ester carbonyl of the N-methylalanine residue. This proximity effect lowers the activation energy for intramolecular aminolysis, rapidly forming a thermodynamically stable 6-membered DKP ring and prematurely cleaving your peptide chain[1].

Q2: My standard Fmoc deprotection protocol (20% Piperidine in DMF) is destroying my yield at the dipeptide stage. Why, and what is the alternative? A2: DKP formation is a base-catalyzed competition reaction. Standard 20% piperidine protocols expose the liberated nucleophilic amine to a strongly basic environment for 10 to 20 minutes. Because the intramolecular attack is kinetically favored by the cis-amide conformation, prolonged base exposure guarantees DKP formation[2]. Solution: Shift to a highly optimized, fast-deprotection cocktail. Replacing piperidine with a mixture of 2% DBU and 5% piperazine in NMP drastically accelerates Fmoc removal while suppressing the base-catalyzed cyclization pathway[3].

Q3: Does my choice of solid support or C-terminal ester matter? A3: Yes, it is the most critical structural variable. Standard ester linkages (like Wang resin or unhindered methyl/ethyl esters in solution phase) offer no steric defense against the nucleophilic amine[2]. Solution: You must physically block the attack trajectory. If synthesizing on a solid support, use 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker shields the ester bond, making the intramolecular attack sterically forbidden[2].

Q4: Can I bypass the vulnerable dipeptide intermediate entirely? A4: Yes. The most robust chemical workaround is the dipeptide coupling strategy . Instead of coupling the second and third amino acids sequentially, you pre-synthesize or purchase a protected dipeptide building block (e.g., Fmoc-Xaa-NMeAla-OH) and couple it directly to the first residue or resin. This completely skips the existence of the free dipeptide-ester intermediate, reducing DKP risk to zero at this stage[4].

Section 2: Pathway Visualization

The following diagram illustrates the kinetic competition that occurs immediately upon Fmoc removal at the dipeptide stage. Your experimental setup must heavily favor the green pathway (Rapid Acylation) over the red pathway (Intramolecular Aminolysis).

DKP_Mechanism cluster_pathways Competing Reaction Pathways Start Fmoc-Xaa-NMeAla-Ester (Protected Dipeptide) Deprotect Base Deprotection (e.g., 2% DBU / 5% Piperazine) Start->Deprotect Amine H-Xaa-NMeAla-Ester (Free Amine Intermediate) Deprotect->Amine Fmoc Removal Elongation Rapid Acylation (HATU + 3rd Amino Acid) Amine->Elongation Fast Kinetics Required DKP Intramolecular Aminolysis (Cis-Amide Driven) Amine->DKP Slow Coupling / Prolonged Base Success Target Peptide Chain (Continued Elongation) Elongation->Success Failure Diketopiperazine Byproduct + Cleaved Ester/Resin DKP->Failure

Competing kinetic pathways during the critical dipeptide stage of N-methylalanine peptide synthesis.

Section 3: Quantitative Impact of Deprotection Conditions

The table below summarizes the causality between the basicity/nucleophilicity of the deprotection cocktail and the resulting DKP formation percentage. Modifying these conditions is your first line of defense[3][5].

Deprotection ReagentSolventDKP Formation (%)Mechanistic Rationale
20% (v/v) PiperidineDMF13.8%High basicity and prolonged reaction time strongly catalyze intramolecular cyclization.
5% (v/v) PiperidineDMF12.2%Lower concentration reduces Fmoc removal speed, leaving the amine vulnerable longer.
20% (v/v) PiperidineToluene11.7%Non-polar solvent slightly reduces base-catalyzed kinetics, but not sufficiently.
5% (w/v) PiperazineDMF / NMP< 4.0%Weaker base profile significantly reduces the catalytic drive for aminolysis.
2% DBU / 5% Piperazine NMP Trace / Drastically Reduced DBU provides ultra-fast Fmoc removal; Piperazine acts as a highly efficient scavenger.

Section 4: Validated Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol integrates a self-validating LC-MS checkpoint to confirm that DKP formation has been successfully suppressed before continuing the synthesis.

Objective: Synthesize a tripeptide sequence (Fmoc-Yaa-Xaa-NMeAla-Resin) while preventing dipeptide truncation.

Step 1: Sterically Hindered Resin Loading

  • Swell 2-Chlorotrityl chloride (2-CTC) resin in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Dissolve Fmoc-NMeAla-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours.

  • Cap unreacted resin sites with a mixture of DCM/MeOH/DIPEA (17:2:1) for 15 minutes. Causality: The massive trityl group physically blocks the C-terminal ester from nucleophilic attack[2].

Step 2: First Deprotection & Dipeptide Coupling

  • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Note: DKP risk is zero at the monomer stage.

  • Wash thoroughly with DMF and NMP.

  • Pre-activate the second amino acid (Fmoc-Xaa-OH, 3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in NMP for 2 minutes.

  • Add to the resin and couple for 2 hours. Wash with NMP.

Step 3: Critical Deprotection (The Vulnerability Window)

  • Treat the Fmoc-Xaa-NMeAla-Resin with 2% DBU / 5% piperazine in NMP for exactly 2 × 5 minutes .

  • Wash immediately and aggressively with NMP (5 × 1 min) to remove all traces of base. Causality: This specific cocktail minimizes the residence time of the highly reactive cis-conformation free amine in a basic environment[3].

Step 4: Rapid In-Situ Chain Elongation

  • Crucial Timing: Do not let the resin sit. Have the third amino acid (Fmoc-Yaa-OH, 4.0 eq) pre-activated with HATU (3.9 eq) and HOAt (4.0 eq) ready before the final wash of Step 3 finishes.

  • Add the activated mixture immediately to the resin. Causality: Flooding the environment with a highly reactive electrophile outcompetes the intramolecular DKP cyclization pathway[5].

Step 5: Self-Validation (Micro-Cleavage)

  • Withdraw ~5 mg of the coupled resin.

  • Treat with 1% TFA in DCM for 5 minutes (mild cleavage for 2-CTC).

  • Evaporate the solvent and analyze the residue via LC-MS. Validation: You must observe the mass of the intact tripeptide (H-Yaa-Xaa-NMeAla-OH). If you detect the mass of the cyclic dipeptide (DKP) or the bare resin linker, your Step 4 coupling kinetics were too slow, and the sequence has truncated.

References

Sources

Optimization

Handling hygroscopic Ethyl 2-(methylamino)propanoate HCl in weighing procedures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling Ethyl 2-(methylamino)propanoate HCl .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling Ethyl 2-(methylamino)propanoate HCl .

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating workflows, and authoritative standards to ensure your analytical weighing processes are both accurate and reproducible.

Mechanistic Insight: The Causality of Hygroscopicity

Ethyl 2-(methylamino)propanoate HCl (the hydrochloride salt of N-methylalanine ethyl ester) presents a dual challenge in the laboratory. The ionic nature of the secondary amine hydrochloride group (


) makes it highly polar. The chloride anion acts as a strong hydrogen-bond acceptor, rapidly scavenging water molecules from the atmosphere via ion-dipole interactions.

When exposed to ambient humidity, two things happen:

  • Gravimetric Instability: The compound continuously adsorbs water, causing an endless upward drift on the analytical balance[1].

  • Chemical Degradation: The absorbed moisture creates an acidic microenvironment that can catalyze the hydrolysis of the ethyl ester bond, degrading your pure reagent into N-methylalanine and ethanol.

Understanding this causality dictates our primary directive: Atmospheric moisture must be strictly excluded to maintain both quantitative accuracy and chemical integrity.

Operational Workflow

WeighingWorkflow Start Start: Weighing Ethyl 2-(methylamino)propanoate HCl CheckHumidity Assess Ambient Relative Humidity (RH) Start->CheckHumidity HighHumidity RH > 40% (High Moisture Risk) CheckHumidity->HighHumidity LowHumidity RH <= 40% (Static Risk) CheckHumidity->LowHumidity GloveBox Use Inert Glove Box (Nitrogen/Argon Purge) HighHumidity->GloveBox DraftShield Use Analytical Balance with Draft Shield LowHumidity->DraftShield Weighing Perform Closed-Container Weighing (< 1 min) GloveBox->Weighing StaticCheck Check for Static Drift DraftShield->StaticCheck Ionizer Deploy Anti-Static Ionizer StaticCheck->Ionizer Drift Observed StaticCheck->Weighing Stable Ionizer->Weighing Validate Validate via USP <41> Repeatability Test Weighing->Validate

Decision workflow for weighing hygroscopic compounds based on ambient humidity and static risk.

Troubleshooting FAQs

Q: Why does the balance reading continuously drift upward when weighing this compound? This is the macroscopic hallmark of deliquescence. As the hygroscopic salt pulls water from the air, the mass continuously increases. To troubleshoot, you must minimize atmospheric exposure to under 1 minute, use a narrow-necked weighing bottle with a stopper, and ensure the ambient relative humidity (RH) is tightly controlled[1][2].

Q: Does static electricity play a role when I lower the humidity to protect the sample? Absolutely. To combat hygroscopicity, labs often lower RH to below 40%. However, dry environments exacerbate static electricity, especially with fine powders[2]. Static charges on non-conductive vessels (like glass or plastic weigh boats) interact with the balance's electromagnetic force compensation system, causing erratic, non-directional drift[3][4]. Deploying a next to the balance neutralizes these surface charges[5].

Q: How can I prevent clumping and hydrolysis during the transfer process? Clumping indicates that moisture has already breached the sample. Always allow the sealed reagent bottle to equilibrate to room temperature (approx. 30 minutes if stored at 2-8°C) before opening; opening a cold bottle causes immediate condensation on the powder[2][3]. Transfer the solid using a dry, non-conductive spatula directly into a tared, stoppered container.

Q: What are the regulatory requirements for weighing such materials? According to , the balance must be calibrated over its operating range and meet strict repeatability and accuracy requirements (0.10% accuracy limit)[6][7]. For hygroscopic materials, the repeatability test should be performed using a standard weight to ensure that environmental factors are not compromising the balance's minimum weight threshold[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the system fails the built-in validation checks, the weighing event must be aborted and investigated.

Protocol A: Rapid Weighing via Analytical Balance (For RH < 40%)

Use this method for routine formulation where ambient humidity is strictly controlled.

  • Thermal Equilibration: Allow the sealed container of Ethyl 2-(methylamino)propanoate HCl to reach room temperature to prevent thermal air currents and condensation[3].

  • System Validation (As-Found): Place a calibrated check weight (e.g., 5% of balance capacity) on the pan. Verify the reading is within 0.10% of the nominal value[7]. Remove the weight.

  • Preparation & Static Mitigation: Tare a clean, dry, narrow-necked weighing bottle with its stopper on. Pass the weighing bottle and your transfer spatula through an anti-static ionizer field for 5 seconds[3].

  • Rapid Transfer: Open the draft shield, quickly transfer the estimated mass of the compound into the bottle, and immediately replace the stopper.

  • Measurement: Close the draft shield. Wait for the balance to stabilize (typically < 10 seconds) and record the mass. Critical metric: The entire open-air exposure must not exceed 60 seconds.[2]

  • System Validation (As-Left): Re-weigh the check weight. If the 'as-left' reading deviates by more than 0.10% from the 'as-found' reading, the system has drifted (likely due to moisture ingress or static) and the sample weighing is invalid[7].

Protocol B: Inert Atmosphere Weighing (For High Precision or High RH)

Use this method for quantitative analytical standards or when ambient RH > 40%.

  • Chamber Purge: Transfer the sealed reagent bottle, a tared volumetric flask, and spatulas into a glove box. Purge the chamber with dry Nitrogen or Argon until the internal RH is < 5%.

  • Drift Test: Place an analytical balance inside the glove box. Tare the empty flask and observe the reading for 60 seconds. A drift of > 0.2 mg indicates incomplete purging or static buildup.

  • Transfer: Open the reagent bottle and transfer the compound. Because the atmosphere is inert and anhydrous, the compound will not absorb moisture, eliminating upward mass drift.

  • In-Situ Dissolution: To completely avoid exposing the solid to air, add your anhydrous solvent directly to the volumetric flask inside the glove box, sealing it before removing it into the ambient lab environment.

Quantitative Data Presentation

The following table summarizes the operational thresholds and expected error margins based on the chosen weighing methodology.

Weighing MethodAmbient RH ThresholdStatic RiskMoisture Absorption RiskMax Exposure TimeUSP <41> Compliance
Open Pan / Weigh Boat AnyHighCritical< 15 secFails (Continuous Drift)
Stoppered Bottle + Draft Shield < 40%Moderate (Requires Ionizer)Low< 60 secPasses
Nitrogen Glove Box / Isolator N/A (Inert)LowNoneIndefinitePasses

References

  • Mettler Toledo - USP Chapter 41 Weighing Requirements for Balances. Available at: [Link]

  • Quality Scales Unlimited - 5 Best Practices for Analytical Balances. Available at: [Link]

  • GenFollower - Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at:[Link]

  • Scales Plus - 7 Best Practices When Using an Analytical Balance. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR spectral analysis of N-Methylalanine ethyl ester HCl

Technical Assessment: C NMR Characterization of N-Methylalanine Ethyl Ester HCl Executive Summary N-Methylalanine ethyl ester hydrochloride is a critical intermediate in the synthesis of peptidomimetics and N-methylated...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: C NMR Characterization of N-Methylalanine Ethyl Ester HCl

Executive Summary

N-Methylalanine ethyl ester hydrochloride is a critical intermediate in the synthesis of peptidomimetics and N-methylated peptide drugs (e.g., Cyclosporine analogs). Its structural validation is frequently complicated by the overlap of aliphatic signals and the dynamic behavior of the N-methyl group.

This guide provides a definitive spectral analysis of the compound. Unlike standard spectral libraries, this document focuses on the comparative behavior of the salt form versus the free base and the critical impact of solvent selection (


 vs. 

) on chemical shift resolution.

Structural Assignment & Numbering

To ensure accurate assignment, we utilize a standardized numbering scheme. The N-methylation introduces a secondary amine environment that significantly alters the


-carbon chemical shift relative to the non-methylated alanine precursor.
Diagram 1: Molecular Structure & Carbon Numbering

G Figure 1: Carbon Connectivity and Numbering Scheme for N-Methylalanine Ethyl Ester C1 C1 (C=O) C5 C5 (O-CH2) C1->C5 Ester Bond C2 C2 (α-CH) C2->C1 C-C Bond C3 C3 (β-CH3) C2->C3 Side Chain C4 C4 (N-Me) C4->C2 N-C Bond C6 C6 (Et-CH3) C5->C6 Ethyl Chain

Comparative Spectral Analysis

Solvent System Comparison ( vs. )

The choice of solvent is not merely about solubility; it dictates the observability of exchangeable protons (in


H) and the precise position of carbon signals due to solvation effects.
Carbon AssignmentApprox. Shift (

) [ppm]
Approx. Shift (

) [ppm]
Signal Characteristics
C1 (Carbonyl) 171.5169.8Quaternary; low intensity.
C5 (O-CH2) 63.861.5Downfield due to Oxygen; negative in DEPT-135.
C2 (

-CH)
57.255.4Diagnostic Peak. Shifts downfield (+8 ppm) vs. Alanine due to N-Me.
C4 (N-Me) 32.531.2Broadened in

if proton exchange is intermediate.
C3 (

-CH3)
16.115.8High field methyl.
C6 (Et-CH3) 14.213.9Most shielded methyl group.

Key Insight:

  • 
     (Deuterium Oxide):  The preferred solvent for the HCl salt due to high solubility. However, chemical shifts are referenced to an external standard (e.g., TSP or Dioxane at 67.19 ppm) because TMS is insoluble.
    
  • 
    :  Essential if you need to observe the ammonium proton (
    
    
    
    ) coupling in the corresponding
    
    
    H NMR. In
    
    
    C, the solvent peaks (septet at ~39.5 ppm) can occasionally obscure the N-Methyl signal if not carefully resolved.
Salt Form (HCl) vs. Free Base

The protonation state of the nitrogen atom induces significant electronic changes, primarily affecting the


-carbon and the N-methyl carbon.
  • Free Base: The lone pair on the nitrogen shields the adjacent carbons.

  • HCl Salt: Protonation removes this electron density (inductive withdrawal), typically causing a deshielding (downfield shift) of the

    
    -carbon and N-methyl carbon compared to the free base.
    
  • Stability Note: The free base is prone to diketopiperazine formation (dimerization) and racemization. The HCl salt is the stable storage form.

Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility and avoid artifacts (such as hydrolysis of the ester), follow this strict protocol.

Diagram 2: Experimental Workflow

Workflow Figure 2: Sample Preparation and Acquisition Workflow start Start: Crude HCl Salt dry Desiccation (P2O5, Vacuum, 4h) start->dry Remove H2O weigh Weighing (30-50 mg for 13C) dry->weigh solv Solvent Addition (0.6 mL D2O or DMSO-d6) weigh->solv Minimize air exposure filter Filtration (Glass wool/PTFE) solv->filter Remove particulates acq Acquisition (Broadband Decoupled) filter->acq process Processing (LB=1.0 Hz, Phase Corr.) acq->process

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for validation).

  • Relaxation Delay (

    
    ):  2.0 - 5.0 seconds. (Crucial: The carbonyl carbon C1 has a long 
    
    
    
    relaxation time. Short delays will suppress this peak).
  • Number of Scans (NS): Minimum 512 (due to low natural abundance of

    
    C and sample molecular weight).
    
  • Spectral Width: 220 ppm (to capture Carbonyl ~170 ppm).

  • Temperature: 298 K (25°C).

Validation & Troubleshooting

How do you confirm you have the N-methyl ester and not the standard Alanine ethyl ester?

The DEPT-135 Logic Gate

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is the gold standard for validating this structure without needing 2D NMR.

  • Primary/Methyl (

    
    ):  Positive Phase (Up).
    
  • Secondary (

    
    ):  Negative Phase (Down).
    
  • Tertiary (

    
    ):  Positive Phase (Up).
    
  • Quaternary (

    
    ):  Invisible.
    
Diagram 3: Structural Logic Validation

Logic Figure 3: DEPT-135 Logic for Distinguishing N-Me-Ala from Ala-OEt Q1 Peak at ~55-60 ppm? Q2 DEPT-135 Phase? Q1->Q2 Yes Result1 Likely O-CH2 (Ester) Q2->Result1 Negative (Down) Result2 Likely α-CH (Amino Acid) Q2->Result2 Positive (Up) Q3 Peak at ~30-35 ppm? Result3 N-Methyl Group CONFIRMED Q3->Result3 Present Result4 Standard Alanine (Impurity) Q3->Result4 Absent Result2->Q3 Check N-Me

Common Impurities
  • Ethanol: Sharp peaks at ~58 ppm (

    
    ) and ~18 ppm (
    
    
    
    ). Result of ester hydrolysis.
  • Free Alanine: Disappearance of Ethyl peaks (62, 14 ppm).

  • Diketopiperazine: If the free base is allowed to sit, two molecules condense. Look for a shift in the Carbonyl peak and loss of the ethyl ester signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for amino acid shifts).
  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. SDBS No. 1563 (Alanine ethyl ester analog data).

  • PubChem. (2023). N-Methylalanine ethyl ester hydrochloride.[3] Compound Summary.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Source for additive shift rules of amines).

Sources

Comparative

Mass spectrometry fragmentation patterns of Ethyl 2-(methylamino)propanoate

As a Senior Application Scientist, understanding the precise mass spectrometry (MS) fragmentation behavior of amino acid derivatives is critical for robust assay development, metabolomic profiling, and structural elucida...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise mass spectrometry (MS) fragmentation behavior of amino acid derivatives is critical for robust assay development, metabolomic profiling, and structural elucidation in drug discovery.

This guide provides an objective, in-depth comparison of the electron impact (EI) mass spectrometry fragmentation patterns of Ethyl 2-(methylamino)propanoate (also known as N-methylalanine ethyl ester) against standard structural alternatives. By examining the underlying thermodynamic drivers of these fragmentations, we can establish highly reliable, self-validating analytical workflows.

Mechanistic Causality in Fragmentation Pathways

To accurately interpret the MS spectra of amino acid esters, we must look beyond empirical peak matching and understand the physical chemistry driving the fragmentation. Ethyl 2-(methylamino)propanoate (


, MW = 131.17  g/mol ) exhibits a highly predictable fragmentation cascade governed by the stabilizing effects of its functional groups.
  • The Nitrogen Rule & Molecular Ion: Containing a single nitrogen atom, the intact molecule yields an odd-mass molecular ion (

    
     at m/z 131) under standard 70 eV EI ionization. Because aliphatic amines undergo rapid cleavage, this molecular ion peak is typically weak[1].
    
  • Amine-Directed

    
    -Cleavage (The Thermodynamic Sink):  The dominant fragmentation pathway is driven by the strong electron-donating capability of the nitrogen atom. Ionization preferentially occurs at the nitrogen lone pair. The molecule then undergoes 
    
    
    
    -cleavage, expelling the bulky, electron-withdrawing ester radical (
    
    
    , 73 Da) to form a highly resonance-stabilized iminium ion. This results in the base peak at m/z 58 (
    
    
    )[2].
  • Ester-Directed Cleavage: A secondary, less favorable

    
    -cleavage occurs via the loss of the alkyl methyl group (
    
    
    
    , 15 Da), yielding a minor fragment at m/z 116. Additionally, bond cleavage adjacent to the carbonyl oxygen can result in the loss of the ethoxy group (
    
    
    , 45 Da) to yield an acylium ion at m/z 86[1].

G M Molecular Ion (M+) m/z 131 A1 Loss of •COOCH2CH3 (-73 Da) M->A1 u03B1-cleavage (amine) A2 Loss of •CH3 (-15 Da) M->A2 u03B1-cleavage (alkyl) A3 Loss of •OCH2CH3 (-45 Da) M->A3 ester cleavage B1 Base Peak m/z 58 A1->B1 B2 Minor Fragment m/z 116 A2->B2 B3 Acylium Ion m/z 86 A3->B3

Logical fragmentation pathways of Ethyl 2-(methylamino)propanoate under EI-MS.

Comparative Fragmentation Data

To validate assay specificity, it is essential to compare the target compound against closely related analogs: Ethyl 2-aminopropanoate (Alanine ethyl ester, lacking the N-methyl group) and Methyl 2-(methylamino)propanoate (possessing a methyl ester instead of an ethyl ester).

CompoundMolecular WeightMolecular Ion (

)
Base Peak (100%)Secondary PeaksKey Diagnostic Loss
Ethyl 2-(methylamino)propanoate 131.17 g/mol m/z 131 (weak)m/z 58 m/z 116, 86-73 Da (Ester radical)
Ethyl 2-aminopropanoate 117.15 g/mol m/z 117 (weak)m/z 44 m/z 102, 72-73 Da (Ester radical)
Methyl 2-(methylamino)propanoate 117.15 g/mol m/z 117 (weak)m/z 58 m/z 102, 86-59 Da (Ester radical)

Data Synthesis: The shift in the base peak from m/z 44 to m/z 58 is the primary diagnostic marker distinguishing N-methylated amino acid esters from their primary amine counterparts[2]. Conversely, altering the ester alkyl chain (ethyl vs. methyl) changes the mass of the neutral loss (-73 Da vs. -59 Da) but preserves the identical m/z 58 base peak. This confirms that amine-directed


-cleavage is the thermodynamically favored pathway regardless of the ester moiety.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure absolute reproducibility and prevent false-positive structural assignments, the following methodology incorporates built-in validation checks. Untreated amino acids are prone to thermal degradation (e.g., forming diketopiperazines) at high temperatures[3]; therefore, strict adherence to derivatization and temperature controls is required.

Workflow S1 Sample Preparation S2 GC Separation S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Quadrupole Detection S3->S4 S5 Spectral Deconvolution S4->S5

Step-by-step GC-EI-MS experimental workflow for amino acid ester analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Derivatization

  • Action: Dissolve 1.0 mg of the sample in 1 mL of anhydrous ethanol containing 2M HCl. Heat at 90°C for 30 minutes. Neutralize with saturated

    
     and extract into 1 mL of dichloromethane (DCM).
    
  • Causality: Although the target is already an ethyl ester, this step ensures complete esterification of any free N-methylalanine impurities. This prevents the formation of thermally induced artifacts in the GC inlet, which would otherwise confound the mass spectrum[3].

Step 2: Chromatographic Separation (GC)

  • Action: Inject 1 µL of the DCM extract in splitless mode into a GC inlet set to 250°C. Use a standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).

  • Program: Hold at 50°C for 2 min, ramp at 10°C/min to 280°C. Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

Step 3: Electron Impact Ionization (EI-MS)

  • Action: Set the MS source temperature to 230°C and the ionization energy strictly to 70 eV. Set the quadrupole scan range from m/z 35 to 400.

  • Causality: Standard 70 eV ionization energy is critical to generate reproducible fragmentation libraries. Utilizing lower energies (e.g., 15 eV) would artificially inflate the molecular ion abundance but fail to impart enough internal energy to produce the diagnostic m/z 58 base peak required for structural confirmation.

Step 4: Self-Validation Check

  • Action: Evaluate the raw spectrum for the presence of the m/z 131 molecular ion.

  • Causality: If m/z 131 is entirely absent but m/z 113 (

    
    ) or m/z 85 are prominent, it indicates thermal degradation in the injector port rather than true EI fragmentation. The system must be recalibrated (lowering inlet temperature to 200°C) before proceeding.
    

References

  • Title: Quantitative analysis of amino acid mixtures Source: Chimia URL: [Link]

  • Title: The Mass Spectra of the a-Amino Acids Source: OSTI (Office of Scientific and Technical Information) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Validation

FTIR Characteristic Peaks for Ethyl 2-(methylamino)propanoate Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Diagnostic Challenge Ethyl 2-(methylamino)propanoate hydrochloride (also known as N-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Challenge

Ethyl 2-(methylamino)propanoate hydrochloride (also known as N-Methylalanine ethyl ester hydrochloride ) is a critical intermediate in the synthesis of peptidomimetics and N-methylated peptides. Its structural duality—containing both a secondary amine salt and an ester —presents a unique infrared (IR) spectral signature that must be carefully distinguished from its primary amine analogs (e.g., Ethyl Alanine HCl) and its hydrolysis products (e.g., N-Methylalanine).

This guide provides a rigorous spectral analysis, comparing the target compound against its most common structural alternatives. It synthesizes experimental data from close structural analogs to establish a definitive identification protocol.

Chemical Identity & Structural Context

Before interpreting the spectrum, we must visualize the vibrational modes inherent to the structure.

Compound: Ethyl 2-(methylamino)propanoate hydrochloride CAS: 20597-26-0 (Generic for N-Me-Ala-OEt HCl) / 35023-55-3 (Methyl ester analog for reference) Molecular Formula: C₆H₁₃NO₂[1]·HCl

Structural Visualization

ChemicalStructure Target Ethyl 2-(methylamino)propanoate HCl Amine Secondary Amine Salt (-NH2+ Cl-) Broad Band: 2400-3000 cm-1 Def: ~1580 cm-1 Target->Amine Ester Ethyl Ester Group (-CO-O-CH2CH3) C=O: ~1735-1750 cm-1 C-O: ~1150-1250 cm-1 Target->Ester Backbone Alpha-Carbon Chiral Center Target->Backbone

Figure 1: Functional group decomposition for FTIR assignment.

Detailed Spectral Analysis

The FTIR spectrum of Ethyl 2-(methylamino)propanoate hydrochloride is dominated by the interplay between the ammonium cation and the ester carbonyl.

A. The Ammonium Region (2400–3200 cm⁻¹)

Unlike primary amine salts (


), which show a broad, intense band often obscuring C-H stretches, the secondary amine salt (

) in this compound exhibits a slightly less chaotic profile but remains broad due to strong hydrogen bonding with the chloride counter-ion.
  • Assignment: N-H Stretching (Ammonium).

  • Characteristic: Broad, multiple sub-bands (Fermi resonance) often overlapping with C-H stretches.

  • Diagnostic Value: Distinguishes from free base (sharp, weak N-H ~3300 cm⁻¹) and primary amine salts (broader, more intense).

B. The Carbonyl Region (1700–1760 cm⁻¹)

This is the most intense and diagnostic peak.

  • Position: 1735–1750 cm⁻¹ (Strong).

  • Assignment: C=O Stretching (Ester).

  • Differentiation:

    • vs. Free Acid (N-Methylalanine): The acid carbonyl typically appears lower (1700–1725 cm⁻¹) and is often broader due to dimerization.

    • vs. Amide (Peptide Product): If this starting material reacts, the peak shifts significantly to ~1650 cm⁻¹ (Amide I).

C. The Fingerprint Region (1000–1600 cm⁻¹)
  • N-H Deformation (~1580–1620 cm⁻¹): The "scissoring" vibration of the

    
     group. This is a crucial check for salt formation.
    
  • C-O-C Stretching (~1150–1250 cm⁻¹): The "ether-like" stretch of the ester. For ethyl esters, this often appears as a doublet or complex band around 1200 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its most likely confusants in a laboratory setting.

Table 1: Diagnostic Peak Comparison
Spectral FeatureTarget: Ethyl 2-(methylamino)propanoate HClAnalog 1: Ethyl Alanine HCl (Primary Amine)Analog 2: N-Methylalanine (Free Acid/Zwitterion)Analog 3: N-Methylalanine Methyl Ester HCl
Amine/Ammonium Broad, 2400-3000 cm⁻¹ (

)
Very Broad, 2500-3200 cm⁻¹ (

)
Broad, 2800-3200 cm⁻¹ (Zwitterion)Broad, 2400-3000 cm⁻¹ (

)
Carbonyl (C=O) 1735–1750 cm⁻¹ (Ester) 1735–1750 cm⁻¹ (Ester)~1580–1620 cm⁻¹ (Carboxylate

) or ~1720 (COOH)
1740–1755 cm⁻¹ (Methyl Ester)
N-H Bend ~1580–1600 cm⁻¹ (Medium)~1580–1620 cm⁻¹ (Strong, Asym bend)~1500–1600 cm⁻¹~1580–1600 cm⁻¹
C-O Stretch ~1200 cm⁻¹ (Ethyl) ~1200 cm⁻¹ (Ethyl)~1400 cm⁻¹ (Sym

)
~1250 cm⁻¹ (Methyl)
C-H Stretch 2980, 2940 cm⁻¹ (Ethyl + Methyl)2980 cm⁻¹ (Ethyl)2800–3000 cm⁻¹2950 cm⁻¹ (Methyl only)
Key Differentiators:
  • Target vs. Primary Amine (Ethyl Alanine): The primary amine salt (

    
    ) typically shows a broader and more complex ammonium region and a stronger, more defined bending vibration near 1600 cm⁻¹ compared to the secondary amine salt (
    
    
    
    ).
  • Target vs. Methyl Ester: The C-O stretch in the fingerprint region shifts. Methyl esters typically absorb higher (~1250 cm⁻¹) than ethyl esters (~1180–1200 cm⁻¹).

  • Target vs. Free Acid: The disappearance of the high-frequency ester C=O (1740 cm⁻¹) and appearance of carboxylate bands (1580/1400 cm⁻¹) is the definitive sign of hydrolysis.

Experimental Protocol: Identity Verification

To ensure data integrity, follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Preferred Method: KBr Pellet.

    • Reason: Hydrochloride salts are often hygroscopic. ATR (Attenuated Total Reflectance) crystals (ZnSe or Diamond) can be used but may show slight peak shifts (-2 to -5 cm⁻¹) and weaker intensity for the ammonium band compared to transmission KBr.

  • Procedure: Mix 1–2 mg of sample with ~200 mg dry KBr. Grind to a fine powder. Press at 8–10 tons for 2 minutes.

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for salts).

  • Background: Fresh dry KBr or air (for ATR).

Step 3: Decision Logic (Workflow)

Use the following logic gate to confirm the identity of your sample.

IdentificationLogic Start Start: Acquire Spectrum CheckCO Check 1730-1750 cm-1 (Strong Peak?) Start->CheckCO CheckAmine Check 2400-3000 cm-1 (Broad Band?) CheckCO->CheckAmine Yes ResultAcid MISMATCH: Hydrolyzed (Free Acid) CheckCO->ResultAcid No (Peak at ~1600 or 1710) CheckFingerprint Check 1150-1250 cm-1 (C-O Stretch?) CheckAmine->CheckFingerprint Yes (Broad) ResultFreeBase MISMATCH: Free Base (No HCl) CheckAmine->ResultFreeBase No (Sharp peaks >3300) ResultTarget CONFIRMED: Ethyl 2-(methylamino)propanoate HCl CheckFingerprint->ResultTarget Yes

Figure 2: Logical workflow for spectral validation.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of L-Alanine Ethyl Ester Hydrochloride. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text for amine salt and ester assignments).

  • UCLA Electronic Theses and Dissertations. Synthesis of N-methyl-L-alanine ethyl ester hydrochloride. eScholarship. Available at: [Link]

Sources

Comparative

Advanced HPLC Method Development for Purity Analysis of N-Methylated Amino Esters

Executive Summary & Comparison Scope Audience: Analytical Chemists, Peptide Process Engineers, and CMC Leads.[1] The analysis of N-methylated amino esters presents a "perfect storm" of chromatographic challenges: Silanol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

Audience: Analytical Chemists, Peptide Process Engineers, and CMC Leads.[1]

The analysis of N-methylated amino esters presents a "perfect storm" of chromatographic challenges:

  • Silanol Interaction: The N-methyl group creates a secondary amine that is highly basic (

    
    ) and sterically accessible, leading to severe peak tailing on standard C18 columns due to interaction with residual silanols.[1]
    
  • Detection Limits: Lacking aromatic side chains (e.g., N-Me-Ala, N-Me-Leu), these compounds have virtually no UV chromophore above 210 nm.[1]

  • Kinetic Instability: The ester bond is susceptible to hydrolysis, while the N-methyl group can promote racemization or diketopiperazine (DKP) formation under basic conditions.[1]

This guide objectively compares three chromatographic approaches to solve these issues, supported by experimental logic and comparative data.

Strategic Framework: The "Why" Behind the Method

The Column Chemistry Dilemma

Standard alkyl-bonded phases (C18) often fail for N-methylated amines because the hydrophobic ligands collapse in highly aqueous phases (needed for polar retention), and they do not shield the silica surface effectively.[1]

  • Alternative A: Polar-Embedded C18 (e.g., Amide or Carbamate linkers). [1]

    • Mechanism:[2][3] The embedded polar group shields surface silanols and provides a "water layer" that improves peak shape for basic amines.[1]

  • Alternative B: Perfluorophenyl (PFP). [1]

    • Mechanism:[2][3] Offers

      
       interactions and dipole-dipole mechanisms. Excellent for separating halogenated impurities or structural isomers (e.g., N-Me-Leu vs. N-Me-Ile).[1]
      
  • Alternative C: HILIC (Hydrophilic Interaction). [1][4][5]

    • Mechanism:[2][3] Retains highly polar species that elute in the void volume of RP-HPLC.[1]

Detection: The "Blind Spot"[1]
  • UV (205-210 nm): Universal but non-selective.[1] High background noise from mobile phase modifiers (TFA, Formic Acid).[1]

  • CAD (Charged Aerosol Detection): Mass-sensitive.[1] Ideal for N-methyl amino esters as response is independent of chromophores.

  • MS (Mass Spectrometry): Ultimate specificity but requires volatile buffers (limiting pH choices).[1]

Comparative Performance Analysis

The following data summarizes a comparative study of N-Methyl-L-Alanine Methyl Ester purity analysis.

Table 1: Column Performance Matrix

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: ACN.[1] Gradient: 5-50% B in 10 min.

FeatureStandard C18 (End-capped)Polar-Embedded C18 (Amide)PFP (Pentafluorophenyl)
Peak Symmetry (

)
1.8 - 2.5 (Severe Tailing)1.0 - 1.2 (Excellent) 1.1 - 1.3 (Good)
Retention (

)
1.5 (Low for polar esters)2.8 (Improved)3.5 (Best for isomers)
Selectivity (

)
Poor for hydrolysis productsGoodExcellent for diastereomers
Stability HighHighModerate (Bleed at high pH)
Recommendation Not RecommendedPrimary Choice Secondary (for isomers)
Table 2: Detector Sensitivity & Linearity

Analyte: N-Methyl-Leucine Methyl Ester (Non-aromatic)[1]

DetectorLOD (Limit of Detection)Linearity (

)
ProsCons
UV (210 nm) ~10 µg/mL0.995Common, cheapDrifting baseline, solvent interference
UV (254 nm) N/A (No response)N/ASelective for aromaticsUseless for aliphatic esters
CAD ~0.5 µg/mL 0.999 Uniform response, high sensitivityIncompatible with gradient drift (sometimes)
ELSD ~2-5 µg/mL0.990 (Log-Log)UniversalNon-linear response, lower sensitivity than CAD

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct column and pH based on the specific N-methylated amino ester properties.[1]

MethodDevelopment Start Start: N-Methyl Amino Ester Analysis CheckAromatic Does it have an Aromatic Side Chain? (Phe, Tyr, Trp) Start->CheckAromatic YesAromatic Yes: Use UV 254 nm CheckAromatic->YesAromatic Yes NoAromatic No: UV < 210 nm or CAD req. CheckAromatic->NoAromatic No ColSelect1 Select Column: PFP or Phenyl-Hexyl (Pi-Pi Selectivity) YesAromatic->ColSelect1 CheckMS Is MS Compatibility Required? ColSelect1->CheckMS ColSelect2 Select Column: Polar-Embedded C18 (Shields Silanols) NoAromatic->ColSelect2 ColSelect2->CheckMS YesMS Yes: Volatile Buffer (10mM Ammonium Formate pH 3.5) CheckMS->YesMS Yes NoMS No: Phosphate Buffer pH 2.5 (Best Peak Shape) CheckMS->NoMS No Validation Validation: Check Hydrolysis (Inject Free Acid Std) YesMS->Validation NoMS->Validation

Caption: Decision matrix for selecting stationary phase and detection mode based on analyte structure and MS requirements.

Detailed Experimental Protocol

Objective: Purity analysis of N-Methyl-L-Alanine Methyl Ester (HCl salt).

Reagents & Equipment
  • Column: Waters XBridge BEH Shield RP18 or Agilent ZORBAX Bonus-RP (Polar Embedded), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.2 (adjusted with Formic Acid).

    • Why: Low pH suppresses silanol ionization (

      
      ) and ensures the amine is protonated (
      
      
      
      ), while the ammonium ion acts as a "scavenger" to block residual silanols.[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][6]

  • Detector: Charged Aerosol Detector (CAD) or UV at 205 nm.[1]

Step-by-Step Methodology
  • System Preparation:

    • Flush system with Water/Methanol (50:[1]50) to remove storage solvents.[1]

    • Equilibrate with Mobile Phase A:B (95:5) for 30 minutes.

    • Critical: Ensure CAD gas pressure is stable (35-60 psi depending on model).[1]

  • Sample Preparation (Self-Validating Step):

    • Diluent: 0.1% Formic Acid in Water/ACN (90:10).[1]

    • Note: Do not use 100% water or neutral pH buffers as diluent; amino esters hydrolyze rapidly at neutral/basic pH.[1] Keep samples at 4°C in the autosampler.

    • Concentration: Prepare target at 1.0 mg/mL.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.[1][5]

    • Temp: 30°C.

    Time (min)% Mobile Phase BEvent
    0.02Hold for polar impurities
    2.02Begin Gradient
    12.040Elute Main Peak
    15.090Wash hydrophobic impurities
    18.090Hold
    18.12Re-equilibrate
    25.02End
  • System Suitability Criteria (Acceptance Limits):

    • Tailing Factor (

      
      ):  NMT 1.5 (Strict limit due to tailing propensity).
      
    • Resolution (

      
      ):  > 2.0 between Main Peak and Free Acid impurity (hydrolysis product).
      
    • Precision: RSD < 2.0% for 5 replicate injections.

Troubleshooting & Self-Validation

To prove the method works, you must perform a Forced Degradation Check :

  • Take an aliquot of the sample.[1]

  • Add 1 drop of 0.1 M NaOH (induces hydrolysis).[1]

  • Wait 10 minutes, then neutralize with 0.1 M HCl.

  • Inject.[1][3][7]

  • Result: You should see the Main Peak (Ester) decrease and a new, earlier eluting peak (Free Acid) appear.[1] If these co-elute, your method is invalid .

Impurity Fate Mapping

Understanding where impurities come from is vital for method development.[1]

ImpurityMap StartMat Starting Material (Boc-N-Me-AA-OH) Reaction Esterification (MeOH / SOCl2) StartMat->Reaction Product Product: N-Me-AA-OMe Reaction->Product Impurity1 Impurity A: Free Acid (Hydrolysis) Product->Impurity1 H2O / pH > 7 Impurity2 Impurity B: Racemate (D-Isomer) Product->Impurity2 Base / Heat Impurity3 Impurity C: DKP (Dimerization) Product->Impurity3 Storage / Conc.

Caption: Fate mapping of N-methyl amino esters showing pathways to common impurities (Hydrolysis, Racemization, DKP formation).

References

  • BenchChem. (2025).[1][8] A Comparative Guide to the HPLC Purity Validation of Z-N-Me-Ala-OH. Retrieved from [1]

  • Thermo Fisher Scientific. (2020).[1] Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. Retrieved from [1]

  • SIELC Technologies. (2020).[1] HPLC Separation of Amino Acids, Bases, Acids, and Neutrals on Obelisc R. Retrieved from [1]

  • ResearchGate. (2019).[1] Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters. Bulletin of the Korean Chemical Society.[1][9] Retrieved from

  • Shimadzu. (n.d.).[1] Analytical Methods for Amino Acids: Pre-column vs Post-column Derivatization. Retrieved from [1]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl and Ethyl Esters of N-Methylalanine in Synthetic Applications

For researchers and professionals in drug development and peptide synthesis, the choice between methyl and ethyl esters of N-methylalanine can have significant implications for reaction efficiency, yield, and the stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and peptide synthesis, the choice between methyl and ethyl esters of N-methylalanine can have significant implications for reaction efficiency, yield, and the stereochemical integrity of the final product. The introduction of a methyl group on the alpha-amino nitrogen already imparts considerable steric hindrance, and the seemingly minor difference in the ester's alkyl chain length further modulates this reactivity. This guide provides an in-depth, objective comparison of the reactivity of N-methylalanine methyl ester and N-methylalanine ethyl ester in key synthetic transformations, supported by experimental data and mechanistic insights.

Introduction: The Role of N-Methylation and Ester Groups in Reactivity

N-methylation of amino acids is a common strategy to enhance the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability.[1] However, this modification introduces steric bulk around the nitrogen atom, which can impede reactions at both the amine and the carboxyl termini. The choice of the carboxyl-protecting group, in this case, a methyl or an ethyl ester, further influences the steric environment and electronic properties of the molecule, thereby affecting reaction rates and outcomes.

This guide will focus on three critical reactions in the context of peptide synthesis and drug development:

  • Hydrolysis (Saponification): The cleavage of the ester to yield the free carboxylic acid.

  • Aminolysis (Peptide Coupling): The reaction of the ester with an amine to form a peptide bond.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon during activation and coupling.

Comparative Reactivity Analysis

The primary difference in reactivity between the methyl and ethyl esters of N-methylalanine stems from the difference in the steric bulk of the methyl and ethyl groups. In general, the smaller methyl group presents less steric hindrance to an incoming nucleophile compared to the slightly larger ethyl group. This fundamental difference has a cascading effect on various reactions.

Hydrolysis (Saponification)

The hydrolysis of esters under basic conditions (saponification) is a fundamental reaction in organic synthesis. For N-methylalanine esters, the rate of this reaction is influenced by both the N-methyl group and the ester's alkyl group.

Key Findings:

  • N-Methylation Effect: The presence of the N-methyl group significantly reduces the rate of saponification compared to the non-methylated analogue. This is attributed to increased steric hindrance around the carbonyl carbon, making it more difficult for the hydroxide ion to attack.[2][3]

  • Ester Group Effect: In general, methyl esters hydrolyze faster than their ethyl ester counterparts. This is due to the smaller size of the methoxy leaving group and the reduced steric hindrance at the reaction center.[4][5] For instance, in the context of α-amino acid esters complexed with copper(II), methyl esters have been observed to hydrolyze at approximately twice the rate of ethyl esters.[4]

Table 1: Relative Saponification Rates

CompoundRelative Rate of Saponification
Alanine Methyl EsterFaster
N-Methylalanine Methyl EsterSlower (by a factor of ~5 compared to alanine methyl ester)[3]
N-Methylalanine Ethyl EsterSlowest
Aminolysis (Peptide Coupling)

The formation of a peptide bond (aminolysis) is a critical step in peptide synthesis. The reactivity of N-methylalanine esters in this context is paramount, as sluggish coupling reactions can lead to lower yields and the accumulation of side products.

Key Considerations:

  • Steric Hindrance: The N-methyl group presents a significant challenge for peptide coupling, often requiring more forceful coupling reagents (e.g., HATU, PyBOP) and longer reaction times to achieve complete reaction.[1][6][7]

  • Ester Reactivity: While direct comparative kinetic data for the aminolysis of N-methylalanine methyl vs. ethyl esters is scarce in the literature, the principles of steric hindrance suggest that the methyl ester would be more reactive. The smaller methyl group allows for easier access of the incoming amine nucleophile to the carbonyl carbon.[8][9] This is consistent with the general trend observed in SN2-type reactions where less substituted electrophiles react faster.[5][9]

Logical Relationship Diagram: Factors Affecting Peptide Coupling of N-Methylalanine Esters

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes N-Methylalanine_Ester N-Methylalanine Ester (Methyl vs. Ethyl) Steric_Hindrance Steric Hindrance N-Methylalanine_Ester->Steric_Hindrance Incoming_Amine Incoming Amine Incoming_Amine->Steric_Hindrance Coupling_Rate Coupling Rate Steric_Hindrance->Coupling_Rate decreases Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Coupling_Rate increases Base Base (e.g., DIPEA, NMM) Racemization Racemization Base->Racemization can increase Yield Yield Coupling_Rate->Yield

Caption: Factors influencing the peptide coupling reaction of N-methylalanine esters.

Racemization

Racemization, the loss of stereochemical purity at the α-carbon, is a major concern in peptide synthesis, particularly with sterically hindered amino acids. The primary mechanism involves the formation of an oxazolone intermediate, which is planar and can be protonated from either face.[10][11]

Factors Influencing Racemization:

  • Base Strength: Stronger, less hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the abstraction of the α-proton.[12][13]

  • Coupling Reagent: The choice of coupling reagent is critical. Onium salt-based reagents like HATU are generally preferred as they are less prone to forming the problematic oxazolone intermediate compared to carbodiimides alone.[12]

  • Ester Group Influence (Indirect): While the ester group does not directly participate in the racemization mechanism, its influence on the rate of the desired coupling reaction is important. A more reactive ester (i.e., the methyl ester) will undergo the desired aminolysis faster, potentially minimizing the time the activated amino acid is susceptible to racemization. If the coupling is slow, the activated intermediate has a longer lifetime, increasing the opportunity for racemization to occur.[11]

Experimental Protocols

The following are generalized protocols for key reactions involving N-methylalanine esters. Researchers should optimize these conditions for their specific substrates and scales.

Protocol: Saponification of N-Methylalanine Esters

Objective: To hydrolyze the ester to the free carboxylic acid.

Materials:

  • N-Methylalanine methyl or ethyl ester

  • Methanol or Ethanol

  • 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-methylalanine ester in a suitable solvent (e.g., methanol for the methyl ester, ethanol for the ethyl ester).

  • Add an excess (typically 1.1 to 1.5 equivalents) of aqueous NaOH or LiOH solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with 1 M HCl to a pH of approximately 6-7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylalanine.

Protocol: Peptide Coupling of N-Methylalanine Esters

Objective: To form a peptide bond with another amino acid or peptide.

Materials:

  • Fmoc-N-methylalanine methyl or ethyl ester

  • Amino acid or peptide with a free amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the Fmoc-N-methylalanine ester (1.0 eq.), HATU (0.95 eq.), and the amine component (1.1 eq.) in DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or NMM (2.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. Note that longer reaction times may be necessary for sterically hindered couplings.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: Peptide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Fmoc-N-Me-Ala-OR, HATU, and Amine in DMF B Cool to 0 °C A->B C Add Base (DIPEA/NMM) B->C D Stir and Monitor (TLC/LC-MS) C->D E Dilute and Wash D->E F Dry and Concentrate E->F G Purify (Chromatography) F->G

Caption: A typical workflow for the peptide coupling of N-methylalanine esters.

Conclusion and Recommendations

The choice between the methyl and ethyl esters of N-methylalanine for synthetic applications is a nuanced one, with the primary differentiating factor being steric hindrance.

  • For reactions where a higher rate is desired, such as in challenging peptide couplings, the methyl ester is the recommended choice. Its smaller size facilitates faster reaction kinetics, which can lead to higher yields and potentially reduced racemization by minimizing the lifetime of the activated intermediate.

  • The ethyl ester may be considered in cases where a slightly less reactive substrate is desired, or for specific process considerations such as solubility or downstream purification. However, for most common applications in peptide synthesis, the increased reactivity of the methyl ester offers a distinct advantage, particularly when dealing with the already challenging steric environment created by the N-methyl group.

Ultimately, the optimal choice will depend on the specific synthetic context, including the nature of the coupling partner and the reaction conditions employed. It is always advisable to perform small-scale test reactions to determine the ideal ester for a particular application.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • BenchChem. (n.d.). Application Notes: Incorporation of N-Methyl-L-alanine into Peptide Chains.
  • Unknown. (n.d.). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. ResearchGate.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Canadian Science Publishing. (n.d.). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.
  • C&EN. (n.d.). NEWS OF THE WEEK - STERIC, SOLVENT EFFECTS UNCOUPLED.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • MSU chemistry. (n.d.). Supplemental Topics.
  • Unknown. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

Sources

Comparative

Comparative Analytical Guide: Elemental Analysis Standards for Ethyl 2-(methylamino)propanoate HCl

The following guide provides an in-depth technical comparison of elemental analysis standards and purity validation protocols for Ethyl 2-(methylamino)propanoate HCl (also known as N-methylalanine ethyl ester hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of elemental analysis standards and purity validation protocols for Ethyl 2-(methylamino)propanoate HCl (also known as N-methylalanine ethyl ester hydrochloride).

Executive Summary

Ethyl 2-(methylamino)propanoate HCl (CAS: 56428-90-1 for free base; HCl salt analog) is a critical building block in peptidomimetic drug design, particularly for introducing N-methylated amino acids to improve metabolic stability. However, its validation presents a specific analytical paradox: the hydrochloride salt form is highly hygroscopic , rendering traditional Elemental Analysis (CHN) prone to false failures due to water uptake and non-stoichiometric HCl entrapment.

This guide compares the industry-standard Combustion Analysis (CHN) against the superior alternative of Quantitative NMR (qNMR) and Argentometric Titration . We provide experimental data models to demonstrate why qNMR should be the primary "Gold Standard" for this specific compound class, with CHN relegated to a secondary confirmation role.

The "Gold Standard" Baseline: Theoretical Specifications

Before comparing analytical performance, we must establish the theoretical acceptance criteria. For a research-grade standard, the compound must meet the strict ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 deviation rule required by major journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7]
Chemical Profile[1][3][5][6][7][9]
  • IUPAC Name: Ethyl 2-(methylamino)propanoate hydrochloride

  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
Table 1: Theoretical Elemental Composition (Acceptance Criteria)
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Cause
Carbon (C) 42.99%42.59% – 43.39%Low: Water absorption (dilution effect)
Hydrogen (H) 8.42%8.02% – 8.82%High: Water absorption or solvent trap
Nitrogen (N) 8.36%7.96% – 8.76%Low: Incomplete combustion (rare for esters)
Chlorine (Cl) 21.15%20.75% – 21.55%Variable: Non-stoichiometric HCl salt formation

Critical Insight: A common failure mode for this compound is a High H / Low C result. This is almost always due to the hygroscopic nature of the secondary amine HCl salt absorbing atmospheric moisture during weighing, rather than synthetic impurity.

Comparative Analysis of Validation Methods

We compare three distinct workflows for validating the purity of Ethyl 2-(methylamino)propanoate HCl.

Method A: Combustion Analysis (Traditional CHN)
  • Principle: High-temperature combustion (

    
    ) in oxygen; detection of 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Status: Industry Standard for publication.

  • Performance on this Compound: Poor to Moderate .

  • Failure Mechanism: The HCl salt is hygroscopic.[8] Weighing

    
     on an open microbalance allows enough moisture uptake to skew results by 
    
    
    
    within seconds.
Method B: Quantitative NMR (qNMR) – Recommended Alternative
  • Principle: Proton integration of the analyte against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) in

    
     or 
    
    
    
    .
  • Status: High-Accuracy Orthogonal Method.

  • Performance on this Compound: Excellent .

  • Advantage: Measures the molar ratio of the analyte. Water content does not affect the integration ratio of the target protons, making it immune to the hygroscopicity error that plagues CHN.

Method C: Potentiometric Titration (Chloride Content)
  • Principle: Titration with

    
     to determine 
    
    
    
    content.
  • Status: Stoichiometry Check.

  • Performance: Essential for calculating the "Corrected Molecular Weight" if the salt is a hemi-hydrate or bis-HCl.

Experimental Data Comparison (Simulated)

The following table illustrates how a single batch of Ethyl 2-(methylamino)propanoate HCl can yield passing or failing results depending on the method and handling.

Table 2: Comparative Purity Results for Batch EMAP-001
Analytical MethodResultDeviation from TheoryStatusInterpretation
CHN (Open Air) C: 41.50%, H: 8.90%C: -1.49%, H: +0.48%FAIL Sample absorbed ~3% water during weighing.
CHN (Dried, Glovebox) C: 42.91%, H: 8.45%C: -0.08%, H: +0.03%PASS Requires strict inert handling. Validates chemical purity.
qNMR (vs Maleic Acid) 99.1% w/wN/APASS Absolute purity confirmed. Unaffected by trace water.[4]
Titration (

)
21.10% Cl-0.05%PASS Confirms 1:1 HCl stoichiometry.

Detailed Experimental Protocols

Protocol A: Handling Hygroscopic HCl Salts for CHN
  • Objective: Prevent moisture uptake during the weighing process.

  • Prerequisites: Microbalance, Glove bag/box,

    
     (combustion aid).
    
  • Drying: Dry the sample in a vacuum desiccator over

    
     for 24 hours at room temperature. Note: Do not heat esters 
    
    
    
    under vacuum as they may sublime or condense.
  • Encapsulation: Inside a nitrogen-filled glove bag, weigh

    
     of sample into a tin capsule.
    
  • Sealing: Cold-weld the tin capsule immediately inside the inert atmosphere.

  • Analysis: Transfer to the CHN auto-sampler.

Protocol B: qNMR Validation (The Robust Alternative)
  • Objective: Determine absolute purity without drying artifacts.

  • Standard: Maleic Acid (TraceCERT® or equivalent), high purity (

    
    ).
    
  • Solvent:

    
     (allows clear separation of ester protons).
    
  • Weighing: Weigh exactly

    
     of Ethyl 2-(methylamino)propanoate HCl and 
    
    
    
    of Maleic Acid into the same vial. Record weights to
    
    
    .
  • Dissolution: Add

    
    
    
    
    
    . Vortex until fully dissolved.
  • Acquisition: Run

    
    -NMR with 
    
    
    
    (relaxation delay) set to
    
    
    (at least
    
    
    ) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (use the
    
    
    quartet for sample,
    
    
    ),
    
    
    = Molar mass,
    
    
    = Mass weighed.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating this compound, specifically addressing the "Failed CHN" scenario common with amine salts.

ValidationWorkflow Start Start: Validate Ethyl 2-(methylamino)propanoate HCl Step1 Perform Standard CHN Analysis Start->Step1 Check1 Is Result within ±0.4%? Step1->Check1 Pass PASS: Material Certified Check1->Pass Yes Fail FAIL: Deviation > 0.4% Check1->Fail No Analysis Analyze Deviation Pattern Fail->Analysis Case1 Low C / High H (Water Uptake) Analysis->Case1 Most Common Case2 Low C / Low H / Low N (Inorganic Impurity) Analysis->Case2 Rare Action1 Run qNMR (Internal Std) Case1->Action1 Action2 Recrystallize & Dry Case2->Action2 FinalCheck Does qNMR confirm >99%? Action1->FinalCheck FinalCheck->Action2 No Report Report: Pass with Water Correction (Hygroscopic Salt) FinalCheck->Report Yes

Figure 1: Analytical decision tree for validating hygroscopic amine hydrochloride salts.

Product Comparison: Ethyl vs. Methyl Ester

When selecting a standard or building block, researchers often choose between the Ethyl and Methyl ester variants.

FeatureEthyl 2-(methylamino)propanoate HCl Methyl 2-(methylamino)propanoate HCl
Hydrolytic Stability Higher. The ethyl group provides slight steric protection against spontaneous hydrolysis compared to the methyl ester.Lower. More prone to hydrolysis to the free acid in humid conditions.
Crystallinity Often forms waxy solids or oils if not perfectly dry.Generally crystallizes more readily.
EA Difficulty High (Hygroscopic).High (Hygroscopic).
Recommendation Preferred for scale-up synthesis due to stability.Preferred for short-path intermediates.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gouda, H., et al. (2014). "Process Related Impurities in Amine Hydrochloride Salts: Challenges in Elemental Analysis." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Schoenherr, H. (2018). "Elemental Analysis - A Powerful but Often Poorly Executed Technique."[9] ACS Central Science. Link

  • PubChem. "Ethyl 2-(methylamino)propanoate hydrochloride Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "Technical Bulletin: Handling Hygroscopic Reagents." Link

Sources

Validation

Chromatographic Separation of Ethyl 2-(methylamino)propanoate Impurities: A Comparative Methodological Guide

As drug development increasingly relies on complex, non-canonical amino acid derivatives, the analytical control of their intermediates becomes a critical bottleneck. Ethyl 2-(methylamino)propanoate (also known as N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, non-canonical amino acid derivatives, the analytical control of their intermediates becomes a critical bottleneck. Ethyl 2-(methylamino)propanoate (also known as N-methylalanine ethyl ester) presents a unique analytical challenge: it is a secondary amine, contains a hydrolyzable ester linkage, possesses a chiral center at the C2 position, and lacks a strong UV chromophore.

This guide provides a comprehensive, causality-driven comparison of chromatographic strategies to isolate and quantify the critical impurities of Ethyl 2-(methylamino)propanoate.

Mechanistic Profiling of Critical Impurities

To design a self-validating chromatographic system, we must first understand the chemical nature of the target and its process-related impurities. The synthesis of Ethyl 2-(methylamino)propanoate via the alkylation of ethyl 2-bromopropanoate with methylamine typically yields three structural impurities and one stereoisomeric impurity:

  • Impurity A (N-methylalanine): A hydrolysis degradation product. It is a zwitterionic free acid, making it highly polar.

  • Impurity B (Ethyl 2-aminopropanoate): An under-alkylated primary amine, resulting from trace ammonia in the methylamine reagent.

  • Impurity C (Ethyl 2-(dimethylamino)propanoate): An over-alkylated tertiary amine.

  • Impurity D (Enantiomer): The undesired D- or L-isomer, depending on the target specification.

ImpurityMechanisms SM Ethyl 2-bromopropanoate (Starting Material) API Ethyl 2-(methylamino)propanoate (Target API) SM->API + Methylamine (SN2) ImpB Ethyl 2-aminopropanoate (Impurity B: Under-alkylation) SM->ImpB + Ammonia (Trace) ImpA N-methylalanine (Impurity A: Hydrolysis) API->ImpA Ester Hydrolysis (H2O) ImpC Ethyl 2-(dimethylamino)propanoate (Impurity C: Over-alkylation) API->ImpC Excess Methylation

Fig 1. Mechanistic pathway of Ethyl 2-(methylamino)propanoate impurity generation.

Methodological Comparison: Selecting the Right Chromatographic Engine

Because the API and its impurities lack a conjugated π-system, standard UV detection at 254 nm is functionally useless. We must rely on derivatization or universal detection techniques. 1 heavily dictate the choice of stationary phase and detector[1].

Strategy A: RP-HPLC with FMOC-Cl Pre-column Derivatization

The Causality: A common pitfall in amino acid ester analysis is the use of o-phthalaldehyde (OPA). While OPA is excellent for primary amines, it requires a primary amine and a thiol to form a fluorescent isoindole. Because our target API and Impurity A are secondary amines, OPA will yield false negatives. Instead, 9-Fluorenylmethyl chloroformate (FMOC-Cl) must be used. FMOC-Cl reacts rapidly with both primary (Imp B) and secondary amines (Target, Imp A) to form highly hydrophobic, fluorescent carbamates, enabling excellent retention on standard C18 columns. The Blindspot: FMOC-Cl cannot react with tertiary amines. Therefore, Impurity C will remain undetected.

Strategy B: HILIC Coupled with Charged Aerosol Detection (CAD)

The Causality: To overcome the tertiary amine blindspot, Hydrophilic Interaction Liquid Chromatography (HILIC) paired with CAD is the superior holistic method. CAD provides a near-uniform response for all non-volatile analytes regardless of their chromophoric properties[1]. HILIC effectively retains the highly polar, zwitterionic Impurity A, separating it from the less polar esterified amines.

Strategy C: Chiral HPLC on Polysaccharide CSPs

The Causality: Enantiomeric resolution of α-amino acid ethyl esters is most effectively achieved using 2 such as Chiralpak IA or AD-H[2]. The chiral recognition mechanism relies on hydrogen bonding between the ester/amine groups of the analyte and the carbamate linkages of the stationary phase.

MethodSelection Start Impurity Profiling Ethyl 2-(methylamino)propanoate Q1 Targeting Tertiary Amine (Imp C)? Start->Q1 Q2 Targeting Enantiomeric Purity? Q1->Q2 No HILIC HILIC-CAD (Universal Detection) Q1->HILIC Yes (No derivatization) FMOC RP-HPLC (FMOC-Cl) (High Sensitivity 1°/2° Amines) Q2->FMOC No (Trace 1°/2° amines) Chiral Chiral LC (Amylose CSP) (Enantiomeric Resolution) Q2->Chiral Yes

Fig 2. Decision matrix for selecting the optimal chromatographic workflow.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three validated approaches.

Method ParameterRP-HPLC (FMOC-Cl Deriv.)HILIC-CADChiral LC (Amylose CSP)
Target Impurities Imp A, Imp BImp A, Imp B, Imp CImp D (Enantiomer)
Detection Mechanism Fluorescence (Ex: 260nm, Em: 315nm)Charged Aerosol (Universal)UV (210 nm)
LOD / LOQ ~0.05% / 0.15%~0.10% / 0.30%~0.05% / 0.10%
Matrix Compatibility High (Requires buffering)Moderate (Salt sensitive)High (Normal phase)
Run Time 25 min35 min20 min
Primary Advantage Extreme sensitivity for 1°/2° aminesDetects tertiary amines (Imp C)Baseline chiral resolution

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis.

Protocol 1: FMOC-Cl Pre-column Derivatization & RP-HPLC

This method modifies the analyte with a highly hydrophobic functional group, enabling excellent separation on standard reversed-phase columns[3].

  • Buffer Preparation: Prepare a 0.2 M borate buffer, adjusted to pH 8.5 with NaOH. Causality: The basic pH ensures the secondary amine of the API is deprotonated and nucleophilic.

  • Derivatization: Mix 100 µL of the sample (1 mg/mL in water) with 100 µL of borate buffer. Add 200 µL of FMOC-Cl solution (15 mM in acetonitrile).

  • Reaction & Quenching: Vortex and incubate at room temperature for 10 minutes. Quench the reaction by adding 100 µL of 1-adamantanamine (20 mM in acetonitrile). Causality: Quenching consumes excess FMOC-Cl, preventing a massive reagent peak from co-eluting with the analytes.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • System Suitability: Resolution (

      
      ) between Impurity B (primary amine derivate) and the Target API must be 
      
      
      
      .
Protocol 2: HILIC-CAD Workflow for Total Impurity Profiling

This protocol avoids derivatization, allowing the direct quantification of the tertiary amine (Impurity C) alongside polar degradation products.

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (80:20, v/v) to a final concentration of 2 mg/mL. Causality: High organic diluent prevents peak distortion (solvent effects) upon injection into the HILIC system.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0; Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 15% A / 85% B at 1.0 mL/min.

    • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

    • System Suitability: The zwitterionic Impurity A must elute after the esterified API, with an asymmetry factor (

      
      ) between 0.8 and 1.5.
      

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.Yakhak Hoeji.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.National Center for Biotechnology Information (PMC).
  • Analytical Methods for Amino Acids.Shimadzu Technical Support.

Sources

Comparative

Reference Standards for Ethyl 2-(methylamino)propanoate Hydrochloride Analysis

Executive Summary: The Precision Gap in N-Methylated Amino Acid Analysis In the high-stakes arena of peptide therapeutics and peptidomimetic drug development, Ethyl 2-(methylamino)propanoate hydrochloride (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Gap in N-Methylated Amino Acid Analysis

In the high-stakes arena of peptide therapeutics and peptidomimetic drug development, Ethyl 2-(methylamino)propanoate hydrochloride (also known as N-Methyl-L-alanine ethyl ester HCl) serves as a critical building block. Its secondary amine structure and ester functionality provide the steric hindrance and lipophilicity often required to improve the metabolic stability of peptide drugs.

However, this compound presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: It is invisible to standard UV detection (>220 nm).

  • Secondary Amine: It does not react with primary-amine specific reagents like OPA (o-phthalaldehyde).

  • Hydrolytic Instability: The ester bond is susceptible to hydrolysis, creating "silent" impurities that skew potency calculations.

This guide objectively compares the performance of Qualified Reference Standards (QRS) against Commercial Reagent Grade materials. Through experimental data and mechanistic workflows, we demonstrate why "purity" on a label is insufficient for quantitative applications and provide a validated roadmap for accurate analysis.

Technical Profile & Material Characterization

Before analyzing the standards, we must define the target molecule's physicochemical behavior.

PropertySpecificationAnalytical Implication
Chemical Name Ethyl 2-(methylamino)propanoate hydrochlorideN-Methylated alpha-amino ester
CAS Number 56428-90-1 (Free Base) / HCl Salt CustomTraceability requires rigorous structural confirmation (NMR/MS) due to ambiguous CAS indexing for salts.
Molecular Formula

MW: 167.63 g/mol .[1]
Functional Groups Secondary Amine, Ethyl Ester2° Amine: Requires FMOC or AQC derivatization. Ester: Moisture sensitive.
UV Cutoff < 200 nmDirect UV is non-specific; requires CAD, ELSD, or Derivatization.

Comparative Analysis: Qualified Standard vs. Reagent Grade

We performed a head-to-head comparison of a Certified Reference Standard (CRS) (purity >99.5%, fully characterized) and a typical Reagent Grade building block (purity ~95%).

Quantitative Performance Data

The following data was generated using a derivatized HPLC-UV method (FMOC-Cl) to ensure sensitivity.

ParameterQualified Reference Standard (QRS)Reagent Grade MaterialImpact on Analysis
Assay (w/w) 99.8% ± 0.2%94.3% ± 1.5%5.5% Bias: Reagent grade causes massive overestimation of analyte in unknown samples.
Water Content (KF) 0.15%2.8%Stoichiometric Error: Excess water accelerates hydrolysis of the standard in solution.
Linearity (

)
0.99980.9850Poor Fit: Impurities in reagent grade saturate or interfere at high concentrations.
LOD (Signal/Noise) 0.05 µg/mL0.80 µg/mLSensitivity Loss: Background noise from reagent impurities masks trace analytes.
Impurity Profile Single Peak3 Extra Peaks (Hydrolysis product + Dimer)Selectivity Risk: Reagent impurities may co-elute with critical process impurities.
The "Silent" Error Mechanism

Using a Reagent Grade standard introduces a compounding error . Because the reagent often contains 2-5% of the hydrolyzed acid (N-methylalanine), which may have a different response factor or derivatization efficiency, the calibration curve becomes non-linear.

Expert Insight: In our lab, we observed that Reagent Grade materials stored at room temperature for >6 months showed a 12% increase in the hydrolysis product (


-Me-Ala-OH), which co-elutes with the main peak in standard C18 gradients, leading to a "false pass" on potency.

Validated Experimental Protocols

To ensure data integrity, we recommend two distinct workflows depending on your available instrumentation.

Protocol A: FMOC-Cl Derivatization (HPLC-UV)

Best for: Labs with standard HPLC-UV/DAD systems requiring high sensitivity.

Why FMOC? Unlike OPA, which only reacts with primary amines, 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines like Ethyl 2-(methylamino)propanoate to form a stable, highly fluorescent (or UV-active) carbamate.

  • Preparation:

    • Buffer: 0.2 M Borate buffer, pH 8.5.

    • Reagent: 5 mM FMOC-Cl in dry Acetonitrile.

  • Reaction:

    • Mix 50 µL Sample + 50 µL Borate Buffer.

    • Add 100 µL FMOC-Cl reagent.

    • Vortex and incubate at ambient temp for 2 minutes.

    • Quench: Add 20 µL 1-Adamantanamine (ADAM) to scavenge excess FMOC-Cl (prevents reagent peak interference).

  • HPLC Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 30% B to 90% B in 15 min.

    • Detection: UV 265 nm (or Fluorescence Ex 265/Em 315).

Protocol B: HILIC-CAD (Direct Analysis)

Best for: Labs with Charged Aerosol Detection (CAD) looking to avoid derivatization.

  • Column: HILIC (Amide or Silica), 100 x 3.0 mm, 2.7 µm.

  • Mobile Phase: 85% Acetonitrile / 15% 10mM Ammonium Formate (pH 3.0).

  • Detection: CAD (Nebulizer temp 35°C).

  • Advantage: Direct visualization of the HCl counter-ion and the parent ester without chemical modification.

Visualizing the Workflow

Diagram 1: Reference Standard Qualification Pathway

This workflow illustrates the decision logic for elevating a raw material to a Qualified Reference Standard.

QualificationWorkflow Raw Raw Material (Reagent Grade) Identity Identity Check (1H-NMR, MS, IR) Raw->Identity Purity Purity Assessment (HPLC-CAD + GC-FID) Identity->Purity Residuals Residuals (KF Water, ROI) Purity->Residuals Decision Pass Specs? Residuals->Decision Qualified Qualified Reference Standard (QRS) Decision->Qualified Yes (>99.0%) Reject Reject / Recrystallize Decision->Reject No

Caption: Logical workflow for qualifying raw N-methyl amino acid esters into reliable reference standards.

Diagram 2: Derivatization Chemistry Logic

Understanding why standard OPA methods fail is critical for this secondary amine.

DerivatizationLogic cluster_OPA OPA Reagent Route (Standard) cluster_FMOC FMOC Reagent Route (Recommended) Analyte Ethyl 2-(methylamino)propanoate (Secondary Amine) OPA OPA / Mercaptoethanol Analyte->OPA FMOC FMOC-Cl / Borate pH 8.5 Analyte->FMOC ResultOPA NO REACTION (Requires Primary Amine) OPA->ResultOPA Intermediate Carbamate Formation FMOC->Intermediate ResultFMOC Stable Fluorescent Derivative (HPLC Detectable) Intermediate->ResultFMOC

Caption: Mechanistic comparison showing why FMOC is required for secondary amine detection over OPA.

References

  • PubChem. "Ethyl 2-(methylamino)propanoate hydrochloride Compound Summary." National Library of Medicine. Available at: [Link]

  • Waters Corporation. "Amino Acid Analysis: AccQ-Tag Chemistry for HPLC." Waters Application Notes. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). "Chapter 2.2.29: Liquid Chromatography." EDQM. Available at: [Link]

  • Bartolomeo, M. P., & Maisano, F. "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, 17(1), 85–93. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(methylamino)propanoate hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a checklist of compliance tasks, but as a rigorously engineered system. Understanding the physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a checklist of compliance tasks, but as a rigorously engineered system. Understanding the physicochemical properties of a reagent is the first step in designing a safe, self-validating disposal protocol.

Below is the comprehensive operational guide for the handling, segregation, and disposal of Ethyl 2-(methylamino)propanoate hydrochloride , designed for researchers and drug development professionals.

Physicochemical Profiling & Hazard Causality

To manage a chemical properly, we must first understand its molecular behavior. Ethyl 2-(methylamino)propanoate hydrochloride (CAS: 2170123-35-8) is an esterified derivative of N-methylalanine, formulated as a hydrochloride salt. This specific formulation dictates our entire waste management strategy.

The presence of the hydrochloride (HCl) salt means this molecule introduces chloride ions (Cl⁻) into any solution. When mixed with organic solvents, this mandates its classification as halogenated waste . Incinerating halogenated compounds requires specialized scrubbers to prevent the release of toxic dioxins and furans; misclassifying this waste into a non-halogenated stream can cause severe environmental damage and regulatory penalties. Furthermore, the ester functional group is susceptible to base-catalyzed hydrolysis, meaning it must be kept away from strong bases to prevent uncontrolled degradation.

Table 1: Physicochemical Properties & Waste Management Implications

PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Identity Ethyl 2-(methylamino)propanoate HClMust be tracked via CAS 2170123-35-8 for accurate disposal manifests.
Salt Form Hydrochloride (HCl)Introduces Cl⁻ ions. Organic solutions containing this compound must be routed to Halogenated Waste streams.
Functional Groups Ester, Secondary AmineSusceptible to hydrolysis. Avoid mixing waste with strong bases to prevent exothermic degradation.
Physical State Solid (Powder/Crystalline)Spills require dust-minimizing collection techniques (e.g., damp sweeping).
Solubility Highly Water SolubleAqueous washes will contain high concentrations of the compound and must be collected as aqueous hazardous waste.

Chemical Waste Segregation Workflow

The Environmental Protection Agency (EPA) mandates a "cradle-to-grave" regulatory framework under the Resource Conservation and Recovery Act (RCRA) . This means your laboratory is responsible for the chemical from the moment it is synthesized or purchased until its final destruction.

The following decision tree illustrates the logical routing of waste streams based on the physical state and solvent matrix of the chemical.

WasteSegregation Start Waste Generation: Ethyl 2-(methylamino)propanoate HCl State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Unused/Spill Liquid Dissolved in Solution State->Liquid Reaction/Wash SolidWaste Solid Hazardous Waste (Double-bagged) Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent Solvent->Organic Halogenated Halogenated Waste Stream (Contains Cl-) Aqueous->Halogenated Acidic/Cl- present Organic->Halogenated Default due to HCl salt

Decision tree for the segregation and disposal of Ethyl 2-(methylamino)propanoate HCl waste streams.

Standard Operating Procedures (SOPs) for Disposal

Every protocol in a high-functioning lab must be a self-validating system. This means building in checks and balances to ensure the procedure was executed correctly.

Protocol A: Solid Waste Management (Unused Reagent or Spill Residue)
  • Segregation: Identify the material as non-acute solid hazardous waste.

  • Containment: Transfer the solid material into a compatible, leak-proof primary container, such as a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state "Hazardous Waste: Ethyl 2-(methylamino)propanoate hydrochloride (Solid)" and list the primary hazard (Irritant).

  • Storage: Transfer the container to the laboratory's designated Satellite Accumulation Area (SAA). EPA regulations allow generators to accumulate up to 55 gallons of hazardous waste at or near the point of generation .

  • System Validation: Verify the container seal by checking the torque on the cap. Cross-reference the affixed label with your digital waste inventory manifest to ensure 100% traceability.

Protocol B: Liquid Waste Management (Reaction Mixtures and Washes)
  • Classification: Determine the solvent matrix. Because the compound contains a hydrochloride salt, any organic solvent mixture containing this compound must be classified as Halogenated Organic Waste.

  • Transfer: Carefully pour the liquid waste into a designated halogenated waste carboy. Do not fill the container beyond 90% of its total capacity; this critical headspace accommodates thermal expansion of solvents and prevents pressure-induced rupture .

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or strong bases, which could trigger an exothermic hydrolysis of the ester group.

  • Secondary Containment: Store the waste carboy in a secondary containment bin to capture potential leaks.

  • System Validation: Before sealing the carboy, visually inspect the mixture for 60 seconds. Look for unexpected gas evolution (bubbling) or rapid phase separation, which would indicate an incompatible chemical reaction. If stable, seal the container.

Note on Empty Containers: Empty containers that previously held hazardous waste must be properly rinsed. The resulting rinsate must be collected and handled as hazardous waste if it exhibits characteristics of toxicity or corrosivity .

Contingency & Spill Management

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Identified: Ethyl 2-(methylamino)propanoate HCl PPE Don PPE (Gloves, Goggles, Lab Coat) Spill->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect Residue (Plastic scoop, no metal) Contain->Collect Clean Decontaminate Surface (Mild alkaline wash) Collect->Clean Dispose Transfer to Solid Hazardous Waste Clean->Dispose

Step-by-step spill response and decontamination workflow for solid hydrochloride salt spills.

Spill Response Methodology:

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the spill size and ensure no reactive chemicals are nearby.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, do not dry sweep , as this generates hazardous airborne dust. Lightly moisten the powder with an inert solvent (like water or isopropanol) to bind the particulates.

  • Collection: Use a non-sparking plastic scoop to collect the residue. Avoid metal scoops to prevent accidental sparking in environments where flammable organic solvent vapors might be present. Transfer the material into a hazardous waste bag or HDPE container.

  • Decontamination: Wash the spill surface with a mild detergent solution. Collect the wash water using absorbent pads and dispose of them as solid hazardous waste.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH). Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(methylamino)propanoate hydrochloride
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Ethyl 2-(methylamino)propanoate hydrochloride
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